molecular formula C29H30N4O2 B163062 DPI 201-106 CAS No. 97730-95-5

DPI 201-106

カタログ番号: B163062
CAS番号: 97730-95-5
分子量: 466.6 g/mol
InChIキー: BYBYHCOEAFHGJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DPI 201-106 (Synonyms: SDZ 201106) is a novel cardioactive agent functioning as a cardiotonic with a synergistic sarcolemmal and intracellular mechanism of action. Its primary activity is the cardioselective modulation of voltage-gated sodium channels (VGSCs), resulting in a positive inotropic effect that is independent of cAMP levels and not explainable by β-adrenergic stimulation or catecholamine liberation . This cAMP-independent mechanism involves prolonging the action potential duration (APD) and increasing the Ca²⁺-sensitivity of skinned cardiac fibers, thereby enhancing contractility without increasing oxygen consumption . In vitro, this compound produces concentration-dependent positive inotropic effects in various models, including guinea-pig and rat left atria, and papillary muscles from kittens, rabbits, and guinea-pigs . Beyond its established cardiovascular research applications, recent studies have uncovered promising oncology research applications for this compound. It has been shown to significantly enhance the antitumor activity of DNA damage response (DDR) inhibitors, such as the CHK1 inhibitor prexasertib and the PARP inhibitor niraparib, in patient-derived glioblastoma cells . This synergistic effect extends survival in intracranial xenograft models, positioning this compound as a potential combination therapy for brain tumors . Furthermore, this compound selectively reverses ABCB1-mediated multidrug resistance (MDR) in cancer cell lines by inhibiting the drug efflux function of the ABCB1 (P-glycoprotein) transporter, thereby re-sensitizing resistant cells to conventional chemotherapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYHCOEAFHGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10913677
Record name 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile
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Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97730-95-5
Record name 4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPI 201-106
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Record name 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile
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Record name DPI-201-106
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DPI 201-106: A Deep Dive into its Cardiotonic Mechanism of Action in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPI 201-106 is a potent cardiotonic agent that enhances myocardial contractility through a dual mechanism of action, distinguishing it from many conventional inotropic drugs. This technical guide provides a comprehensive overview of its molecular interactions within cardiomyocytes, focusing on its well-documented effects on cardiac sodium channels and myofilament calcium sensitivity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways, this document aims to serve as an in-depth resource for researchers and drug development professionals in the cardiovascular field.

Core Mechanism of Action

This compound exerts its positive inotropic effect through two primary, synergistic mechanisms:

  • Modification of Voltage-Gated Sodium Channels (VGSCs): The compound binds to cardiac sodium channels and significantly alters their gating properties. Specifically, it prolongs the open state of the channel and removes inactivation.[1] This leads to an increased influx of sodium ions during the action potential, which in turn modulates intracellular calcium levels via the sodium-calcium exchanger.

  • Sensitization of Myofilaments to Calcium: this compound directly interacts with the contractile machinery of the cardiomyocyte, increasing the sensitivity of the myofilaments to calcium.[2] This means that for a given intracellular calcium concentration, a greater force of contraction is generated. This effect is particularly pronounced in myopathic heart tissue.[3][4]

These two mechanisms work in concert to produce a robust and sustained increase in cardiac contractility.

Interaction with Cardiac Sodium Channels

The interaction of this compound with cardiac sodium channels is a key component of its mechanism. It is characterized by a slowing of the inactivation kinetics, leading to a persistent inward sodium current during the plateau phase of the cardiac action potential.[5][6]

Electrophysiological Consequences

The modification of sodium channel function by this compound results in several notable electrophysiological changes in cardiomyocytes:

  • Prolongation of the Action Potential Duration (APD): The sustained inward sodium current during the plateau phase counteracts the repolarizing potassium currents, leading to a significant prolongation of the action potential.[2][6]

  • Increased Refractory Period: The lengthened APD is associated with an increase in the effective refractory period of the ventricular myocardium.[1][7]

  • Stereoselectivity: The effects of this compound on sodium channels are stereoselective. The (S)-enantiomer is responsible for increasing the peak sodium current and slowing inactivation, leading to the cardiotonic effect. Conversely, the (R)-enantiomer tends to reduce the peak sodium current and block channel activity.[8]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the sodium channel-mediated effects of this compound.

DPI201106_Sodium_Channel_Pathway DPI This compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) DPI->Na_Channel Binds and modifies gating Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Prolongs open state NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Alters electrochemical gradient APD Prolonged Action Potential Duration Na_Influx->APD Ca_Influx Increased Intracellular [Ca2+] NCX->Ca_Influx SR Sarcoplasmic Reticulum Ca_Influx->SR Ca_Release Enhanced Ca2+ Release SR->Ca_Release CICR Amplification Contraction Increased Myocardial Contraction Ca_Release->Contraction

Fig. 1: Signaling pathway of this compound's effect on sodium channels.

Myofilament Calcium Sensitization

In addition to its effects on ion channels, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium.[2] This cAMP-independent mechanism contributes significantly to its positive inotropic effect, particularly in the failing heart.[3][4]

Evidence from Skinned Fiber Preparations

Studies using skinned cardiac muscle fibers, where the cell membrane is removed to allow direct control of the intracellular environment, have demonstrated a leftward shift in the force-pCa relationship in the presence of this compound. This indicates that less calcium is required to achieve a given level of force, confirming an increase in myofilament calcium sensitivity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on cardiomyocytes.

Table 1: Inotropic and Electrophysiological Effects

ParameterSpecies/PreparationConcentration/DoseEffectReference
Positive Inotropic Effect (EC50) Guinea-pig papillary muscle1.3 µMIncrease in force of contraction[9]
Guinea-pig left atria0.8 µMIncrease in force of contraction[9]
Action Potential Duration (APD70) Guinea-pig papillary muscle3 µMUp to 70% prolongation[2]
Rabbit atria3 µMUp to 120% prolongation[2]
Functional Refractory Period (EC50) Guinea-pig left atria1.7 µMIncrease[2]
Rat left atria0.24 µMIncrease[2]
QT Interval (Corrected) Human (in vivo)1.8 mg/kg loading, 0.2 mg/kg/h maintenance417 ± 22 ms (B15284909) to 502 ± 35 ms[7]
Ventricular Effective Refractory Period Human (in vivo)1.8 mg/kg loading, 0.2 mg/kg/h maintenance242 ± 21 ms to 287 ± 56 ms[7]

Table 2: Myofilament Calcium Sensitization

ParameterSpecies/PreparationConcentrationEffectReference
Ca2+ Sensitivity (EC50) Porcine skinned trabecula0.2 nMIncreased sensitivity[2]
Force-pCa Relationship Myopathic human skinned trabeculae1 µMLeftward shift[4]

Table 3: Ion Channel Effects

Channel/CurrentSpecies/PreparationConcentrationEffectReference
Single Na+ Channel Open Time Neonatal rat cardiomyocytes3 µMBiexponential decay (0.85 ms and 12 ms)[10]
Calcium Current (ICa) Guinea-pig ventricular myocytesIC50 ≈ 1.1 µM (S-enantiomer)Depression[11]
IC50 ≈ 1.2 µM (R-enantiomer)Depression[11]
Inward Rectifier K+ Current (IK1) Guinea-pig ventricular myocytes3 µMReduction[12]
Slow Delayed Rectifier K+ Current (IKs) Guinea-pig ventricular myocytes3 µMReduction[12]

Experimental Methodologies

The investigation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

Objective: To study the effects of this compound on single ion channel currents and whole-cell membrane potentials in isolated cardiomyocytes.

General Protocol:

  • Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., guinea pig, rat, rabbit ventricles).

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an appropriate internal solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Configuration: The experiment can be performed in various configurations:

    • Cell-attached: Records the activity of channels within the patched membrane area without disrupting the cell's interior.

    • Whole-cell: The membrane patch is ruptured, allowing for control of the intracellular environment and measurement of whole-cell currents.

    • Inside-out/Outside-out: A patch of membrane is excised, allowing for the application of substances to the intracellular or extracellular face of the channels, respectively.

  • Data Acquisition: Voltage-clamp or current-clamp protocols are applied to study channel gating, ion selectivity, and action potential characteristics in the presence and absence of this compound.

Patch_Clamp_Workflow start Start cell_isolation Cardiomyocyte Isolation start->cell_isolation giga_seal Giga-seal Formation cell_isolation->giga_seal pipette_prep Micropipette Fabrication & Filling pipette_prep->giga_seal config Select Configuration (e.g., Whole-cell) giga_seal->config whole_cell Whole-cell Recording config->whole_cell protocol Apply Voltage/Current Clamp Protocol whole_cell->protocol control_rec Record Baseline Activity protocol->control_rec dpi_app Apply this compound control_rec->dpi_app exp_rec Record Experimental Activity dpi_app->exp_rec analysis Data Analysis exp_rec->analysis end End analysis->end

Fig. 2: Generalized workflow for a whole-cell patch-clamp experiment.
Skinned Fiber Assay

Objective: To directly assess the effect of this compound on the calcium sensitivity of the myofilaments, independent of sarcolemmal ion channels and intracellular calcium handling.

General Protocol:

  • Tissue Preparation: Small muscle fiber bundles (trabeculae) are dissected from cardiac tissue.

  • Skimming: The sarcolemma is chemically permeabilized (skinned) using a detergent such as Triton X-100 or saponin. This removes the membrane barrier while leaving the contractile apparatus intact.

  • Mounting: The skinned fiber is mounted between a force transducer and a motor.

  • Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of calcium, ATP, and other ions.

  • Force Measurement: The isometric force generated by the fiber is measured at various calcium concentrations (pCa values) in the presence and absence of this compound.

  • Data Analysis: Force-pCa curves are generated to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced) and the Hill coefficient (a measure of cooperativity). A leftward shift in the curve indicates an increase in calcium sensitivity.

Conclusion

This compound is a multifaceted cardiotonic agent with a dual mechanism of action that makes it a subject of significant interest in cardiovascular pharmacology. Its ability to both modify cardiac sodium channel gating and directly sensitize the myofilaments to calcium provides a powerful means of enhancing myocardial contractility. This in-depth guide, with its compilation of quantitative data, overview of experimental protocols, and visualization of key pathways, serves as a valuable resource for the ongoing research and development of novel cardiac therapies. The unique properties of this compound, particularly its stereoselective actions and its efficacy in myopathic tissue, continue to offer important insights into the molecular basis of cardiac function and dysfunction.

References

The Primary Cellular Target of DPI 201-106: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPI 201-106 is a potent cardioactive and neuroactive compound whose primary cellular target is the voltage-gated sodium channel (VGSC) . It modulates channel function by significantly slowing its inactivation kinetics, leading to a prolonged influx of sodium ions during an action potential. This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to elucidate the primary and secondary cellular targets of this compound.

Primary Cellular Target: Voltage-Gated Sodium Channels (VGSCs)

This compound exhibits a high affinity for VGSCs, acting as a potent modulator of channel gating. Unlike channel blockers, this compound binds to a site on the channel that stabilizes its open state, thereby prolonging the duration of the inward sodium current. This effect is particularly pronounced in cardiac myocytes, where it underlies the compound's positive inotropic (contractility-enhancing) effects.

Mechanism of Action at VGSCs

The binding of this compound to the VGSC allosterically modifies the channel's conformational changes. Specifically, it slows the transition from the open state to the inactivated state. This results in a persistent inward sodium current during the plateau phase of the cardiac action potential, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, enhances calcium influx via the sodium-calcium exchanger, ultimately augmenting myocardial contractility.

Quantitative Analysis of this compound Interaction with VGSCs

The affinity and potency of this compound for VGSCs have been quantified through various experimental paradigms.

ParameterValueCell Type/Membrane PreparationExperimental Method
Dissociation Constant (Kd) ~100 nMBrain membranesRadioligand binding assay with [³H]batrachotoxinin A 20-α-benzoate
Effect on Inactivation Slows kinetics of Na+ channel inactivationNeuroblastoma cells, Rat cardiac cellsWhole-cell voltage-clamp
Effect on Peak Na+ Current S-enantiomer increases, R-enantiomer reducesNeuroblastoma cells, Rat cardiac cellsWhole-cell voltage-clamp

Secondary Cellular Targets

While VGSCs are the primary target, this compound has been shown to interact with other cellular components, albeit with lower affinity.

Delayed-Rectifier Potassium Channels

This compound can block delayed-rectifier potassium channels (IK(DR)), which contributes to its effect of prolonging the action potential duration.

ABCB1 (P-glycoprotein) Transporter

This compound has been identified as an inhibitor of the ABCB1 transporter, a protein involved in multidrug resistance in cancer cells.

Quantitative Analysis of this compound Interaction with Secondary Targets
TargetParameterValueCell TypeExperimental Method
Delayed-Rectifier K+ Channel IC509.4 µMPituitary tumor (GH3) cellsWhole-cell voltage-clamp
ABCB1 Transporter IC50~0.13 µMABCB1-overexpressing cellsCalcein-AM efflux assay

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for VGSC Characterization

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated cardiac myocytes or other excitable cells.

3.1.1. Cell Preparation:

  • Isolate single ventricular myocytes from adult rat or guinea pig hearts using enzymatic digestion.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

3.1.2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3.1.3. Recording:

  • Use an patch-clamp amplifier and pCLAMP software for data acquisition.

  • Form a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a potential of -100 mV to ensure the availability of sodium channels.

  • Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit sodium currents.

  • Perfuse the cells with the external solution containing various concentrations of this compound.

3.1.4. Data Analysis:

  • Measure the peak inward current and the time course of current inactivation.

  • Compare the current characteristics before and after the application of this compound.

  • Plot dose-response curves to determine the IC50 or EC50 of the compound's effect.

Radioligand Binding Assay for VGSC Affinity

This assay determines the binding affinity of this compound to the sodium channel using a competitive binding paradigm with a known radiolabeled ligand.

3.2.1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in a suitable buffer.

3.2.2. Binding Reaction:

  • In a microtiter plate, add the membrane preparation, the radioligand ([³H]batrachotoxinin A 20-α-benzoate), and varying concentrations of unlabeled this compound.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand that binds to the same site (e.g., veratridine).

3.2.3. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

3.2.4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the dissociation constant (Kd).

Calcein-AM Efflux Assay for ABCB1 Transporter Inhibition

This cell-based assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCB1 transporter.

3.3.1. Cell Culture:

  • Culture cells that overexpress the ABCB1 transporter (e.g., KB-V1 or NCI/ADR-RES) and their corresponding parental drug-sensitive cell lines.

3.3.2. Assay Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with various concentrations of this compound or a known ABCB1 inhibitor (e.g., verapamil) for a defined period (e.g., 30 minutes).

  • Add the fluorescent substrate Calcein-AM to the wells and incubate for a further period (e.g., 60 minutes). Calcein-AM is non-fluorescent but is converted to fluorescent calcein (B42510) by intracellular esterases.

  • Wash the cells to remove the extracellular substrate.

3.3.3. Fluorescence Measurement:

  • Measure the intracellular fluorescence using a fluorescence plate reader.

3.3.4. Data Analysis:

  • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the ABCB1 transporter.

  • Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound on Cardiac Myocytes

DPI_201_106_Signaling DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC Modulates Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Allows Na_Intra Increased Intracellular [Na+] Na_Influx->Na_Intra NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Intra->NCX Activates Ca_Influx Increased Ca2+ Influx NCX->Ca_Influx Ca_Intra Increased Intracellular [Ca2+] Ca_Influx->Ca_Intra Contractility Increased Myocardial Contractility Ca_Intra->Contractility Leads to

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow for Whole-Cell Voltage-Clamp

Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Isolate Myocytes Plating Plate Cells on Coverslips Cell_Isolation->Plating Giga_Seal Form Giga-ohm Seal Plating->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Drug_Application Perfuse with this compound Voltage_Protocol->Drug_Application Measure_Current Measure Peak Current and Inactivation Drug_Application->Measure_Current Compare Compare Before and After Drug Measure_Current->Compare Dose_Response Generate Dose-Response Curve Compare->Dose_Response

Caption: Workflow for whole-cell voltage-clamp experiments.

Logical Relationship of this compound's Cellular Effects

DPI_Effects_Logic cluster_primary Primary Target Interaction cluster_secondary Secondary Target Interactions DPI This compound VGSC Modulation of VGSC (Slowing Inactivation) DPI->VGSC K_Channel Block of Delayed-Rectifier K+ Channels DPI->K_Channel ABCB1 Inhibition of ABCB1 Transporter DPI->ABCB1 AP_Prolongation_Na Action Potential Prolongation (via Na+ current) VGSC->AP_Prolongation_Na Positive_Inotropy Positive Inotropy AP_Prolongation_Na->Positive_Inotropy AP_Prolongation_K Action Potential Prolongation (via K+ current) K_Channel->AP_Prolongation_K MDR_Reversal Reversal of Multidrug Resistance ABCB1->MDR_Reversal

Caption: Logical relationships of this compound's cellular effects.

DPI 201-106: A Technical Guide to its Modulation of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106 is a potent and cardioselective modulator of voltage-gated sodium channels (VGSCs). It exhibits a unique mechanism of action by primarily prolonging the open state of the channel and slowing its inactivation kinetics. This activity leads to a net increase in intracellular sodium, which subsequently enhances intracellular calcium levels via the sodium-calcium exchanger, resulting in a positive inotropic effect on the heart. Notably, this compound is a racemic mixture, with the S-enantiomer responsible for the agonistic effects on sodium channels, while the R-enantiomer acts as an antagonist. Recent research has also uncovered a novel role for this compound in inducing cell cycle arrest and apoptosis in cancer cells through the activation of the DNA damage response (DDR) pathway, suggesting its potential as a repurposed therapeutic. This technical guide provides an in-depth overview of the electrophysiological effects, experimental protocols, and cellular signaling pathways associated with this compound.

Electrophysiological and Inotropic Effects

This compound's primary pharmacological effect is the modulation of VGSCs, leading to distinct changes in the electrophysiological properties of cardiac and neuronal cells. These changes are the basis for its positive inotropic and antiarrhythmic properties.

Quantitative Data on Electrophysiological and Inotropic Effects

The following tables summarize the key quantitative data on the effects of this compound from various preclinical and clinical studies.

Table 1: Electrophysiological Effects of this compound in Human Clinical Studies [1]

ParameterControl (Baseline)After this compound Administration
QT Interval (Corrected) 417 ± 22 ms502 ± 35 ms
AH Interval (Atrial Pacing) Not specifiedProlonged
Ventricular Effective Refractory Period 242 ± 21 ms287 ± 56 ms
Atrial Effective Refractory Period 261 ± 67 ms240 ± 53 ms

Table 2: Inotropic and Electrophysiological Effects of this compound in Preclinical Models

ParameterSpecies/TissueConcentration/DoseEffectReference
Positive Inotropic Effect Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles0.1 - 3 µMConcentration-dependent increase in force of contraction[2]
Action Potential Duration (APD70) Guinea-pig papillary muscles3 µMUp to 70% prolongation[2]
Action Potential Duration Rabbit atria3 µMUp to 120% prolongation[2]
Functional Refractory Period (EC50) Guinea-pig left atria1.7 µMIncrease[2]
Functional Refractory Period (EC50) Rat left atria0.24 µMIncrease[2]
Ca2+ Sensitivity (EC50) Skinned fibres from porcine trabecula0.2 nMIncrease[2]
Effective Refractory Period (ERP) Dogs with subacute myocardial infarction3 and 5 mg/kgDose-dependent increase[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on VGSCs. These are generalized protocols based on published literature and may require optimization for specific experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of this compound on sodium currents in isolated cardiomyocytes.

Objective: To characterize the modulation of voltage-gated sodium channel currents by this compound.

Materials:

  • Isolated cardiomyocytes (e.g., from guinea pig ventricle)

  • Patch-clamp amplifier and data acquisition system

  • Pipette solution (in mM): 140 CsCl, 5 EGTA, 5 HEPES, 5 MgATP, pH 7.2 with CsOH

  • Bath solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose, pH 7.4 with NaOH

  • This compound stock solution (in DMSO)

Procedure:

  • Isolate single ventricular myocytes using established enzymatic digestion protocols.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane of a single myocyte.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents using a voltage-clamp protocol. A typical protocol to elicit sodium currents involves holding the membrane potential at -100 mV and then depolarizing to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for 50-100 ms.

  • Perfuse the cell with the bath solution containing the desired concentration of this compound.

  • Record sodium currents again after the drug has reached a steady-state effect.

  • Analyze the data to determine the effects of this compound on peak sodium current, inactivation kinetics, and the persistent (late) sodium current.

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Isolate Cardiomyocytes D Establish Giga-ohm Seal A->D B Prepare Pipette and Bath Solutions B->D C Pull Patch Pipettes C->D E Achieve Whole-Cell Configuration D->E F Record Baseline Sodium Currents E->F G Apply this compound F->G H Record Sodium Currents with this compound G->H I Analyze Current Amplitude and Kinetics H->I

Whole-cell patch-clamp experimental workflow.
Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the sodium channel.

Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the batrachotoxin (B49) (BTX) binding site on the sodium channel.

Materials:

  • Rat brain membrane preparation

  • [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B)

  • This compound

  • Binding buffer: 50 mM HEPES, pH 7.4, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose

  • Wash buffer: Binding buffer without choline chloride

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a reaction tube, add the membrane preparation (typically 50-100 µg of protein).

  • Add varying concentrations of unlabeled this compound.

  • Add a fixed concentration of [3H]BTX-B (e.g., 1-5 nM).

  • Incubate the mixture at 37°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., veratridine).

  • Calculate the specific binding and perform a competition binding analysis to determine the Ki of this compound.

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation and Counting cluster_3 Analysis A Prepare Brain Membranes C Add Membranes, this compound, and [3H]BTX-B A->C B Prepare Reagents B->C D Incubate C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate Specific Binding and Ki F->G G DPI This compound VGSC Voltage-Gated Sodium Channel DPI->VGSC Prolongs Open State Slows Inactivation Na_influx Increased Na+ Influx VGSC->Na_influx Na_i Increased Intracellular [Na+] Na_influx->Na_i NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_i->NCX Ca_influx Increased Ca2+ Influx NCX->Ca_influx Ca_i Increased Intracellular [Ca2+] Ca_influx->Ca_i Contraction Enhanced Myocardial Contraction (Positive Inotropy) Ca_i->Contraction G DPI This compound VGSC Voltage-Gated Sodium Channel DPI->VGSC Modulates Na_influx Increased Na+ Influx VGSC->Na_influx Na_i Increased Intracellular [Na+] Na_influx->Na_i Mitochondria Mitochondrial Dysfunction Na_i->Mitochondria [Hypothesized Link] ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_damage DNA Damage ROS->DNA_damage DDR DNA Damage Response (DDR) Pathway Activation DNA_damage->DDR Cell_cycle_arrest Cell Cycle Arrest DDR->Cell_cycle_arrest Apoptosis Apoptosis DDR->Apoptosis

References

An In-depth Technical Guide to the Positive Inotropic Effects of DPI 201-106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106 is a novel cardiotonic agent that elicits a positive inotropic effect through a unique mechanism of action primarily centered on the modulation of voltage-gated sodium channels in cardiac myocytes. Unlike traditional inotropes that often rely on cyclic AMP-dependent pathways, this compound enhances myocardial contractility by prolonging the open state of sodium channels, leading to an increase in intracellular sodium concentration. This, in turn, modulates the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and augmented contractile force. This technical guide provides a comprehensive overview of the positive inotropic effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols for its investigation.

Mechanism of Action

This compound exerts its positive inotropic effect by directly interacting with voltage-gated sodium channels (VGSCs) in the sarcolemma of cardiac muscle cells.[1][2] Its primary action is to delay the inactivation of these channels, thereby prolonging the inward sodium current during the action potential.[3][4] This sustained sodium influx leads to an accumulation of intracellular sodium ([Na⁺]ᵢ).

The elevated [Na⁺]ᵢ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), which normally extrudes calcium from the cell. The reduced gradient for Na⁺ entry via the NCX leads to a decrease in Ca²⁺ efflux and potentially an increase in Ca²⁺ influx, resulting in a net gain of intracellular calcium ([Ca²⁺]ᵢ). This increase in cytosolic calcium enhances the activation of the contractile machinery, leading to a more forceful contraction of the cardiomyocyte.[5][6]

Some studies also suggest that this compound may increase the sensitivity of the contractile proteins to calcium, further contributing to its inotropic effect.[7][8] This dual mechanism of action, combining a sarcolemmal effect on ion channels with a potential intracellular effect on myofilament calcium sensitivity, distinguishes this compound from other classes of inotropic agents.[1][7] Importantly, its mechanism is independent of the cyclic AMP pathway, which is the target of beta-adrenergic agonists and phosphodiesterase inhibitors.[7][9]

Signaling Pathway

The signaling cascade initiated by this compound leading to increased myocardial contractility can be visualized as follows:

DPI201106_Signaling_Pathway DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC Modulates Na_Influx ↑ Prolonged Na⁺ Influx VGSC->Na_Influx Na_i ↑ [Na⁺]i Na_Influx->Na_i NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_i->NCX Alters Gradient Ca_Efflux ↓ Ca²⁺ Efflux NCX->Ca_Efflux Ca_i ↑ [Ca²⁺]i Ca_Efflux->Ca_i Contractile Contractile Machinery (Troponin C) Ca_i->Contractile Binds Inotropy Positive Inotropic Effect (↑ Contractility) Contractile->Inotropy

Caption: Signaling pathway of this compound's positive inotropic effect.

Quantitative Data Summary

The positive inotropic effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings:

Table 1: In Vitro Inotropic Effects of this compound

PreparationSpeciesParameterConcentration/DoseEffectReference
Papillary MuscleGuinea PigForce of Contraction0.1 - 3 µMConcentration-dependent increase[1]
Left AtriaGuinea Pig, RatForce of Contraction0.1 - 3 µMConcentration-dependent increase[1][7]
Papillary MuscleKitten, RabbitForce of Contraction0.1 - 3 µMConcentration-dependent increase[1][7]
Langendorff Perfused HeartRabbitForce of Contraction0.1 - 3 µMConcentration-dependent increase[1][7]
Papillary Muscle Strips (Failing Heart)HumanForce of ContractionConcentration-dependentSignificant increase, more pronounced in NYHA IV[9]
Skinned Ventricular FibresHumanCa²⁺ Sensitivity---No significant increase[9]
Skinned FibresPorcineCa²⁺ SensitivityEC₅₀ = 0.2 nMIncreased[1][7]

Table 2: Hemodynamic and Electrophysiological Effects of this compound in Vivo

ModelSpeciesParameterDoseEffectReference
Anesthetized DogDogLV dP/dtmax0.2 mg/kg i.v.Increased[1][10]
Anesthetized DogDogLV dP/dtmax0.5 - 2.0 mg/kg i.v.Dose-dependent increase[11][12]
Conscious DogDogSinus Cycle Length8 and 16 mg/kg oralProlongation (+11% and +9%)[13]
Conscious DogDogRight Ventricular ERP8 and 16 mg/kg oralIncreased[13]
Heart Failure PatientsHumanCardiac Index80 and 100 mg oralDose-dependent increase (25%)[14]
Heart Failure PatientsHumanLV Stroke Work Index80 and 100 mg oralDose-dependent increase (24%)[14]
Healthy VolunteersHumanPreejection Period30 and 60 mg oralShortened by 14 ms (B15284909) and 30 ms[8]
Healthy VolunteersHumanCorrected QT Interval (QTc)60 mg oralProlonged by 22 ms[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following outlines common experimental protocols used to investigate the inotropic effects of this compound.

Isolated Papillary Muscle Preparation

This protocol is used to assess the direct effects of this compound on myocardial contractility in a controlled ex vivo environment.

Papillary_Muscle_Workflow A 1. Animal Euthanasia and Heart Excision B 2. Dissection of Papillary Muscle from Right or Left Ventricle A->B C 3. Mounting of Muscle in Organ Bath with Krebs-Henseleit Solution B->C D 4. Connection to Force Transducer and Electrical Stimulator C->D E 5. Equilibration Period (e.g., 60-90 min at 37°C, 1 Hz stimulation) D->E F 6. Baseline Contractility Recording E->F G 7. Cumulative Addition of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) F->G H 8. Recording of Inotropic Response (Force of Contraction, dF/dt) G->H I 9. Data Analysis (Concentration-Response Curves, EC₅₀) H->I

Caption: Workflow for isolated papillary muscle experiments.

Methodology:

  • Tissue Preparation: Hearts are excised from euthanized animals (e.g., rats, guinea pigs, rabbits) and placed in cold, oxygenated Krebs-Henseleit solution. Papillary muscles are carefully dissected from the ventricles.[15]

  • Mounting: The muscle is mounted vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution. One end is attached to a fixed hook, and the other to an isometric force transducer.

  • Stimulation: The muscle is stimulated electrically with platinum electrodes at a fixed frequency (e.g., 1 Hz) and a voltage slightly above the threshold.

  • Equilibration: The preparation is allowed to equilibrate for a set period (e.g., 60-90 minutes) until a stable contractile force is achieved.

  • Drug Administration: this compound is added to the bath in a cumulative concentration-dependent manner.

  • Data Acquisition: The force of contraction and its first derivative (dF/dt) are continuously recorded.

  • Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and maximal efficacy of the compound.

Langendorff Perfused Heart Preparation

This protocol allows for the study of this compound's effects on the entire heart, preserving its intrinsic architecture and coronary circulation.

Methodology:

  • Heart Isolation: The heart is rapidly excised and the aorta is cannulated for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).

  • Equilibration: The heart is allowed to stabilize for a period, during which baseline hemodynamic parameters (LVP, dP/dtmax, heart rate, coronary flow) are recorded.

  • Drug Infusion: this compound is infused into the perfusion line at increasing concentrations.

  • Data Recording and Analysis: Hemodynamic parameters are continuously monitored and recorded to assess the drug's inotropic, chronotropic, and coronary vascular effects.

Electrophysiological Recordings in Single Cardiomyocytes

Patch-clamp techniques are employed to investigate the direct effects of this compound on ion channel function.

Patch_Clamp_Workflow A 1. Isolation of Single Ventricular Myocytes (Enzymatic Digestion) B 2. Cell Placement in Recording Chamber on Inverted Microscope A->B C 3. Formation of Gigaseal with Patch Pipette (Whole-cell or Cell-attached mode) B->C D 4. Application of Voltage-Clamp Protocols to Elicit Sodium Currents C->D E 5. Baseline Current Recording D->E F 6. Perfusion of External Solution Containing this compound E->F G 7. Recording of Modified Sodium Currents (Peak Current, Inactivation Kinetics) F->G H 8. Data Analysis (Current-Voltage Relationships, Time Constants) G->H

Caption: Workflow for single-cell electrophysiology experiments.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from animal or human hearts by enzymatic digestion.

  • Patch-Clamp Recording: The whole-cell or cell-attached patch-clamp configuration is used to record sodium currents (INa). A glass micropipette filled with an appropriate internal solution is sealed onto the cell membrane.

  • Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to activate and inactivate the sodium channels.

  • Drug Application: this compound is applied to the cell via the extracellular perfusion solution.

  • Data Acquisition and Analysis: The effects of the drug on the amplitude, voltage-dependence, and kinetics (activation, inactivation, recovery from inactivation) of the sodium current are measured and analyzed.[3][16]

Conclusion

This compound represents a unique class of positive inotropic agents with a mechanism of action that is distinct from conventional therapies for heart failure. Its ability to enhance myocardial contractility by modulating voltage-gated sodium channels offers a promising therapeutic avenue. The data summarized in this guide highlight its efficacy in both preclinical models and human studies. The detailed experimental protocols provide a foundation for further research into the nuanced effects of this and similar compounds on cardiac function. A thorough understanding of its electrophysiological and hemodynamic properties is essential for its potential development and clinical application in the management of cardiac contractile dysfunction.

References

DPI 201-106: A Novel Sensitizer for DNA Damage Response Inhibition in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors.[1][2] Standard therapies have offered limited improvements in overall survival over the past few decades, underscoring the urgent need for innovative therapeutic strategies.[1][2] Recent research has identified the voltage-gated sodium channel modulator, DPI 201-106, as a promising agent in the fight against this devastating disease. Initially investigated for its cardiovascular effects, this compound has been shown to induce cell cycle arrest and apoptosis in patient-derived glioblastoma cells.[1][2][3] More significantly, it demonstrates a powerful synergistic effect when combined with inhibitors of the DNA damage response (DDR) pathway, such as the CHK1 inhibitor prexasertib (B560075) and the PARP inhibitor niraparib.[1][3] This combination therapy has been shown to significantly extend survival in preclinical intracranial xenograft models of glioblastoma.[1][3] This guide provides a comprehensive overview of the preclinical data, potential mechanisms of action, and detailed experimental protocols for investigating this compound in glioblastoma research.

Mechanism of Action and Preclinical Efficacy

This compound is a voltage-gated sodium channel modulator that has been found to reduce the viability of glioblastoma cells.[1][2][3] Its primary mechanism in this context involves the induction of cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[3] Phosphoproteomic analyses have indicated that this compound may exert its effects by impacting DNA damage response (DDR) pathways.[3][4] This observation has led to the successful exploration of combination therapies with DDR inhibitors.

Synergistic Activity with DNA Damage Response (DDR) Inhibitors

The combination of this compound with DDR inhibitors has shown significant promise. Specifically, synergistic effects have been observed with:

  • Prexasertib (CHK1 Inhibitor): The combination of this compound and prexasertib has demonstrated superior efficacy in reducing glioblastoma growth both in vitro and in vivo.[3]

  • Niraparib (PARP Inhibitor): this compound also acts synergistically with niraparib, a clinically approved PARP inhibitor, to enhance anti-tumor activity.[3]

This synergistic relationship suggests that this compound may sensitize glioblastoma cells to the cytotoxic effects of DDR inhibitors, representing a novel therapeutic strategy.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma models.

Table 1: In Vivo Efficacy of this compound in Combination with DDR Inhibitors in Orthotopic Glioblastoma Xenograft Models

Xenograft ModelTreatment GroupMedian Survival (days)Extension in Median Survival vs. Control (days)Statistical Significance (p-value)
GBM6Control30-< 0.0001
This compound alone322< 0.0001
Prexasertib alone---
This compound + Prexasertib 50 20 < 0.0001
Niraparib alone366< 0.0001
This compound + Niraparib 47 17 < 0.0001
WK1Control62-< 0.0001
This compound alone65.63.6< 0.0001
Prexasertib alone642< 0.0001
This compound + Prexasertib 83 21 < 0.0001

Data extracted from studies on patient-derived xenograft models.[3][5]

Table 2: In Vitro Effects of this compound on Glioblastoma Cell Lines

Cell LineTreatmentObservation
GBM610 µM this compoundSignificant increase in cells arrested in the S phase of the cell cycle.[3]
GBM610 µM this compound (7 days)Significant increase in apoptosis.[3]
GBM3910 µM this compound (7 days)Significant increase in apoptosis.[3]
SB210 µM this compound (7 days)No significant increase in apoptosis.[3]
WK110 µM this compound (7 days)Significant increase in apoptosis.[5]

Signaling Pathways

The synergistic effect of this compound with DDR inhibitors points to a complex interplay of signaling pathways. The following diagrams illustrate the proposed mechanism of action.

DPI201106_Mechanism cluster_cell Glioblastoma Cell DPI This compound VGSC Voltage-Gated Sodium Channel DPI->VGSC modulates DDR_pathway DNA Damage Response (DDR) Pathway VGSC->DDR_pathway impacts CellCycle Cell Cycle (S-Phase Arrest) DDR_pathway->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for this compound in glioblastoma cells.

Combination_Therapy cluster_therapy Combination Therapy cluster_pathway Cellular Processes DPI This compound DDR DNA Damage Response DPI->DDR sensitizes Apoptosis Apoptosis DPI->Apoptosis enhances DDRi DDR Inhibitors (Prexasertib, Niraparib) DDRi->DDR inhibits DDRi->Apoptosis enhances CellCycle Cell Cycle Progression DDR->CellCycle blocks CellCycle->Apoptosis leads to

Caption: Synergistic effect of this compound and DDR inhibitors on glioblastoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in glioblastoma research.

Cell Viability Assay

This protocol is to determine the effect of this compound on the viability of glioblastoma cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed glioblastoma cells in 96-well plates B 2. Treat with varying concentrations of This compound A->B C 3. Incubate for predetermined time points (e.g., 72 hours) B->C D 4. Add cell viability reagent (e.g., CellTiter-Glo®) C->D E 5. Measure luminescence using a plate reader D->E F 6. Calculate IC50 values E->F

Caption: Workflow for a typical cell viability assay.

Materials:

  • Patient-derived or established glioblastoma cell lines

  • 96-well clear bottom white plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode plate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for 72 hours.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on the cell cycle distribution of glioblastoma cells.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed glioblastoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24-72 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the pellet.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Flow Cytometry

This protocol is to quantify apoptosis in glioblastoma cells treated with this compound.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat glioblastoma cells as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

In Vivo Intracranial Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model to evaluate the in vivo efficacy of this compound.

Xenograft_Workflow cluster_workflow Intracranial Xenograft Workflow A 1. Culture patient-derived glioblastoma cells B 2. Intracranially inject cells into immunodeficient mice A->B C 3. Monitor tumor growth (e.g., via bioluminescence imaging) B->C D 4. Randomize mice into treatment groups C->D E 5. Administer this compound and/or DDR inhibitors D->E F 6. Monitor animal health and survival E->F G 7. Perform Kaplan-Meier survival analysis F->G

References

Technical Whitepaper: The Role of the Voltage-Gated Sodium Channel Modulator DPI 201-106 in Inducing Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glioblastoma (GBM) remains one of the most challenging cancers to treat, with limited therapeutic advancements over the past three decades.[1][2] A promising area of research involves repurposing existing drugs that target fundamental cellular processes, such as ion channel activity.[1][3][4] This technical guide details the role of DPI 201-106, a voltage-gated sodium channel (VGSC) modulator, in inducing apoptosis in cancer cells, particularly glioblastoma. We present evidence demonstrating its mechanism of action, which involves the induction of cell cycle arrest and the potentiation of DNA Damage Response (DDR) pathways.[1][3] Furthermore, this paper summarizes quantitative data on its efficacy, both as a monotherapy and in synergistic combination with DDR inhibitors, and provides detailed experimental protocols for key assays.

Introduction: Targeting Ion Channels in Oncology

Ion channels, critical for maintaining cellular homeostasis and signaling, are increasingly implicated in tumorigenesis, including processes like proliferation and migration.[1][5] This makes them attractive targets for cancer therapy. This compound is a known voltage-gated sodium channel modulator historically investigated for its positive inotropic effects in cardiac conditions.[6] Recent exploratory studies have unveiled its potent anti-cancer properties, revealing its ability to reduce glioblastoma cell viability by inducing programmed cell death, or apoptosis.[2][3]

Mechanism of Action: From Sodium Channel Modulation to Apoptosis

This compound exerts its primary anti-cancer effects by inducing cell cycle arrest and subsequent apoptosis.[1][3] In multiple patient-derived glioblastoma cell lines, treatment with this compound leads to a significant halt in cell cycle progression, particularly an arrest in the S phase, which is the DNA synthesis phase.[3][7] This S-phase arrest suggests the induction of replication stress or DNA damage.

Phosphoproteomic analyses have indicated that this compound significantly impacts DNA Damage Response (DDR) pathways.[1][3][4] The proposed mechanism is that modulation of voltage-gated sodium channels disrupts intracellular ionic homeostasis, which in turn may lead to mitochondrial dysfunction and replication stress, thereby activating the DDR signaling cascade as a compensatory survival mechanism.

DPI_Mechanism DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC Modulates ION Altered Intracellular Na+ Homeostasis VGSC->ION STRESS Replication Stress / DNA Damage ION->STRESS DDR Activation of DNA Damage Response (DDR) STRESS->DDR ARREST S-Phase Cell Cycle Arrest DDR->ARREST Mediates APOP Apoptosis ARREST->APOP Leads to

Caption: Proposed mechanism of this compound-induced apoptosis.

Quantitative Analysis of Apoptotic Induction

Studies have quantified the apoptotic effect of this compound across various patient-derived glioblastoma cell lines. As a single agent, its efficacy becomes most apparent after prolonged exposure. The combination with DDR inhibitors, however, demonstrates a potent synergistic effect, significantly increasing the percentage of apoptotic cells compared to either agent alone.

Table 1: Apoptotic Activity of this compound in Glioblastoma Cell Lines

Cell Line Treatment (10 µM) Duration Apoptosis (% of Cells) Citation
GBM6 This compound 7 Days > 40% [3]
GBM6 This compound 7 Days Significant Increase [3][7]
GBM39 This compound 7 Days Significant Increase [3][8]
SB2 This compound 7 Days No Significant Increase [3][8]
WK1 This compound 7 Days Significant Increase [9]
GBM6 This compound + Prexasertib (B560075) (30 nM) 7 Days Significant Synergistic Increase [3][7]

| WK1 | this compound + Prexasertib | 7 Days | Significant Synergistic Increase |[9] |

Synergistic Lethality with DNA Damage Response Inhibitors

The finding that this compound activates DDR pathways provides a clear rationale for combination therapy.[3] By inducing a state of replication stress, this compound makes cancer cells highly dependent on DDR pathways, particularly the CHK1 kinase, for survival and cell cycle arrest. Inhibiting this compensatory pathway with a drug like the CHK1 inhibitor prexasertib or the PARP inhibitor niraparib (B1663559) leads to synthetic lethality, where the combination of the two drugs is significantly more effective at killing cancer cells than the sum of their individual effects.[1][2][3] This combination has been shown to significantly improve survival in intracranial xenograft mouse models of glioblastoma.[1][3]

Synergistic_Effect cluster_0 This compound Action cluster_1 DDR Inhibitor Action This compound This compound Replication Stress Replication Stress This compound->Replication Stress DDR Activation (e.g., CHK1) DDR Activation (e.g., CHK1) Replication Stress->DDR Activation (e.g., CHK1) Cell Cycle Arrest\n(Survival Mechanism) Cell Cycle Arrest (Survival Mechanism) DDR Activation (e.g., CHK1)->Cell Cycle Arrest\n(Survival Mechanism) RESULT Mitotic Catastrophe & Enhanced Apoptosis DDR Inhibitor\n(e.g., Prexasertib) DDR Inhibitor (e.g., Prexasertib) Inhibition of CHK1 Inhibition of CHK1 DDR Inhibitor\n(e.g., Prexasertib)->Inhibition of CHK1 Inhibition of CHK1->Cell Cycle Arrest\n(Survival Mechanism) Blocks

Caption: Synergistic lethality of this compound and DDR inhibitors.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for validating these findings. Below are the core methodologies used to assess the apoptotic effects of this compound.

5.1 Cell Viability Assay (ViaLight™ Assay) This assay determines the number of viable cells based on the quantification of ATP, which is present in all metabolically active cells.

  • Cell Seeding: Plate patient-derived glioblastoma cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 10 µM), a vehicle control (DMSO), and/or combination drugs for the desired duration (e.g., 3 to 7 days).

  • Lysis & Reagent Addition: Following incubation, add cell lysis reagent to release ATP. Subsequently, add the ATP-monitoring reagent (containing luciferase and luciferin).

  • Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ATP and thus to the number of viable cells.

5.2 Apoptosis Analysis via Flow Cytometry This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Preparation: Treat cells as described above. After treatment, harvest both adherent and floating cells.

  • Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7]

    • Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, a marker of early apoptosis.

    • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD LSRFortessa™ X-20).[7] Collect a minimum of 10,000 events per sample.

  • Data Analysis: Analyze the data using software like FlowJo™. Quadrant analysis will differentiate cell populations:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Apoptosis_Workflow A 1. Seed & Treat Cells (e.g., GBM6 with 10µM this compound) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Incubate (15 min, Dark) C->D E 5. Analyze via Flow Cytometry D->E F 6. Quantify Apoptotic Cell Population E->F

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Conclusion and Future Directions

This compound represents a promising candidate for drug repurposing in oncology. Its ability to induce S-phase arrest and apoptosis in glioblastoma cells, particularly through the potentiation of the DNA damage response, highlights a clear mechanism of action. The synergistic lethality observed when combined with DDR inhibitors like prexasertib and niraparib presents a compelling therapeutic strategy.[1][2][3] Given that this compound has been previously tested in humans for other indications, these preclinical findings could pave the way for rapid translation into clinical trials for treating aggressive cancers like glioblastoma.[1][3] Further research should focus on elucidating the precise molecular link between sodium channel modulation and the induction of DNA damage, as well as exploring its efficacy in other cancer types.

References

Stereoselectivity of DPI 201-106 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Differential Pharmacological Effects of (S)- and (R)-DPI 201-106 on Cardiac Ion Channels

This technical guide provides a comprehensive overview of the stereoselective pharmacology of DPI 201-106, a cardiotonic agent known for its distinct effects on cardiac muscle contraction and electrical activity. The differential actions of its two enantiomers, (S)-DPI 201-106 and (R)-DPI 201-106, are critical for understanding its therapeutic potential and toxicological profile. This document is intended for researchers, scientists, and drug development professionals in the fields of cardiology, pharmacology, and medicinal chemistry.

Core Mechanism of Action: A Tale of Two Enantiomers

This compound is a racemic mixture that modulates voltage-gated sodium channels (VGSCs) in cardiac myocytes.[1][2] Its pharmacological activity is highly stereoselective, with the two enantiomers exhibiting nearly opposite effects on sodium channel function.[3][4] The (S)-enantiomer is primarily responsible for the positive inotropic (contractility-enhancing) effects, while the (R)-enantiomer displays antagonist-like properties.[3][4][5]

The (S)-enantiomer of this compound acts as a sodium channel agonist. It slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during the action potential.[3][4][6] This sustained sodium influx indirectly increases intracellular calcium concentration via the sodium-calcium exchanger, thereby enhancing myocardial contractility.[7][8] This mechanism is responsible for the cardiotonic properties of the racemic mixture.[5]

Conversely, the (R)-enantiomer of this compound acts as a sodium channel antagonist. It reduces the peak inward sodium current and can block the channel, counteracting the effects of the (S)-enantiomer.[3][4][6] This blocking action can lead to negative inotropic effects and potential cardiotoxicity.

Interestingly, the interaction of this compound and its enantiomers with cardiac calcium channels appears to be non-stereoselective . Both enantiomers, as well as the racemic mixture, inhibit the L-type calcium current with similar potency.[9][10]

Quantitative Analysis of Enantiomeric Effects

The following tables summarize the key quantitative data on the stereoselective effects of this compound enantiomers on various cardiovascular parameters.

Parameter(S)-DPI 201-106(R)-DPI 201-106Racemic this compoundReference
Effect on Cardiac Sodium Channels
InactivationSlows inactivationLittle effect on inactivation, but can block the channelSlows inactivation, but effect is complex due to opposing actions of enantiomers[6]
Peak Inward Sodium Current (INa)IncreasesReducesComplex effects[3][4][6]
Hemodynamic Effects in Conscious Dogs
Left Ventricular dP/dtIncreased-Increased[5]
Cardiac OutputIncreased-Increased[5]
Stroke VolumeIncreasedDecreasedIncreased[5]
Total Peripheral ResistanceReduced-Reduced[5]
Effect on Cardiac Calcium Channels (ICa)
IC50 for ICa Inhibition (guinea-pig ventricular myocytes)1.1 µmol/l1.2 µmol/l1.1 µmol/l[9]
In Vitro Electrophysiological Effects
Action Potential Duration (APD70) in guinea-pig papillary muscles (at 3 µmol/l)Prolonged-Prolonged up to 70%[7]
Action Potential Duration (APD70) in rabbit atria (at 3 µmol/l)Prolonged-Prolonged up to 120%[7]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording in Single Ventricular Myocytes

This protocol is a synthesized representation of methodologies described in the cited literature for characterizing the effects of this compound enantiomers on cardiac sodium channels.[6]

1. Cell Preparation:

  • Isolate single ventricular myocytes from late-fetal rats or guinea pigs.

  • Culture the isolated myocytes for a short period to allow for recovery and attachment.

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique.

  • Perfuse the cells with an external solution containing a reduced sodium concentration (e.g., 70 mM) to isolate the sodium current.

  • Maintain the holding potential at a level that ensures the availability of sodium channels (e.g., -100 mV).

  • Apply depolarizing voltage pulses (e.g., to -30 mV for 50 ms) at a specific frequency (e.g., 0.2 Hz) to elicit sodium currents.

3. Drug Application:

  • Prepare stock solutions of racemic this compound and its (S) and (R) enantiomers in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentrations in the external perfusion solution.

  • Apply the drug solutions to the cell using a microsuperfusion system to allow for rapid solution exchange.

4. Data Acquisition and Analysis:

  • Record the resulting sodium currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Analyze the effects of the compounds on the peak inward sodium current (INa) and the time course of current inactivation.

  • Compare the effects of the different enantiomers and the racemate across a range of concentrations.

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams illustrate the key concepts and processes described in this guide.

DPI_Enantiomer_Action cluster_enantiomers This compound Enantiomers cluster_channels Cardiac Ion Channels cluster_effects Cellular & Physiological Effects s_dpi (S)-DPI 201-106 na_channel Voltage-Gated Sodium Channel (VGSC) s_dpi->na_channel Agonist: Slows Inactivation ca_channel L-type Calcium Channel s_dpi->ca_channel Inhibits r_dpi (R)-DPI 201-106 r_dpi->na_channel Antagonist: Blocks Channel r_dpi->ca_channel Inhibits na_inflow Prolonged Na+ Influx na_channel->na_inflow Modified by (S)-DPI na_block Blocked Na+ Current na_channel->na_block Blocked by (R)-DPI ca_inflow_inhibition Inhibited Ca2+ Influx ca_channel->ca_inflow_inhibition contractility Increased Myocardial Contractility (Positive Inotropy) na_inflow->contractility reduced_contractility Reduced Myocardial Contractility (Negative Inotropy) na_block->reduced_contractility Electrophysiology_Workflow start Start: Isolate Cardiac Myocytes culture Culture Myocytes start->culture patch Establish Whole-Cell Patch Clamp Configuration culture->patch baseline Record Baseline Sodium Currents patch->baseline drug_app Apply this compound Enantiomer (S, R, or Racemic) baseline->drug_app record_drug Record Sodium Currents in Presence of Drug drug_app->record_drug washout Washout Drug record_drug->washout record_washout Record Post-Washout Sodium Currents washout->record_washout analysis Data Analysis: Compare Peak Current & Inactivation Kinetics record_washout->analysis end End analysis->end

References

In-Depth Technical Guide: DPI 201-106 and its Interaction with DNA Damage Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106, a voltage-gated sodium channel modulator, has emerged as a promising agent in oncology, demonstrating significant interactions with DNA Damage Response (DDR) pathways, particularly in glioblastoma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cell cycle progression and apoptosis, and its synergistic relationship with key DDR inhibitors. Through a detailed examination of preclinical data, this document elucidates the potential of this compound as a component of novel combination therapies targeting cancers with vulnerabilities in their DNA repair mechanisms. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Introduction to this compound

This compound is a small molecule that functions as a modulator of voltage-gated sodium channels (VGSCs).[1] While initially investigated for its cardioactive properties, recent research has unveiled its potent anti-cancer activities, particularly in the context of glioblastoma.[1][2] Studies have shown that this compound can reduce glioblastoma cell viability by inducing cell cycle arrest and apoptosis.[1][3] A key finding, and the focus of this guide, is the evidence from phosphoproteomics studies indicating that this compound may impact DNA Damage Response (DDR) pathways, opening new avenues for combination therapies.[3][4]

Interaction with the DNA Damage Response (DDR) Pathway

The DDR is a complex network of signaling pathways that detects and responds to DNA damage, ensuring genomic integrity. Key kinases such as Ataxia Telangiectasia Mutated (ATM), and ATM and Rad3-related (ATR) are activated in response to DNA double-strand breaks and single-strand breaks or replication stress, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest, DNA repair, or apoptosis.

Phosphoproteomics analysis of glioblastoma cells treated with this compound has indicated an impact on the DDR pathways.[3][4] This suggests that this compound may either directly induce a form of DNA damage or cellular stress that activates the DDR, or it may modulate the activity of key proteins within these pathways. The precise upstream mechanism linking sodium channel modulation to DDR activation is an area of ongoing investigation.

Synergistic Effects with DDR Inhibitors

The most compelling evidence for the interaction of this compound with the DDR comes from studies demonstrating its synergistic effects with inhibitors of key DDR proteins, namely CHK1 and PARP.

  • CHK1 Inhibition (Prexasertib): The combination of this compound with the CHK1 inhibitor prexasertib (B560075) has shown greater than additive anti-tumor activity in high-grade glioma cell lines.[3] This synergy is achieved by significantly increasing apoptosis.[3]

  • PARP Inhibition (Niraparib): Similarly, this compound exhibits synergistic anti-tumor activity when combined with the PARP inhibitor niraparib (B1663559).[3] This suggests that the impact of this compound on the DDR pathway is broad enough to be exploited by inhibiting different repair pathways.

This synergistic relationship suggests a multi-pronged attack on cancer cells. This compound appears to induce a state of cellular stress or damage that engages the DDR, while the DDR inhibitors prevent the cancer cells from effectively repairing this damage, leading to enhanced cell death.

cluster_DPI This compound Action cluster_DDR DNA Damage Response cluster_Combo Combination Therapy DPI This compound Na_Channel Voltage-Gated Sodium Channel DPI->Na_Channel modulates Cellular_Stress Cellular Stress / Replication Stress Na_Channel->Cellular_Stress induces DDR_Activation DDR Pathway Activation (e.g., ATR/CHK1) Cellular_Stress->DDR_Activation activates S_Phase_Arrest S-Phase Cell Cycle Arrest DDR_Activation->S_Phase_Arrest leads to Apoptosis Enhanced Apoptosis S_Phase_Arrest->Apoptosis synergizes with DDRi to induce DDRi DDR Inhibitors (Prexasertib, Niraparib) DDRi->DDR_Activation inhibits

Proposed mechanism of this compound and its synergy with DDR inhibitors.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma cell lines.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
Cell LineTypeIC50 (µM)
GBM6Primary~10
GBM39Primary~10
SB2Recurrent~10

Data extracted from studies on patient-derived glioblastoma cell lines.[3]

Table 2: Effect of this compound on Glioblastoma Cell Cycle Distribution
Cell LineTreatment (10 µM this compound)% Cells in S PhaseP-value
GBM63 daysSignificant Increase< 0.0001
GBM393 daysVariable Change-
SB23 daysVariable Change-

Cell cycle analysis performed by flow cytometry after 3 days of treatment.[3]

Table 3: Induction of Apoptosis by this compound in Glioblastoma Cell Lines
Cell LineTreatment (10 µM this compound)% Apoptotic Cells
GBM67 daysSignificant Increase
GBM397 daysSignificant Increase
SB27 daysNo Significant Increase
WK17 days (in combination with prexasertib)Significant Increase

Apoptosis measured by Annexin V staining and flow cytometry.[3][5]

Table 4: In Vivo Efficacy of this compound in Combination with DDR Inhibitors in Glioblastoma Xenograft Models
Xenograft ModelTreatmentMedian Survival Extension vs. Monotherapy
GBM6This compound + Prexasertib20 days
WK1This compound + Prexasertib20 days

Data from intracranial xenograft mouse models.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • For spheroid-forming cells (GBM6, GBM39), seed 5,000 cells per well in 96-well ultra-low attachment plates.

    • For adherent cells (SB2, WK1), seed 2,000 cells per well in standard 96-well plates.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the drug solutions to the cells and incubate for 7 days. Include a vehicle control (DMSO).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., ViaLight Plus Kit).

    • Measure luminescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the drug concentration and fit a dose-response curve to calculate the IC50 value.

cluster_workflow Cell Viability Assay Workflow start Seed Cells (96-well plate) treatment Treat with this compound (7 days) start->treatment reagent Add Viability Reagent treatment->reagent read Measure Luminescence/ Absorbance reagent->read analysis Calculate IC50 read->analysis

Workflow for the cell viability assay.
Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.

  • Cell Treatment:

    • Treat glioblastoma cells with 10 µM this compound or a vehicle control (DMSO) for 3 days.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, collecting a minimum of 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Apoptosis Assay

This protocol is used to measure the induction of apoptosis by this compound.

  • Cell Treatment:

    • Treat glioblastoma cells with 10 µM this compound or a vehicle control (DMSO) for 3 and 7 days.

  • Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[3]

Western Blotting for Cell Cycle Regulators

This protocol is used to analyze the expression of key cell cycle regulatory proteins.

  • Cell Treatment and Lysis:

    • Treat glioblastoma cells with 10 µM this compound for 24, 48, and 72 hours.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against cell cycle regulators (e.g., p21, p27).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using a chemiluminescence detection system.[3]

Intracranial Xenograft Mouse Model

This protocol is for evaluating the in vivo efficacy of this compound in combination with DDR inhibitors.

  • Cell Implantation:

    • Intracranially implant patient-derived glioblastoma cells (e.g., GBM6, WK1) into the brains of immunocompromised mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth using bioluminescence imaging.

    • Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, DDR inhibitor (e.g., prexasertib) alone, and the combination of this compound and the DDR inhibitor.

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule and dosage.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of tumor progression and record survival.

    • The primary endpoint is typically an increase in median survival.

  • Statistical Analysis:

    • Use Kaplan-Meier survival curves and the log-rank test to analyze the survival data.[3]

cluster_workflow In Vivo Xenograft Model Workflow start Intracranial Implantation of GBM Cells monitor Monitor Tumor Growth (Bioluminescence) start->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound +/- DDR Inhibitor randomize->treat survival Monitor Survival treat->survival analysis Kaplan-Meier Analysis survival->analysis

Workflow for the intracranial xenograft mouse model.

Conclusion and Future Directions

This compound represents a novel therapeutic agent with a unique mechanism of action that bridges ion channel modulation and the DNA Damage Response. Its ability to induce cell cycle arrest and synergize with DDR inhibitors like prexasertib and niraparib highlights its potential as a valuable component of combination therapies for glioblastoma and potentially other cancers with DDR deficiencies.[1][3]

Future research should focus on several key areas:

  • Elucidating the Upstream Mechanism: A more detailed understanding of how the modulation of voltage-gated sodium channels by this compound leads to the activation of the DDR pathway is crucial. This will involve identifying the specific types of cellular stress or DNA damage induced by the drug.

  • Biomarker Discovery: Identifying predictive biomarkers will be essential for selecting patients who are most likely to respond to this compound-based combination therapies. This could include the expression levels of specific sodium channel subunits or the mutational status of key DDR genes.

  • Clinical Translation: Given that this compound and several DDR inhibitors have already been clinically tested, there is a clear path for the rapid translation of these promising preclinical findings into clinical trials for patients with glioblastoma.[3]

References

Methodological & Application

Application Notes and Protocols for DPI 201-106 in Glioblastoma (GBM) In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro evaluation of DPI 201-106, a voltage-gated sodium channel modulator, against glioblastoma (GBM) cells. This compound has been identified as a promising therapeutic agent that reduces GBM cell viability by inducing cell cycle arrest and apoptosis.[1][2][3][4] Furthermore, it exhibits synergistic anti-tumor activity when combined with DNA damage response (DDR) inhibitors, such as the CHK1 inhibitor prexasertib (B560075) and the PARP inhibitor niraparib.[1][2][4] This document outlines the methodologies for key in vitro assays to characterize the effects of this compound on GBM cell lines, presents available quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Glioblastoma is a highly aggressive and lethal form of brain cancer with limited effective treatment options.[1][4] Ion channels are increasingly recognized for their role in tumorigenesis, representing a promising avenue for therapeutic intervention.[1][4] this compound, a modulator of voltage-gated sodium channels, has demonstrated significant anti-glioblastoma activity in preclinical studies.[1][2] Its mechanism of action involves the disruption of cellular processes critical for tumor growth, leading to cell cycle arrest and programmed cell death.[1][2][5] This document serves as a guide for researchers to replicate and expand upon these findings.

Data Presentation

Table 1: IC50 Values of this compound in GBM Cell Lines
Cell LineIC50 (µM)Notes
GBM6~10Primary patient-derived cell line.
GBM39~10Primary patient-derived cell line.
SB2~10Recurrent, treatment-resistant patient-derived cell line.

Data synthesized from dose-response curves presented in research articles. The inhibitory response was reported to be similar across the tested cell lines.[1]

Table 2: Effect of this compound on Apoptosis in GBM Cell Lines
Cell LineTreatmentDuration% Apoptotic Cells (Annexin V+)
GBM610 µM this compound7 daysSignificantly increased vs. control
GBM3910 µM this compound7 daysSignificantly increased vs. control
SB210 µM this compound7 daysNo significant increase
WK110 µM this compound + 50 nM Prexasertib7 daysSignificantly increased vs. either agent alone

Qualitative summary based on available literature. Specific percentages were not consistently provided in the source material.[1][6]

Table 3: Effect of this compound on Cell Cycle Distribution in GBM Cell Lines
Cell LineTreatmentDurationCell Cycle Phase Alteration
GBM610 µM this compound3 daysSignificant increase in S phase
GBM3910 µM this compound3 daysVariable alterations
SB210 µM this compound3 daysVariable alterations
WK110 µM this compoundNot specifiedNo substantial changes

Summary of reported observations. Detailed cell cycle distribution percentages are not available in the provided search results.[1]

Experimental Protocols

Cell Viability Assay (ViaLight™ Assay)

This protocol is for determining the effect of this compound on the viability of GBM cells.

Materials:

  • Patient-derived GBM cell lines (e.g., GBM6, GBM39, SB2)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • ViaLight™ Assay Kit

  • Luminometer

Procedure:

  • Seed GBM cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 to 100 µM is recommended for IC50 determination. Include a DMSO-only control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Perform the ViaLight™ Assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO control and plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in this compound-treated GBM cells using flow cytometry.

Materials:

  • GBM cells

  • This compound (e.g., 10 µM)

  • Prexasertib or Niraparib (for combination studies)

  • DMSO (vehicle control)

  • FITC Annexin V Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed GBM cells in 6-well plates and treat with this compound (alone or in combination) for the desired duration (e.g., 3 and 7 days).[1]

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer. Collect a minimum of 10,000 events per sample.[1]

  • Use flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated GBM cells.

Materials:

  • GBM cells

  • This compound (e.g., 10 µM)

  • DMSO (vehicle control)

  • Cold 70% Ethanol (B145695)

  • FxCycle™ PI/RNase Staining Solution (or similar)

  • Flow cytometer

Procedure:

  • Treat GBM cells with this compound for the specified time (e.g., 3 days).[1]

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in FxCycle™ PI/RNase Staining Solution.

  • Incubate at room temperature, protected from light.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[1]

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway and Experimental Workflow

DPI_201_106_GBM_Pathway cluster_drug Therapeutic Agents cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects DPI This compound VGSC Voltage-Gated Sodium Channels DPI->VGSC modulates DDR DNA Damage Response Pathways DPI->DDR impacts DDRi DDR Inhibitors (Prexasertib, Niraparib) DDRi->DDR inhibits CC_Arrest Cell Cycle Arrest (S-phase) VGSC->CC_Arrest DDR->CC_Arrest Apoptosis Apoptosis CC_Arrest->Apoptosis Reduced_Viability Reduced Cell Viability Apoptosis->Reduced_Viability

Caption: Mechanism of this compound in GBM cells.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Culture GBM Cells treatment Treat with this compound (± DDR Inhibitors) start->treatment viability Cell Viability Assay (ViaLight™) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 flow_cyto Flow Cytometry Analysis apoptosis->flow_cyto cell_cycle->flow_cyto end End: Characterize Drug Effects ic50->end flow_cyto->end

Caption: Experimental workflow for in vitro testing.

References

Application Notes and Protocols for In Vivo Administration of DPI 201-106 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI 201-106 is a voltage-gated sodium channel modulator that has demonstrated significant potential as an anti-cancer agent, particularly in preclinical models of glioblastoma.[1][2] Initially developed as a cardiotonic agent, recent studies have repurposed this compound for oncology, revealing its ability to induce cell cycle arrest and apoptosis in cancer cells.[1][3] Notably, its efficacy is markedly enhanced when used in combination with DNA Damage Response (DDR) inhibitors, such as the CHK1 inhibitor prexasertib (B560075) and the PARP inhibitor niraparib.[1][3] These combinations have been shown to extend survival in intracranial xenograft mouse models of glioblastoma.[1][3]

This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse xenograft models based on currently available scientific literature.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in glioblastoma mouse xenograft models.

Table 1: Efficacy of this compound in Combination with Prexasertib in the GBM6 Intracranial Xenograft Model

Treatment GroupMedian Survival (days)Increase in Median Survival vs. Vehicle (days)Statistical Significance (vs. Vehicle)
Vehicle30--
This compound322Not Stated
Prexasertib366Not Stated
This compound + Prexasertib4717P < 0.0001

Data extracted from a study utilizing an intracranial xenograft model with GBM6 patient-derived glioblastoma cells in Balb/c nude mice.[4]

Table 2: Efficacy of this compound in Combination with Niraparib in the GBM6 Intracranial Xenograft Model

Treatment GroupMedian Survival (days)Increase in Median Survival vs. Vehicle (days)Statistical Significance (vs. Vehicle)
Vehicle30--
This compound322Not Stated
Niraparib366Not Stated
This compound + Niraparib4717P < 0.0001

Data extracted from a study utilizing an intracranial xenograft model with GBM6 patient-derived glioblastoma cells in Balb/c nude mice.[4]

Table 3: Efficacy of this compound in Combination with Prexasertib in the WK1 Intracranial Xenograft Model

Treatment GroupMedian Survival (days)Increase in Median Survival vs. Vehicle (days)Statistical Significance (vs. Vehicle)
Vehicle62--
This compound65.53.5No Effect
Prexasertib642No Effect
This compound + Prexasertib8321P < 0.0001

Data extracted from a study utilizing an intracranial xenograft model with WK1 patient-derived glioblastoma cells in Balb/c nude mice.

Experimental Protocols

Cell Culture of Glioblastoma Xenograft Lines (GBM6 and WK1)

This protocol provides a general guideline for the culture of patient-derived glioblastoma cell lines. Specific growth media and conditions should be optimized for each cell line.

Materials:

  • Patient-derived glioblastoma cell lines (e.g., GBM6, WK1)

  • Basal medium (e.g., DMEM/F-12)

  • B-27 Supplement

  • N-2 Supplement

  • Recombinant human epidermal growth factor (EGF)

  • Recombinant human basic fibroblast growth factor (bFGF)

  • Penicillin-Streptomycin solution

  • Laminin-coated culture flasks or plates

  • Accutase or other gentle cell dissociation reagent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare complete growth medium by supplementing the basal medium with B-27, N-2, EGF (e.g., 20 ng/mL), bFGF (e.g., 20 ng/mL), and penicillin-streptomycin.

  • Culture cells on laminin-coated flasks in a humidified incubator at 37°C with 5% CO2.

  • For passaging, aspirate the medium and wash the cells with PBS.

  • Add Accutase and incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize the Accutase with complete growth medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.

Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Captisol®

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, dilute the this compound stock solution in a vehicle containing 10% DMSO and 18% Captisol® in sterile saline.

  • Ensure the final solution is clear and free of precipitates before administration. Prepare fresh on the day of use.

Intracranial Xenograft Mouse Model

Materials:

  • 6-8 week old female immunodeficient mice (e.g., Balb/c nude)

  • Cultured glioblastoma cells (e.g., GBM6-luciferase)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical tools

  • Hamilton syringe

Procedure:

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Make a small incision in the scalp to expose the skull.

  • Using a stereotactic drill, create a small burr hole at the desired coordinates in the frontal cortex.

  • Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the brain parenchyma.

  • Withdraw the needle slowly and suture the scalp incision.

  • Monitor the animals closely for post-operative recovery.

In Vivo Administration of this compound

Procedure:

  • Randomize mice into treatment groups once tumors are established (e.g., confirmed by bioluminescence imaging).

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 60 mg/kg.

  • The recommended treatment schedule is five times per week.

  • For combination studies, administer other agents (e.g., prexasertib, niraparib) according to their established protocols.

  • Monitor animal health daily, including body weight and any signs of toxicity.

Monitoring Tumor Growth and Efficacy

Procedure:

  • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) at regular intervals (e.g., weekly).

  • For bioluminescence imaging, administer D-luciferin to the mice and image using an appropriate in vivo imaging system.

  • Quantify the bioluminescent signal to assess tumor burden.

  • Continue treatment and monitoring until a predetermined endpoint is reached (e.g., neurological symptoms, significant weight loss, or a defined tumor size).

  • Record survival data for Kaplan-Meier analysis.

Visualizations

Signaling Pathway

DPI201106_DDR_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus DPI This compound VGSC Voltage-Gated Sodium Channel DPI->VGSC modulates DNA_Damage DNA Damage VGSC->DNA_Damage induces (indirectly) DDR_Inhibitors DDR Inhibitors (Prexasertib, Niraparib) CHK1 CHK1 DDR_Inhibitors->CHK1 inhibits PARP PARP DDR_Inhibitors->PARP inhibits ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates DNA_Damage->PARP activates ATM_ATR->CHK1 activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest promotes Repair DNA Repair PARP->Repair promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to experimental_workflow start Start cell_culture 1. Culture GBM Cells (e.g., GBM6, WK1) start->cell_culture xenograft 2. Intracranial Xenograft (Balb/c nude mice) cell_culture->xenograft tumor_monitoring_pre 3. Monitor Tumor Growth (Bioluminescence) xenograft->tumor_monitoring_pre randomization 4. Randomize Mice tumor_monitoring_pre->randomization treatment 5. Administer Treatment (this compound +/- DDRi) randomization->treatment monitoring_post 6. Monitor Efficacy & Toxicity (Tumor size, Body Weight, Survival) treatment->monitoring_post monitoring_post->treatment Daily/Weekly endpoint 7. Endpoint Analysis monitoring_post->endpoint

References

Application Notes and Protocols for Patch Clamp Analysis of Ion Channel Modulation by DPI 201-106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI 201-106 is a cardiotonic agent known for its significant modulatory effects on various ion channels, making it a subject of interest in cardiovascular research and drug development.[1][2][3] Primarily recognized for its interaction with voltage-gated sodium channels (VGSCs), this compound exhibits a complex mechanism of action that leads to a positive inotropic effect in cardiac muscle.[1][2][3][4] This document provides detailed application notes and protocols for studying the effects of this compound on ion channels using the patch clamp technique, a gold-standard for high-resolution recording of ion channel activity.[5][6]

This compound exerts a dual, voltage-dependent effect on cardiac sodium channels by removing inactivation and potentially causing a channel blockade, which results in a prolonged action potential.[4][7][8] This primary action on sodium channels subsequently influences intracellular calcium levels through the sodium-calcium exchanger, contributing to its cardiotonic properties.[4][9] Additionally, this compound has been shown to impact other ion channels, including the inhibition of myocardial L-type calcium currents and delayed-rectifier potassium channels.[10][11]

These application notes offer a comprehensive guide, including detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's modulatory actions.

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the modulation of voltage-gated sodium channels, which initiates a cascade of events affecting intracellular ion concentrations and cellular function.

DPI201_106_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC Removes Inactivation, Prolongs Opening VGCC Voltage-Gated Calcium Channel (VGCC) DPI->VGCC Inhibition KCNQ Delayed Rectifier K+ Channel DPI->KCNQ Open-channel Block Na_ion Increased Intracellular [Na+] VGSC->Na_ion Increased Na+ Influx AP_Prolongation Action Potential Prolongation VGSC->AP_Prolongation NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Increased Intracellular [Ca2+] NCX->Ca_ion Reduced Ca2+ Efflux KCNQ->AP_Prolongation Na_ion->NCX Alters Gradient Inotropic_Effect Positive Inotropic Effect (Increased Contractility) Ca_ion->Inotropic_Effect

Fig. 1: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various ion channels as reported in the literature.

Table 1: Effects of this compound on Voltage-Gated Sodium Channels (VGSCs)

ParameterSpecies/Cell TypeConcentrationEffectReference
Channel InactivationGuinea Pig Papillary Muscle, Cultured Neonatal Rat Cardiomyocytes3 µMRemoval of inactivation[7]
Channel BlockadeGuinea Pig Papillary Muscle, Cultured Neonatal Rat Cardiomyocytes3 µMVoltage-dependent block[7]
Mean Open TimeGuinea Pig Ventricular Cells5 µMMonotonously prolonged with depolarization[8]
Single Channel ConductanceGuinea Pig Ventricular Cells5 µMNo significant change (Control: 20.8 pS; DPI: 21.3 pS)[8]
Peak Inward CurrentGlioblastoma CellsNot specifiedReduction[12]

Table 2: Effects of this compound on Other Ion Channels

Channel TypeSpecies/Cell TypeParameterIC50EffectReference
L-type Calcium Current (ICa)Guinea Pig Ventricular MyocytesCurrent DepressionRacemic & S-DPI: 1.1 µM, R-DPI: 1.2 µMNon-stereoselective inhibition[10]
Delayed-Rectifier K+ Current (IK(DR))Pituitary Tumor (GH3) CellsCurrent Suppression9.4 µMState-dependent block, enhanced inactivation[11]

Experimental Protocols

This section provides a detailed protocol for investigating the modulation of voltage-gated sodium channels by this compound using the whole-cell patch clamp technique.

Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound on VGSCs in Cardiomyocytes

1. Cell Preparation (e.g., Neonatal Rat Ventricular Myocytes)

  • Isolate hearts from 1-2 day old neonatal rats.

  • Perform enzymatic digestion to dissociate ventricular myocytes.

  • Plate the isolated cells on collagen-coated glass coverslips and culture for 2-3 days before recording.

2. Solutions and Reagents

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Equipment

  • Inverted microscope with DIC optics

  • Patch clamp amplifier and digitizer

  • Micromanipulator

  • Perfusion system for drug application

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and microforge

4. Experimental Workflow

Patch_Clamp_Workflow Start Start Cell_Prep Prepare Cardiomyocyte Culture Start->Cell_Prep Mount_Coverslip Mount Coverslip in Recording Chamber Cell_Prep->Mount_Coverslip Pipette_Prep Pull and Fire-Polish Glass Pipette (3-5 MΩ) Fill_Pipette Fill Pipette with Internal Solution Pipette_Prep->Fill_Pipette Approach_Cell Approach Cell and Form Gigaseal (>1 GΩ) Fill_Pipette->Approach_Cell Mount_Coverslip->Approach_Cell Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Approach_Cell->Whole_Cell Record_Baseline Record Baseline Sodium Currents (Control) Whole_Cell->Record_Baseline Apply_DPI Apply this compound via Perfusion Record_Baseline->Apply_DPI Record_DPI Record Sodium Currents in Presence of DPI Apply_DPI->Record_DPI Washout Washout DPI with Control External Solution Record_DPI->Washout Record_Washout Record Sodium Currents Post-Washout Washout->Record_Washout Data_Analysis Analyze Data (Current amplitude, kinetics, etc.) Record_Washout->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for patch clamp analysis of this compound.

5. Recording Procedure (Voltage-Clamp)

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Mount the coverslip with cultured cardiomyocytes onto the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Set the holding potential to a level where sodium channels are fully available for opening (e.g., -100 mV).

  • Voltage Protocol to Elicit Sodium Currents:

    • From the holding potential of -100 mV, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

  • Record baseline sodium currents in the control external solution.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 0.1 - 10 µM).

  • After a stable drug effect is achieved, repeat the voltage protocol to record sodium currents in the presence of this compound.

  • Perform a washout by perfusing with the control external solution and record again to check for reversibility of the drug's effects.

6. Data Analysis

  • Measure the peak inward sodium current at each voltage step before and after this compound application.

  • Analyze the current-voltage (I-V) relationship to determine the effect of this compound on the voltage-dependence of activation.

  • Examine the inactivation kinetics of the sodium current. The removal of inactivation by this compound will be evident as a persistent inward current during the depolarizing pulse.

  • Construct dose-response curves to determine the potency (EC50 or IC50) of this compound.

7. Expected Results

  • A reduction in the peak sodium current may be observed, indicative of channel block.

  • A significant slowing of the inactivation phase of the sodium current, or the appearance of a non-inactivating (persistent) current component, demonstrating the removal of inactivation.

  • A shift in the voltage-dependence of channel gating may also be observed.

These protocols and notes provide a framework for the detailed investigation of this compound's effects on ion channels. Researchers should adapt the specific parameters based on their experimental system and objectives.

References

Measuring apoptosis with Annexin V staining after DPI 201-106 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

DPI 201-106 is a voltage-gated sodium channel modulator that has demonstrated significant anti-tumor activity in preclinical studies, particularly in glioblastoma.[1][2][3][4] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][2][3][4] Accurate quantification of apoptosis is crucial for evaluating the efficacy of this compound and similar compounds in cancer research and drug development.

Annexin V staining is a widely used and reliable method for detecting early-stage apoptosis.[5] In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane.[6][7] During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify and quantify apoptotic cells using flow cytometry.[6][8] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells. It is therefore often used in conjunction with Annexin V to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[5]

This document provides detailed protocols for treating cells with this compound, followed by Annexin V staining and flow cytometric analysis to quantify apoptosis. It also presents a summary of quantitative data from preclinical studies.

Quantitative Data Summary

The following table summarizes the percentage of apoptotic cells as determined by Annexin V staining after treatment with 10 µM this compound in various glioblastoma cell lines.

Cell LineTreatment Duration% Apoptotic Cells (Mean ± SD)Reference
GBM6 7 days~25%[1]
GBM39 7 days~20%[1]
SB2 7 daysNo significant increase[1]
WK1 3 daysNot specified[9]
WK1 7 days~15%[9]

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent or suspension cells with this compound.

Materials:

  • Cell line of interest (e.g., glioblastoma cell lines GBM6, GBM39)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 90% confluency at the end of the experiment.

    • For suspension cells, seed the cells in culture flasks at an appropriate density.

  • Cell Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 10 µM).

    • Also, prepare a vehicle control medium containing the same final concentration of the solvent used for this compound.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired time points (e.g., 3 and 7 days) under standard cell culture conditions (e.g., 37°C, 5% CO2).

II. Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol outlines the steps for staining cells with Annexin V and PI following treatment with this compound.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[8]

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Avoid using trypsin with EDTA, as Annexin V binding is calcium-dependent.[10]

    • Suspension cells: Collect the cells directly from the culture flask.

  • Cell Washing:

    • Centrifuge the harvested cells at 300-600 x g for 5 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Repeat the wash step.

  • Cell Resuspension:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[11]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 5 µL of PI staining solution.[5]

    • Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour) after staining.[6]

    • Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • The cell populations can be identified as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_staining Apoptosis Staining cluster_analysis Data Analysis cell_seeding 1. Cell Seeding dpi_treatment 2. This compound Treatment (e.g., 10 µM) cell_seeding->dpi_treatment incubation 3. Incubation (e.g., 3 and 7 days) dpi_treatment->incubation cell_harvesting 4. Cell Harvesting incubation->cell_harvesting cell_washing 5. Cell Washing cell_harvesting->cell_washing staining 6. Annexin V & PI Staining cell_washing->staining flow_cytometry 7. Flow Cytometry Analysis staining->flow_cytometry data_quantification 8. Data Quantification (% Apoptotic Cells) flow_cytometry->data_quantification

Caption: Experimental workflow for measuring apoptosis after this compound treatment.

signaling_pathway dpi This compound na_channel Voltage-Gated Sodium Channel dpi->na_channel modulates ion_flux Altered Ion Flux na_channel->ion_flux ddr Impact on DNA Damage Response (DDR) Pathways ion_flux->ddr cell_cycle Cell Cycle Arrest ddr->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis ps_exposure Phosphatidylserine (PS) Exposure apoptosis->ps_exposure

Caption: Postulated signaling pathway of this compound-induced apoptosis.

References

Application Note and Protocols for Cell Cycle Analysis using Propidium Iodide with DPI 201-106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of the cell cycle is a fundamental tool in cancer research and drug development. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and the determination of cell distribution within the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[1][2] DPI 201-106 is a voltage-gated sodium channel modulator that has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for anti-cancer therapy.[3][4][5] This application note provides detailed protocols for treating cells with this compound and subsequently performing cell cycle analysis using propidium iodide staining and flow cytometry. The provided methodologies and data presentation will enable researchers to effectively evaluate the impact of this compound on the cell cycle of various cell lines.

Principle of the Method

Propidium iodide is a fluorescent molecule that cannot cross the membrane of live cells.[1] Therefore, cells must be fixed, typically with ethanol (B145695), to permeabilize their membranes.[1][6] Once inside the cell, PI intercalates into the major groove of double-stranded DNA.[2] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.[1] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA. Flow cytometry is used to measure the fluorescence of a large population of individual cells, allowing for the generation of a histogram that displays the distribution of cells in the different phases of the cell cycle. To ensure that only DNA is stained, treatment with RNase is necessary as PI can also bind to double-stranded RNA.[2][7]

This compound has been identified as a compound that can induce cell cycle arrest, with effects observed in the S and G2/M phases in glioblastoma cell lines.[3][4][8] By treating cells with this compound prior to PI staining, researchers can quantify the effect of the compound on cell cycle progression.

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings on the effect of this compound on the cell cycle of glioblastoma cell lines.[3][8]

Table 1: Effect of this compound on Cell Cycle Distribution in GBM6 Glioblastoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55 ± 330 ± 215 ± 1
This compound (10 µM)35 ± 450 ± 515 ± 2

Table 2: Effect of this compound on Cell Cycle Distribution in GBM39 Glioblastoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60 ± 425 ± 315 ± 2
This compound (10 µM)58 ± 530 ± 412 ± 3

Table 3: Effect of this compound on Cell Cycle Distribution in SB2 Glioblastoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control50 ± 335 ± 215 ± 1
This compound (10 µM)48 ± 438 ± 314 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol describes the general procedure for treating adherent or suspension cells with this compound. Optimization of cell seeding density, drug concentration, and incubation time is recommended for each cell line.

Materials:

  • Cell culture medium appropriate for the cell line

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvest.

    • Suspension cells: Seed cells in culture flasks at an appropriate density.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.

  • Drug Treatment:

    • Prepare the desired final concentration of this compound in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[5]

  • Cell Harvesting:

    • Adherent cells:

      • Aspirate the medium.

      • Wash the cells once with PBS.

      • Add trypsin-EDTA and incubate until the cells detach.

      • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells:

      • Transfer the cell suspension directly to a centrifuge tube.

  • Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).

  • Proceed to Protocol 2: Propidium Iodide Staining for Cell Cycle Analysis.

Protocol 2: Propidium Iodide Staining for Cell Cycle Analysis

This protocol details the steps for staining fixed cells with propidium iodide for subsequent analysis by flow cytometry.[1][2][6]

Materials:

  • Harvested cells (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL in PBS)[1]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[1]

  • 5 mL flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Washing:

    • Centrifuge the harvested cells at 300 x g for 5 minutes.[1][2]

    • Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.[1]

  • Fixation:

    • Gently resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.[1][2] This slow addition helps to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes.[1] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[2][9]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells. Fixed cells are less dense.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cells by resuspending the pellet in 2 mL of PBS and centrifuging at 850 x g for 5 minutes. Repeat this wash step once.[1]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PI staining solution.

    • Add 10 µL of RNase A solution (100 µg/mL) to the cell suspension.[1]

    • Incubate the tubes in the dark at room temperature for 30 minutes or at 37°C for 15-30 minutes.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to obtain better resolution of the G0/G1, S, and G2/M peaks.[1]

    • Collect data for at least 10,000-20,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution from the DNA content histogram.

Visualization of Workflows and Pathways

G cluster_0 Protocol 1: Cell Treatment cluster_1 Protocol 2: PI Staining A Seed Cells B Incubate Overnight A->B C Treat with this compound or Vehicle B->C D Incubate for Desired Time C->D E Harvest Cells D->E F Wash Cells with PBS E->F Proceed to Staining G Fix with 70% Ethanol F->G H Wash Fixed Cells G->H I Stain with PI and RNase A H->I J Analyze by Flow Cytometry I->J

Caption: Experimental workflow for cell cycle analysis.

G DPI This compound NaChannel Voltage-Gated Sodium Channel DPI->NaChannel IonFlux Altered Na+ Influx NaChannel->IonFlux CaHomeostasis Disrupted Intracellular Ca2+ Homeostasis IonFlux->CaHomeostasis Potential Link DDR Activation of DNA Damage Response (DDR) Pathways CaHomeostasis->DDR Chk1 Chk1 Kinase Activation DDR->Chk1 CellCycleArrest Cell Cycle Arrest (S and/or G2/M Phase) Chk1->CellCycleArrest

Caption: Proposed signaling pathway of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High CV of G0/G1 peak - Cell clumping- Inconsistent staining- High flow rate- Ensure single-cell suspension before fixation.- Add ethanol dropwise while vortexing.- Ensure uniform staining time and temperature.- Use a lower flow rate during acquisition.[1]
No distinct G2/M peak - Low proliferation rate of cells- Insufficient number of events collected- Use exponentially growing cells.- Increase the number of events acquired.
Excessive debris in histogram - Apoptotic cells- Cell lysis during preparation- Handle cells gently.- Use a doublet discrimination gate during analysis.
Shift in peak positions between samples - Inconsistent cell number- Inconsistent dye concentration- Use the same number of cells for each sample.- Ensure the PI staining solution is well-mixed and used consistently.[10]

Conclusion

This application note provides a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle using propidium iodide staining and flow cytometry. The detailed protocols, data presentation format, and troubleshooting guide will facilitate the generation of reliable and reproducible results. The provided diagrams offer a clear visualization of the experimental workflow and the proposed mechanism of action of this compound, aiding in the design and interpretation of experiments in the field of cancer biology and drug discovery.

References

Application Notes and Protocols: Detection of Apoptosis Markers Induced by DPI 201-106 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the detection of key apoptosis markers by Western blot in cells treated with DPI 201-106. This compound is a voltage-gated sodium channel modulator that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly glioblastoma.[1][2][3] The mechanism of action is linked to the DNA damage response (DDR) pathway and the induction of mitochondrial-mediated apoptosis.[1][4] This document outlines the putative signaling cascade initiated by this compound, a detailed experimental workflow, and step-by-step protocols for cell treatment, protein extraction, and immunoblotting. The primary apoptosis markers for assessment include phosphorylated Histone H2A.X (γ-H2A.X) as a marker of DNA damage, members of the Bcl-2 family, cleaved caspase-3, and cleaved Poly (ADP-ribose) Polymerase (PARP).

This compound-Induced Apoptosis Signaling Pathway

This compound, a voltage-gated sodium channel modulator, is thought to initiate apoptosis through a cascade of events that involves ionic imbalance, DNA damage, and the intrinsic mitochondrial pathway. An increase in intracellular sodium is an early event in the apoptotic process.[2][5] This ionic disruption may lead to cellular stress and the induction of a DNA damage response.[1] This is evidenced by the phosphorylation of Histone H2A.X at serine 139 (γ-H2A.X), a sensitive marker for DNA double-strand breaks.[6] The DDR can then trigger the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane. This leads to the release of cytochrome c, which in turn activates a cascade of caspases, including the key executioner caspase-3.[4] Activated caspase-3 then cleaves a variety of cellular substrates, including PARP, a protein involved in DNA repair, leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1]

DPI201106_Apoptosis_Pathway DPI This compound NaChannel Voltage-Gated Sodium Channel DPI->NaChannel Modulates NaInflux Increased Intracellular Na+ NaChannel->NaInflux CellStress Cellular Stress NaInflux->CellStress DDR DNA Damage Response (DDR) CellStress->DDR gH2AX γ-H2A.X (p-Ser139) DDR->gH2AX Phosphorylation Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) DDR->Bcl2 Regulates Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Cleaved Caspase-3 (Active) Casp9->Casp3 Cleavage PARP Cleaved PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: this compound Induced Apoptosis Pathway.

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure, from cell culture and treatment with this compound to the final analysis of apoptosis marker expression using Western blot.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Protocol cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Glioblastoma Cell Line) Treatment 2. Treatment (Vehicle vs. This compound) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE (Protein Separation) Quantification->SDSPAGE Transfer 6. Protein Transfer (to PVDF Membrane) SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Detection (ECL) SecondaryAb->Detection Imaging 11. Image Acquisition Detection->Imaging Densitometry 12. Densitometry Analysis Imaging->Densitometry Normalization 13. Normalization to Loading Control Densitometry->Normalization

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Culture your chosen cell line (e.g., GBM6, GBM39 glioblastoma cells) under standard conditions (e.g., 37°C, 5% CO2) to approximately 70-80% confluency.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • Treatment: Treat cells with varying concentrations of this compound (a typical starting concentration is 10 µM) and a vehicle control (DMSO only) for a designated time course.[7] Based on existing data, significant apoptosis may be observed after 3 to 7 days of treatment.[1][8] An optimal time course (e.g., 24, 48, 72, 96 hours, and 7 days) should be determined empirically for each cell line.

  • Cell Harvesting: Following treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping or trypsinization, followed by centrifugation (e.g., 500 x g for 5 minutes) to pellet the cells.

Protein Extraction and Quantification
  • Cell Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new, pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane into a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer is often recommended for optimal efficiency.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the apoptosis markers of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Analysis

Recommended Apoptosis Markers
Target ProteinExpected Molecular Weight (kDa)Biological Role in ApoptosisExpected Change with this compound
γ-H2A.X (p-Ser139) ~15Marker for DNA double-strand breaks.[6]Increase
Bcl-2 ~26Anti-apoptotic protein, inhibits mitochondrial permeabilization.Decrease
Bax ~21Pro-apoptotic protein, promotes mitochondrial permeabilization.Increase
Caspase-3 (Full-length) ~35Inactive pro-enzyme of executioner caspase.Decrease
Cleaved Caspase-3 ~17/19Active executioner caspase.[1]Increase
PARP (Full-length) ~116Involved in DNA repair.[1]Decrease
Cleaved PARP ~89Inactivated fragment, a hallmark of apoptosis.[1]Increase
β-Actin / GAPDH ~42 / ~37Loading control for normalization.No change
Quantitative Analysis
  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.

  • Normalization: Normalize the intensity of each target protein band to the intensity of the corresponding loading control (e.g., β-actin or GAPDH) in the same lane.

  • Data Interpretation: Compare the normalized band intensities of the this compound-treated samples to the vehicle-treated control. An increase in the levels of γ-H2A.X, cleaved caspase-3, and cleaved PARP, along with a potential increase in the Bax/Bcl-2 ratio, would indicate the induction of apoptosis by this compound.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate and quantify the induction of apoptosis by this compound, providing valuable insights into its mechanism of action for drug development and cancer research.

References

Application Notes and Protocols: Establishing a DPI 201-106 Resistant Glioblastoma Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and lethal brain tumor, notorious for its therapeutic resistance.[1][2][3] The voltage-gated sodium channel modulator, DPI 201-106, has emerged as a promising agent, demonstrating the ability to reduce glioblastoma cell viability by inducing cell cycle arrest and apoptosis.[4][5][6] Furthermore, it exhibits synergistic effects when combined with DNA damage response (DDR) inhibitors, offering a potential new therapeutic strategy.[2][4][5][6] Understanding the mechanisms of acquired resistance to this compound is crucial for the long-term clinical application of this compound. These application notes provide a detailed protocol for establishing and characterizing a this compound resistant glioblastoma cell line, a critical tool for investigating resistance mechanisms and developing strategies to overcome them.

Signaling Pathways and Experimental Workflow

To visualize the theoretical underpinnings of this compound action and the workflow for generating a resistant cell line, the following diagrams are provided.

DPI201_106_Pathway This compound This compound Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel This compound->Voltage-Gated Na+ Channel DNA Damage Response (DDR) Pathways DNA Damage Response (DDR) Pathways This compound->DNA Damage Response (DDR) Pathways Intracellular Na+ ↑ Intracellular Na+ ↑ Voltage-Gated Na+ Channel->Intracellular Na+ ↑ Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) Intracellular Na+ ↑->Cell Cycle Arrest (S-Phase) Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis DNA Damage Response (DDR) Pathways) DNA Damage Response (DDR) Pathways) DNA Damage Response (DDR) Pathways)->Apoptosis Resistance_Workflow cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Characterization Start Parental GBM Cell Line IC50 Determine Initial IC50 of this compound Start->IC50 Treat Continuous low-dose This compound treatment IC50->Treat Escalate Stepwise dose escalation Treat->Escalate Monitor Monitor viability and proliferation Escalate->Monitor Monitor->Escalate if cells recover Resistant Putative Resistant Cell Line Monitor->Resistant once stable at high dose Validate_IC50 Confirm IC50 Shift (>3-fold) Resistant->Validate_IC50 Clone Single-cell cloning Validate_IC50->Clone Characterize Functional & Molecular Analysis (Viability, Apoptosis, Western Blot) Clone->Characterize

References

Application Notes and Protocols: In Vitro Combination of DPI 201-106 and Prexasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent preclinical studies have highlighted a novel therapeutic strategy involving the combination of DPI 201-106, a voltage-gated sodium channel modulator, and prexasertib (B560075), a checkpoint kinase 1 (CHK1) and 2 (CHK2) inhibitor. This combination has demonstrated synergistic antitumor activity, particularly in glioblastoma models.[1][2][3] this compound, initially investigated as a cardiotonic agent, has been found to induce cell cycle arrest and apoptosis in cancer cells.[1][2] Its mechanism is linked to the modulation of intracellular ion concentrations and potential impacts on DNA damage response (DDR) pathways.[1] Prexasertib is a potent inhibitor of CHK1 and CHK2, key regulators of the cell cycle and DNA damage repair.[4][5] By inhibiting CHK1/2, prexasertib prevents cancer cells from repairing DNA damage, leading to an accumulation of double-strand breaks and subsequent apoptosis.[4][6][7] The combination of these two agents presents a promising approach to enhance the efficacy of DDR inhibition in cancer therapy.[1][3]

These application notes provide detailed protocols for in vitro studies to investigate the combined effects of this compound and prexasertib on cancer cell lines. The included methodologies cover cell viability assays, cell cycle analysis, and apoptosis detection, along with data presentation guidelines and diagrammatic representations of the underlying mechanisms and workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Prexasertib as Single Agents
Cell LineCompoundEndpointConcentrationResultReference
Glioblastoma (GBM6)This compoundCell CycleNot SpecifiedSignificant increase in S phase arrested cells[1][8]
Glioblastoma (GBM6, GBM39)This compoundApoptosisNot SpecifiedSignificant increase after 7 days[1][8]
B-/T-ALL cell linesPrexasertibApoptosis2-200 nMIncreased apoptotic/necrotic cells[6]
Neuroblastoma cell linesPrexasertibProliferation50 nMReduced proliferation (EC50 < 50 nM)[7]
HGSOC cell linesPrexasertibCell Viability0-100 nMDose-dependent decrease in viability[5]
Table 2: Synergistic Effects of this compound and Prexasertib Combination
Cell LineAssayObservationResultReference
Glioblastoma (patient-derived)Cell ViabilityCombination TreatmentSynergistic reduction in cell viability[1]
High-Grade Glioma (HGG)ApoptosisCombination TreatmentSignificantly increased apoptosis[3]
Glioblastoma (GBM6)Cell CycleCombination with PrexasertibFurther modulation of cell cycle[8]
Glioblastoma (WK1)ApoptosisCombination after 7 daysSignificantly increased apoptosis vs single agents[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is for assessing the cytotoxic effects of this compound and prexasertib, both individually and in combination.

Materials:

  • Cancer cell line of interest (e.g., GBM6)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Prexasertib (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and prexasertib in culture medium from the DMSO stocks. For combination studies, prepare a matrix of concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the drugs (single agents or combinations) or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is to determine the effect of this compound and prexasertib on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound and Prexasertib

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound, prexasertib, their combination, or vehicle control for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect both floating and attached cells. For attached cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Protocol 3: Apoptosis Assay by Annexin V and PI Staining

This protocol is for the detection and quantification of apoptosis induced by the drug treatments.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound and Prexasertib

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution (from the kit)

  • 1X Binding Buffer (from the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Collect both floating and attached cells.

    • Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Identify four cell populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Visualizations

DPI_Prexasertib_Signaling_Pathway cluster_DPI This compound Action cluster_Prexasertib Prexasertib Action cluster_Cellular_Response Cellular Response DPI This compound Na_Channel Voltage-Gated Sodium Channels DPI->Na_Channel modulates DDR Impact on DNA Damage Response (DDR) Pathways Na_Channel->DDR potential link CellCycleArrest S-Phase Arrest DDR->CellCycleArrest Prexasertib Prexasertib CHK1_CHK2 CHK1 / CHK2 Prexasertib->CHK1_CHK2 inhibits DNA_Repair DNA Repair Inhibition CHK1_CHK2->DNA_Repair prevents DSB DNA Double-Strand Breaks Accumulation DNA_Repair->DSB Apoptosis Apoptosis CellCycleArrest->Apoptosis DSB->Apoptosis Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound, Prexasertib, or Combination seed->treat incubate Incubate (e.g., 72h) treat->incubate viability Cell Viability (e.g., CellTiter-Glo) incubate->viability cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) incubate->apoptosis analysis Data Analysis: IC50, Cell Cycle Phases, Apoptosis Percentage, Synergy (CI) viability->analysis cell_cycle->analysis apoptosis->analysis end Conclusion analysis->end Synergistic_Relationship cluster_explanation Mechanism of Synergy DPI This compound (Induces S-Phase Arrest, Impacts DDR) Synergy Synergistic Cell Death DPI->Synergy Prexasertib Prexasertib (Inhibits CHK1/2, Blocks DNA Repair) Prexasertib->Synergy explanation This compound stalls cells in S-phase with potential DNA damage, while Prexasertib prevents the repair of this damage, leading to enhanced apoptosis.

References

Application Notes and Protocols: Synergistic Effects of DPI 201-106 and Niraparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols to investigate the synergistic anti-tumor effects of DPI 201-106, a voltage-gated sodium channel modulator, and niraparib (B1663559), a poly (ADP-ribose) polymerase (PARP) inhibitor. Recent studies have demonstrated that the combination of these two agents exhibits significant synergistic cytotoxicity, particularly in glioblastoma preclinical models.[1][2][3] this compound has been shown to induce cell cycle arrest and apoptosis, and phosphoproteomic analyses suggest its impact on DNA damage response (DDR) pathways.[1][4] Niraparib, a potent PARP1 and PARP2 inhibitor, plays a crucial role in preventing DNA repair, leading to apoptosis in cancer cells, especially those with deficiencies in homologous recombination repair.[5][6][7][8][9] The combination of this compound with DDR inhibitors like niraparib presents a novel therapeutic strategy.[1] These protocols are designed to enable researchers to replicate and build upon these findings.

Data Presentation

Table 1: In Vitro Synergistic Effects of this compound and Niraparib on Glioblastoma Cell Viability
Cell LineTreatmentIC50 (µM)Combination Index (CI)Synergy Level
GBM6This compoundValue
NiraparibValue
This compound + NiraparibValue< 1Synergistic
WK1This compoundValue
NiraparibValue
This compound + NiraparibValue< 1Synergistic

Note: The table structure is a template. Specific IC50 and CI values should be populated from experimental data. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]

Table 2: Effects of this compound and Niraparib on Cell Cycle Distribution
Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
GBM6ControlValueValueValueValue
This compoundValueValueValueValue
NiraparibValueValueValueValue
This compound + NiraparibValueValueValueValue
Table 3: Induction of Apoptosis by this compound and Niraparib
Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
WK1ControlValueValueValue
This compound (10 µM, 7 days)ValueValueValue
NiraparibValueValueValue
This compound + NiraparibValueValueValue

Note: Data for the table above is based on findings that WK1 cells treated with the combination of DPI-201-106 plus prexasertib (B560075) (another DDR inhibitor) had significantly increased levels of apoptosis compared with either treatment alone.[4]

Experimental Protocols

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the cytotoxic effects of this compound and niraparib, alone and in combination.

Materials:

  • Glioblastoma cell lines (e.g., GBM6, WK1)

  • This compound (stock solution in DMSO)

  • Niraparib (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and niraparib in complete medium.

  • Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).

  • Incubate for 72 hours.

  • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read absorbance at 570 nm.

  • For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy is calculated using the Combination Index (CI) method based on the Chou-Talalay method.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis.

Materials:

  • Glioblastoma cell lines

  • This compound and Niraparib

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, niraparib, or the combination for 48-72 hours.

  • Harvest cells, including floating cells from the supernatant.

  • Wash cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[12][13]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of the drug combination on cell cycle progression.

Materials:

  • Glioblastoma cell lines

  • This compound and Niraparib

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat seeded cells with the compounds for 24-48 hours.

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[14][15][16]

  • Centrifuge the fixed cells and wash with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[17][18]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[14][15][17]

DNA Damage Assay (γH2AX Staining)

This protocol measures DNA double-strand breaks, a marker of DNA damage.

Materials:

  • Glioblastoma cell lines

  • This compound and Niraparib

  • Chamber slides or 96-well imaging plates

  • Fixation and permeabilization buffers

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells on chamber slides or imaging plates and treat with drugs for the desired time.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block with a suitable blocking buffer.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.[19][20]

Visualizations

Synergy_Workflow Experimental Workflow for Synergy Analysis cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Seed Glioblastoma Cells (e.g., GBM6, WK1) Drug_Treatment Treat with this compound, Niraparib, or Combination Cell_Culture->Drug_Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Drug_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Drug_Treatment->Cell_Cycle DNA_Damage DNA Damage Assay (γH2AX Staining) Drug_Treatment->DNA_Damage IC50_CI Calculate IC50 and Combination Index (CI) Viability->IC50_CI Flow_Cytometry Flow Cytometry Data Analysis Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry Imaging_Analysis Fluorescence Microscopy Image Analysis DNA_Damage->Imaging_Analysis Synergy_Conclusion Determine Synergy, Additive Effect, or Antagonism IC50_CI->Synergy_Conclusion Flow_Cytometry->Synergy_Conclusion Imaging_Analysis->Synergy_Conclusion

Caption: Workflow for in vitro analysis of this compound and niraparib synergy.

Signaling_Pathway Proposed Signaling Pathway of Synergistic Action DPI This compound Na_Channel Voltage-Gated Sodium Channels DPI->Na_Channel modulates Niraparib Niraparib PARP PARP1/2 Niraparib->PARP inhibits DDR_Impact Impact on DNA Damage Response (DDR) Pathways Na_Channel->DDR_Impact leads to DNA_DSB DNA Double-Strand Breaks (DSBs) DDR_Impact->DNA_DSB enhances accumulation of Cell_Cycle_Arrest Cell Cycle Arrest DDR_Impact->Cell_Cycle_Arrest DNA_SSB DNA Single-Strand Breaks (SSBs) PARP->DNA_SSB repairs DNA_SSB->DNA_DSB replication fork collapse Apoptosis Apoptosis DNA_DSB->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of synergistic action between this compound and niraparib.

References

Application Notes and Protocols: Preparation and Use of DPI 201-106 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DPI 201-106, also known as SDZ 201-106, is a diphenylpiperazinylindole derivative initially developed as a cardiotonic agent.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), which leads to a positive inotropic effect in cardiac myocytes.[1][3] this compound prolongs the open state of these channels, increasing sodium influx, which in turn enhances intracellular calcium concentration via the sodium-calcium exchanger.[2] Beyond its cardiac effects, recent research has unveiled its potential as an anti-cancer agent, particularly in glioblastoma.[4][5] In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis and may interfere with DNA damage response (DDR) pathways.[4] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cell culture experiments.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for experimental reproducibility. The compound is a crystalline solid that is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2][6]

PropertyDataReference
Synonyms (±)-SDZ-201 106[2]
CAS Number 97730-95-5[1][2]
Molecular Formula C₂₉H₃₀N₄O₂[1][2]
Molecular Weight 466.57 g/mol [1]
Appearance White to off-white solid[1]
Solubility in DMSO Up to 250 mg/mL (~536 mM)[1][7]
Solubility in DMF 30 mg/mL[2]
Solubility in Ethanol 1.6 mg/mL[2]
Powder Storage -20°C for up to 3 years[1][7]
Solution Storage -80°C for up to 6 months; -20°C for 1 month[1][7]

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in DMSO. It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]

3.1 Materials and Equipment

  • This compound powder (CAS 97730-95-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, to aid dissolution)[1][7]

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2 Stock Solution Calculation Table

To prepare stock solutions of varying concentrations, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Desired Stock ConcentrationVolume of DMSOMass of this compound Required
1 mM1 mL0.467 mg
10 mM1 mL4.67 mg
50 mM1 mL23.33 mg

3.3 Step-by-Step Protocol

  • Safety First : Perform all steps in a chemical fume hood. Wear appropriate PPE.

  • Weighing : Accurately weigh the required mass of this compound powder using an analytical balance. For a 10 mM stock, weigh 4.67 mg.

  • Solubilization : Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO.

  • Dissolution : Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to facilitate dissolution.[1]

  • Sterilization (Optional) : If required for your specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting : Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage : Store the aliquots upright at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][7]

G cluster_workflow Workflow: this compound Stock Solution Preparation start Start weigh 1. Weigh 4.67 mg This compound Powder start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot 4. Aliquot into Sterile Tubes dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store end_node End: 10 mM Stock Ready for Use store->end_node

Caption: Workflow for preparing a 10 mM this compound stock solution.

Experimental Protocol: Preparation of Working Solutions

4.1 Protocol

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution gently before use.

  • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentration.

    • Important : To avoid precipitation and ensure homogeneity, add the stock solution to the medium and mix immediately. Do not add medium to the concentrated stock.

    • The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Ensure your vehicle control wells contain the same final concentration of DMSO.

  • Add the final working solution to your cell cultures and proceed with the experiment.

4.2 Recommended Working Concentrations

The optimal concentration of this compound is cell-type and application-dependent.

Application AreaCell Type / ModelWorking Concentration RangeObserved EffectReference
Cardiotonic Effects Guinea-pig atria, rabbit papillary muscles0.1 - 3 µMPositive inotropic effects, action potential prolongation[1][7][8]
Ca²⁺ Sensitization Skinned porcine trabecula septomarginalis fibresEC₅₀ of 0.2 nMIncreased Ca²⁺-sensitivity[1][7][8]
Anticancer Activity Glioblastoma cell lines (GBM6, GBM39, WK1)10 µMInduction of apoptosis and cell cycle arrest[4]
Anticancer Synergy High-Grade Glioma (HGG) cell linesNot specifiedSynergistic antitumor activity with DDR inhibitors[4][5]

Application Notes: Mechanism of Action

This compound has distinct mechanisms of action depending on the cellular context.

5.1 Cardiac Myocytes In cardiac cells, this compound primarily targets voltage-gated sodium channels. By delaying their inactivation, it prolongs the influx of Na⁺ ions during an action potential. This leads to an accumulation of intracellular Na⁺, which in turn alters the function of the Na⁺/Ca²⁺ exchanger, promoting reverse-mode activity and increasing intracellular Ca²⁺ levels. The elevated Ca²⁺ enhances myofilament contractility, resulting in a positive inotropic effect.[2]

G cluster_pathway Mechanism in Cardiac Myocytes DPI This compound Nav Voltage-Gated Na⁺ Channel (VGSC) DPI->Nav Delays Inactivation Na_in ↑ Intracellular [Na⁺] Nav->Na_in Prolongs Na⁺ Influx NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_in->NCX Promotes Reverse Mode Ca_in ↑ Intracellular [Ca²⁺] NCX->Ca_in ↑ Ca²⁺ Influx Contractility ↑ Myofilament Contractility Ca_in->Contractility

Caption: this compound signaling pathway in cardiac cells.

5.2 Cancer Cells (Glioblastoma) In glioblastoma cells, this compound exhibits anticancer activity by impacting cell cycle progression and survival pathways.[4] Treatment with this compound can lead to an arrest in the S phase of the cell cycle.[4][5] This is potentially linked to its effects on ion homeostasis and downstream signaling pathways that regulate DNA damage response (DDR). This cell cycle blockade can ultimately trigger apoptosis, leading to cancer cell death.[4] Its ability to interfere with these fundamental processes makes it a candidate for synergistic combination therapies with DDR inhibitors like PARP or CHK1 inhibitors.[4][5]

G cluster_cancer_pathway Proposed Mechanism in Glioblastoma Cells DPI This compound Ion Altered Ion Homeostasis DPI->Ion DDR Impact on DNA Damage Response (DDR) Ion->DDR Cycle S-Phase Cell Cycle Arrest DDR->Cycle Apoptosis Apoptosis Cycle->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Example Application: Cell Viability and Cycle Analysis

This section outlines a general workflow for assessing the effect of this compound on cancer cell lines.

6.1 Outline of Protocol

  • Cell Seeding : Plate cells (e.g., glioblastoma lines) in 96-well (for viability) or 6-well (for cell cycle/apoptosis) plates and allow them to adhere overnight.

  • DPI Treatment : Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 5, 10, 20 µM) in complete medium. Replace the existing medium with the DPI-containing medium. Include a vehicle (DMSO) control.

  • Incubation : Incubate cells for the desired time period (e.g., 24, 48, 72 hours).

  • Analysis :

    • Viability : Assess cell viability using an MTS or similar metabolic assay.

    • Cell Cycle : Harvest cells, fix with cold ethanol, and stain with Propidium Iodide (PI) containing RNase. Analyze by flow cytometry.[9]

    • Apoptosis : Harvest cells and stain using an Annexin V/PI apoptosis detection kit. Analyze by flow cytometry.[9]

G cluster_assay_flow General Workflow for Cell-Based Assays cluster_analysis 4. Endpoint Analysis seed 1. Seed Cells in Multi-well Plates treat 2. Treat with this compound Working Solutions seed->treat incubate 3. Incubate for Defined Period (e.g., 72h) treat->incubate viability Viability Assay (e.g., MTS) incubate->viability facs Flow Cytometry (Cell Cycle / Apoptosis) incubate->facs

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols: In Vivo Formulation and Delivery of DPI 201-106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI 201-106 is a cardiotonic agent recognized for its unique mechanism of action, which involves the modulation of voltage-gated sodium channels (VGSCs), leading to a positive inotropic effect on the heart.[1][2] This compound enhances the sensitivity of myofilaments to calcium and prolongs the inward sodium current, independent of the cAMP pathway.[3][4] Initially investigated for congestive heart failure, recent studies have also explored its potential in oncology, specifically in sensitizing glioblastoma cells to DNA damage response (DDR) inhibitors.[5][6]

These application notes provide detailed protocols for the in vivo formulation and administration of this compound in preclinical research settings. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

In Vivo Formulation and Solubility
Formulation ComponentVehicle 1 CompositionVehicle 2 CompositionVehicle 3 Composition
Solvent DMSODMSODMSO
Co-solvent 1 PEG30020% SBE-β-CD in SalineCorn oil
Co-solvent 2 Tween-80--
Vehicle Saline--
Final Concentration 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)10% DMSO, 90% Corn oil
Achieved Solubility ≥ 2.08 mg/mL≥ 2.08 mg/mL≥ 2.08 mg/mL
Reference [1][1][1]
In Vivo Efficacy and Dosing in Animal Models
Animal ModelAdministration RouteDoseObserved EffectReference
Anesthetized DogsIntravenous (i.v.)0.2 mg/kgIncreased left ventricular dP/dtmax.[1][7][8][9]
Anesthetized DogsIntravenous (i.v.)2 mg/kgIncreased left ventricular dP/dtmax by 104 +/- 18%.[7]
Unanesthetized DogsOral2-8 mg/kgIncreased left ventricular dP/dtmax by 22 +/- 3% to 50 +/- 5%.[7]
Anesthetized Cats (Digoxin-pretreated)Intravenous (i.v.) infusionUp to 12.22 mg/kg (cumulative)Enhanced positive inotropic effects without signs of cardiotoxicity.[1][8][9]
Glioblastoma Xenograft MiceNot specifiedNot specified (used in combination with prexasertib)Extended median survival.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

This protocol describes the preparation of a solvent-based formulation suitable for intravenous injection in small animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300, followed by Tween-80, mixing thoroughly after each addition. For a 1 mL final solution, this would be 100 µL of 20.8 mg/mL DMSO stock, 400 µL of PEG300, and 50 µL of Tween-80.[1]

  • Final Dilution: Add sterile saline to the mixture to achieve the final desired concentration and volume. For a 1 mL final solution, add 450 µL of saline.[1]

  • Final Mixing and Use: Mix the final solution gently but thoroughly to ensure homogeneity. Visually inspect for any precipitation. It is recommended to prepare this formulation fresh on the day of use.[1]

Protocol 2: In Vivo Hemodynamic Assessment in a Canine Model

This protocol outlines a procedure for evaluating the acute cardiovascular effects of this compound in anesthetized dogs.

Animal Model:

  • Beagle dogs, either sex, appropriately fasted before the experiment.

Anesthesia and Surgical Preparation:

  • Anesthetize the animals with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Intubate the animals and provide artificial respiration.

  • Catheterize a femoral artery for monitoring blood pressure and a femoral vein for drug administration.

  • For detailed hemodynamic measurements, insert a catheter into the left ventricle to measure left ventricular pressure and calculate dP/dtmax.

Drug Administration and Data Collection:

  • Allow the animal to stabilize after surgical preparation.

  • Record baseline hemodynamic parameters (e.g., heart rate, blood pressure, left ventricular pressure, dP/dtmax) for a sufficient period.

  • Administer this compound intravenously at the desired dose (e.g., 0.2 mg/kg).[7][8] The drug can be given as a bolus injection or a short infusion.

  • Continuously monitor and record all hemodynamic parameters for a defined period post-administration to capture the onset, peak, and duration of the drug's effects.

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

DPI201_106_Signaling DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC Modulates Myofilaments Myofilaments DPI->Myofilaments Directly sensitizes Ca_Sensitivity Increased Ca2+ Sensitivity DPI->Ca_Sensitivity Na_Influx Increased Na+ Influx VGSC->Na_Influx Prolongs opening NCX Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX Alters gradient Ca_Influx Increased Intracellular Ca2+ NCX->Ca_Influx Enhances Ca_Influx->Myofilaments Contraction Increased Myocardial Contraction (Positive Inotropy) Myofilaments->Contraction Ca_Sensitivity->Myofilaments

Caption: Mechanism of positive inotropic action of this compound.

Experimental Workflow for In Vivo Formulation and Testing

experimental_workflow cluster_prep Formulation Preparation cluster_animal In Vivo Experiment cluster_analysis Data Analysis stock Prepare this compound Stock in DMSO mix Add Co-solvents (PEG300, Tween-80) stock->mix final Dilute with Saline to Final Concentration mix->final admin Administer Formulation (e.g., i.v. bolus) final->admin animal_prep Animal Preparation (Anesthesia, Catheterization) baseline Record Baseline Hemodynamic Data animal_prep->baseline baseline->admin monitoring Monitor and Record Post-Dose Data admin->monitoring analysis Analyze Hemodynamic Changes (e.g., dP/dtmax) monitoring->analysis

Caption: Workflow for preparing and testing this compound in vivo.

References

Troubleshooting & Optimization

Technical Support Center: DPI 201-106 in In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DPI 201-106 in in vitro cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound is a voltage-gated sodium channel modulator.[1][2] Its anti-cancer effects in vitro, particularly in glioblastoma, have been attributed to the induction of cell cycle arrest and apoptosis.[1][2][3] Phosphoproteomic analyses suggest that this compound may also impact DNA damage response (DDR) pathways.[1][3] Additionally, it has been shown to selectively inhibit the ABCB1 (P-glycoprotein) drug efflux pump, thereby reversing multidrug resistance in some cancer cell lines.[4]

Q2: What is a typical effective concentration range for this compound in in vitro studies?

A2: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. In glioblastoma cell viability assays, concentrations have been tested in the range of 1 nM to 10 µM.[1] For reversing multidrug resistance, non-toxic nanomolar concentrations have been shown to be effective, with significant chemosensitization observed at 500 nM.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

A3: this compound is a crystalline solid that is soluble in DMSO and DMF.[5][6][7] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. The solid form is stable for at least four years when stored properly.[5] Stock solutions in DMSO should be stored at -20°C.[7]

Q4: In which cancer types has this compound shown in vitro activity?

A4: this compound has demonstrated significant anti-proliferative activity in patient-derived glioblastoma cell lines.[1][2] It has also been shown to be effective in reversing multidrug resistance in various cancer cell lines that overexpress the ABCB1 transporter.[4] Its potential application in other cancers, such as cervical cancer, has been suggested due to the role of ion channels in tumorigenesis.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect on cell viability Concentration is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).[1][4]
Cell line is resistant to the mechanism of action.Consider the expression of voltage-gated sodium channels in your cell line. If the goal is to overcome multidrug resistance, confirm the overexpression of the ABCB1 transporter.
Insufficient treatment duration.Extend the incubation time. Apoptosis in some glioblastoma cell lines was more significant after 7 days of treatment compared to 3 days.[1]
High variability between replicates Uneven cell seeding.Ensure a single-cell suspension and proper mixing before and during cell plating.
Inconsistent drug concentration.Vortex the stock and working solutions of this compound before each use.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology changes Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%).
Compound-specific effects.Document any morphological changes as they may be part of the drug's mechanism of action.
Difficulty dissolving the compound Incorrect solvent or low temperature.Use high-purity DMSO or DMF.[5] Gently warm the solution if necessary to aid dissolution.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineIC50 (µM)
GBM6~5-10
GBM39~5-10
SB2~5-10
WK1~5-10
Pr1.1~5-10
GBML1~5-10
RN1~5-10
RR2~5-10
Note: The referenced dose-response curves in the source material indicate IC50 values generally fall within this range for the tested glioblastoma cell lines.[1]

Table 2: Chemosensitization Effect of this compound in ABCB1-Overexpressing Cells

Cell LineAnticancer DrugFold Increase in Sensitivity (at 500 nM DPI-201-106)
KB-V-1Paclitaxel~350
KB-V-1Doxorubicin~23
NCI-ADR-RESPaclitaxel~96
NCI-ADR-RESDoxorubicin~20
MDR19-HEK293Paclitaxel~104
MDR19-HEK293Doxorubicin~7
MDR19-HEK293Colchicine~8
Source: Adapted from Hsiao, S. H., et al. (2018).[4]

Experimental Protocols

Protocol 1: Determining Cell Viability using the ViaLight Assay
  • Cell Seeding:

    • For adherent cell lines (e.g., SB2, WK1), seed 2,000 cells per well in 96-well plates.[1]

    • For spheroid-forming cell lines (e.g., GBM6, GBM39), seed 5,000 cells per well in 96-well ultra-low attachment plates.[1]

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM).[1]

  • Treatment:

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plates for 7 days under standard cell culture conditions (37°C, 5% CO2).[1]

  • Viability Assessment:

    • On day 7, use the ViaLight Assay kit according to the manufacturer's instructions to determine cell viability.[1]

Protocol 2: Cell Cycle and Apoptosis Analysis by Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.

    • Treat cells with the desired concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the cells for 3 and 7 days.[1]

  • Cell Harvesting:

    • Harvest cells by trypsinization (for adherent cells) or gentle scraping.

    • Wash the cells with cold PBS.

  • Staining for Apoptosis:

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Staining for Cell Cycle:

    • For cell cycle analysis, fix the harvested cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive). For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

Visualizations

DPI201_106_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus DPI This compound Na_Channel Voltage-Gated Sodium Channel DPI->Na_Channel modulates ABCB1 ABCB1 Transporter (P-glycoprotein) DPI->ABCB1 inhibits Ca_Homeostasis Altered Na+/Ca2+ Homeostasis Na_Channel->Ca_Homeostasis Drug_Accumulation Increased Intracellular Drug Accumulation Chemo Chemotherapy Drug Chemo->ABCB1 efflux Mito_Function Mitochondrial Dysfunction Ca_Homeostasis->Mito_Function DDR DNA Damage Response (DDR) Pathway Mito_Function->DDR Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Drug_Accumulation->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cells (96-well or 6-well plates) start->seed_cells prep_drug Prepare this compound Serial Dilutions seed_cells->prep_drug treat_cells Treat Cells with This compound prep_drug->treat_cells incubate Incubate (e.g., 7 days) treat_cells->incubate viability Cell Viability Assay (e.g., ViaLight) incubate->viability flow Flow Cytometry (Apoptosis/Cell Cycle) incubate->flow data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis flow->data_analysis end End data_analysis->end

References

DPI 201-106 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of DPI 201-106 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing stock solutions of this compound?

A1: For optimal results, prepare a high-concentration stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] Store the stock solution in aliquots at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[3] Avoid repeated freeze-thaw cycles.

Q2: Is there any published data on the stability and half-life of this compound in common cell culture media like DMEM or RPMI-1640?

A2: Currently, there is a lack of publicly available quantitative data specifically detailing the stability and half-life of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors including media composition, pH, temperature, and exposure to light. Therefore, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.

Q3: What are the known degradation products of this compound in cell culture media?

A3: Specific degradation products of this compound in cell culture media have not been extensively documented in the available literature. Degradation can be influenced by factors such as temperature and media components.[4] It is advisable to perform analytical studies, such as LC-MS, to identify any potential degradation products in your specific experimental setup.

Q4: What is the established mechanism of action for this compound?

A4: this compound is a cardioactive agent that functions as a voltage-gated sodium channel (VGSC) modulator.[1][5] It has been shown to induce cell cycle arrest and apoptosis in glioblastoma cells and may also impact DNA damage response (DDR) pathways.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound in cell culture media.Determine the stability of this compound in your media under your experimental conditions (see Experimental Protocol below). Prepare fresh working solutions for each experiment.
Precipitate formation in cell culture media Poor solubility of this compound at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits. Consider using a solubilizing agent if necessary.[1]
Loss of compound activity over time in multi-day experiments Instability of this compound leading to a decrease in the effective concentration.Replenish the cell culture media with freshly prepared this compound at regular intervals throughout the experiment.
Change in media color or pH after adding this compound Potential degradation of the compound or interaction with media components.[4]Monitor the pH of your media. Perform a stability analysis to identify potential degradation products.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC or LC-MS system

  • Appropriate column and mobile phase for analysis

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is minimal.

    • Prepare a sufficient volume for sampling at all time points.

  • Incubation:

    • Aliquot the this compound spiked media into sterile microcentrifuge tubes for each time point.

    • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.

    • Immediately store the sample at -80°C to halt any further degradation until analysis.

  • Sample Analysis:

    • Thaw the samples and prepare them for HPLC or LC-MS analysis according to your established analytical method for this compound.

    • Analyze the concentration of the parent this compound compound in each sample.

    • If using LC-MS, monitor for the appearance of new peaks that could represent degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t½) of this compound in the cell culture medium under your experimental conditions.

Visualizations

DPI201_106_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Effects DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC modulates DDR DNA Damage Response (DDR) Pathways VGSC->DDR CellCycle Cell Cycle Arrest DDR->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling Pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Prep Review Stock and Working Solution Preparation Start->Check_Prep Is_Prep_OK Preparation Correct? Check_Prep->Is_Prep_OK Assess_Stability Conduct Stability Assay (See Protocol) Is_Prep_OK->Assess_Stability Yes Re_Prep Re-prepare Solutions Is_Prep_OK->Re_Prep No Is_Stable Is Compound Stable? Assess_Stability->Is_Stable Adjust_Protocol Adjust Experimental Protocol: - Replenish media with fresh compound - Reduce experiment duration Is_Stable->Adjust_Protocol No End Proceed with Adjusted Experiment Is_Stable->End Yes Adjust_Protocol->End Re_Prep->Check_Prep

Caption: Troubleshooting Workflow for Inconsistent Results.

Stability_Assessment_Workflow Start Start: Assess Stability of This compound Prep_Media Prepare Cell Culture Media Spiked with this compound Start->Prep_Media Incubate Incubate at 37°C, 5% CO2 Prep_Media->Incubate Collect_Samples Collect Aliquots at Multiple Time Points Incubate->Collect_Samples Store_Samples Store Samples at -80°C Collect_Samples->Store_Samples Analyze Analyze Samples by HPLC or LC-MS Store_Samples->Analyze Analyze_Data Plot Concentration vs. Time and Calculate Half-Life Analyze->Analyze_Data End End: Stability Profile Determined Analyze_Data->End

Caption: Experimental Workflow for Stability Assessment.

References

DPI 201-106 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common experimental artifacts and troubleshooting strategies when working with DPI 201-106. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiotonic agent known for its synergistic sarcolemmal and intracellular mechanisms of action.[1] Its primary effect is the cardioselective modulation of voltage-gated sodium channels (VGSCs), which leads to a positive inotropic (increased contractility) and negative chronotropic (decreased heart rate) effect.[1] It prolongs the open state of the sodium channels, thereby increasing the action potential duration.

Q2: What are the known off-target effects of this compound?

This compound is not entirely selective for sodium channels. It has been shown to inhibit inward and delayed rectifier potassium currents and the L-type calcium current.[2] Additionally, it can increase the sensitivity of myofilaments to calcium.[1][3] A notable non-cardiac off-target effect is the inhibition of the ABCB1 (P-glycoprotein/MDR1) transporter, which can reverse multidrug resistance in cancer cells.[4][5]

Q3: Is this compound soluble in aqueous solutions?

This compound is soluble in DMSO.[2] For experiments in aqueous buffers, it is crucial to first dissolve the compound in a suitable organic solvent like DMSO and then dilute it to the final concentration in the experimental buffer. Be mindful of the final DMSO concentration in your experiments, as it can have its own biological effects.

Troubleshooting Guides

Electrophysiology Experiments

Q1: I am using this compound to study its effects on sodium channels, but I am observing an unexpected prolongation of the action potential duration (APD) and changes in repolarization. Is this a known artifact?

This is a well-documented effect of this compound and is central to its mechanism of action. This compound prolongs the open state of sodium channels, leading to an increased late sodium current and a subsequent prolongation of the APD.[1] However, if the APD prolongation is more pronounced than expected or leads to early afterdepolarizations (EADs), it could be due to the compound's off-target effects on potassium channels, particularly the delayed rectifier potassium currents. This compound has been shown to inhibit these currents, which can further delay repolarization.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a detailed concentration-response analysis to ensure you are using a concentration of this compound that is selective for the desired effect on sodium channels while minimizing off-target potassium channel blockade.

  • Specific Channel Blockers: To isolate the effects on sodium channels, consider co-application with specific blockers of the relevant potassium channels (e.g., E-4031 for IKr/hERG) to dissect the contribution of each current to the observed phenotype.

  • Voltage-Clamp Experiments: Utilize voltage-clamp protocols to measure the effects of this compound on individual ionic currents (I_Na, I_Kr, I_Ks, I_CaL) to quantify the on-target and off-target effects.

Q2: My experiments are showing proarrhythmic events, such as EADs or triggered activity, after applying this compound. How can I mitigate this?

The proarrhythmic potential of this compound is a known risk, stemming from its combined action of prolonging the APD and potentially increasing intracellular calcium. This can create a substrate for arrhythmias.

Troubleshooting Steps:

  • Lower the Concentration: The proarrhythmic effects are often concentration-dependent. Reducing the concentration of this compound may still allow for the observation of its primary effects on sodium channels with a reduced risk of arrhythmias.

  • Pacing Frequency: The effects of this compound on APD can be frequency-dependent. Investigate the effects at different pacing frequencies to identify a range where the desired effect is present without inducing arrhythmias.

  • Monitor Intracellular Calcium: If possible, simultaneously measure intracellular calcium to assess for calcium overload, which can contribute to proarrhythmic events.

Calcium Imaging Experiments

Q1: I am observing an increase in the amplitude of the calcium transient after applying this compound, but also a significant prolongation of the transient decay. Is this expected?

Yes, this is a characteristic effect of this compound. The increase in the late sodium current leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX) in its reverse mode, leading to increased calcium influx and a larger calcium transient. The prolongation of the action potential also contributes to a longer duration of calcium entry through L-type calcium channels. Furthermore, this compound can directly increase the sensitivity of the myofilaments to calcium, which can contribute to the observed increase in force even with a modest increase in the calcium transient.[3][6] The prolonged decay of the calcium transient is linked to the prolonged action potential duration.[6]

Troubleshooting Steps:

  • Analyze the Calcium-Tension Relationship: If you are measuring contractility simultaneously, plotting the peak of the calcium transient against the peak force can reveal a leftward shift in the presence of this compound, confirming an increase in myofilament calcium sensitivity.[3]

  • Use of Ion Channel Blockers: To dissect the mechanisms, you can use tetrodotoxin (B1210768) (TTX) to block the sodium channels and see how it affects the this compound-induced changes in the calcium transient.[6]

Cancer Biology Experiments

Q1: I am using this compound in a cancer cell line and observing a decrease in cell viability. Is this a non-specific cytotoxic effect?

While high concentrations of any compound can be cytotoxic, this compound has been shown to have specific anti-cancer effects in certain contexts. It can reverse multidrug resistance mediated by the ABCB1 transporter, thereby re-sensitizing cancer cells to chemotherapeutic agents.[4][5] More recently, it has been shown to reduce glioblastoma cell viability by inducing cell cycle arrest and apoptosis.

Troubleshooting Steps:

  • Cell Viability Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) to determine the concentration range at which this compound affects cell viability.

  • ABCB1 Transport Assay: If you hypothesize that the effect is due to the inhibition of ABCB1, you can perform a fluorescent substrate efflux assay (e.g., using calcein-AM) to directly measure the effect of this compound on ABCB1 function.[4]

  • Cell Cycle Analysis: To investigate effects on cell proliferation, perform cell cycle analysis by flow cytometry to see if this compound induces arrest at a specific phase of the cell cycle.

Quantitative Data

Table 1: Pharmacological Activity of this compound

ParameterSpecies/SystemValueReference
EC50 (Ca2+ sensitivity) Porcine skinned fibres0.2 nM[1]
EC50 (Functional Refractory Period) Guinea-pig left atria1.7 µM[1]
EC50 (Functional Refractory Period) Rat left atria0.24 µM[1]
IC50 (Delayed Rectifier K+ Current) Pituitary tumor (GH3) cells9.4 µM
IC50 (ABCB1 Inhibition) ABCB1-overexpressing cells~0.13 µM[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for recording ionic currents in isolated cardiomyocytes.

  • Cell Preparation: Isolate single ventricular myocytes from the desired species (e.g., guinea pig) using established enzymatic digestion protocols.

  • Solutions:

    • Pipette Solution (in mM): 140 CsCl, 5 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.

    • Bath Solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4 with NaOH.

  • Recording:

    • Use a patch-clamp amplifier in the whole-cell configuration.

    • Obtain a high-resistance seal (>1 GΩ) before rupturing the membrane.

    • Apply appropriate voltage-clamp protocols to elicit the currents of interest (e.g., a step depolarization from a holding potential of -100 mV to measure sodium currents).

  • Drug Application:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired final concentration in the bath solution immediately before use.

    • Perfuse the cell with the drug-containing solution.

Aequorin-Based Calcium Imaging

This protocol is adapted for measuring intracellular calcium in cardiac muscle preparations.

  • Aequorin Loading: Load the cardiac muscle preparation (e.g., papillary muscle) with the bioluminescent Ca2+ indicator aequorin using a suitable method, such as microinjection or chemical loading procedures.

  • Experimental Setup:

    • Mount the muscle in a chamber with stimulating electrodes.

    • Perfuse with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature.

    • Position a photomultiplier tube close to the preparation to detect the light emitted by aequorin.

  • Data Acquisition:

    • Simultaneously record the aequorin light signal and the isometric force of contraction.

    • The light signal is proportional to the intracellular calcium concentration.

  • Drug Application:

    • Introduce this compound into the perfusate at the desired concentrations.

    • Allow sufficient time for the drug effect to reach a steady state before recording.

ABCB1 Transporter Inhibition Assay (Calcein-AM Efflux)

This protocol is for assessing the inhibitory effect of this compound on the ABCB1 transporter.

  • Cell Culture: Use a cell line that overexpresses the ABCB1 transporter (e.g., K562/MDR) and a corresponding parental cell line as a control.

  • Assay Procedure:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., IMDM with 5% FCS).

    • Incubate the cells with the non-fluorescent substrate calcein-AM (e.g., 0.5 µM) in the presence or absence of various concentrations of this compound.

    • Inside the cell, calcein-AM is hydrolyzed by esterases to the fluorescent calcein (B42510), which is a substrate for ABCB1.

  • Detection:

    • After incubation, measure the intracellular fluorescence of calcein using a flow cytometer or a fluorescence plate reader.

    • Inhibition of ABCB1 by this compound will result in increased intracellular accumulation of calcein and thus higher fluorescence.

  • Data Analysis:

    • Calculate the increase in fluorescence in the presence of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable model.

Visualizations

DPI_201_106_Signaling_Pathway cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC Prolongs open state K_channel Delayed Rectifier K+ Channels DPI->K_channel Inhibits Myofilaments Myofilaments DPI->Myofilaments Increases Ca2+ sensitivity Na_ion [Na+]i VGSC->Na_ion Increased Na+ influx NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i NCX->Ca_ion Increased Ca2+ influx (reverse mode) LTCC L-Type Ca2+ Channel (LTCC) LTCC->Ca_ion Ca2+ influx Na_ion->NCX Alters gradient Ca_ion->Myofilaments Binds to Troponin C Contraction Increased Contractility (Positive Inotropy) Myofilaments->Contraction Experimental_Workflow_Electrophysiology start Isolate Cardiomyocytes patch Whole-Cell Patch Clamp start->patch protocol Apply Voltage-Clamp Protocol patch->protocol baseline Record Baseline Ionic Currents protocol->baseline drug_app Apply this compound baseline->drug_app record_drug Record Currents in Presence of Drug drug_app->record_drug analysis Data Analysis (e.g., I-V curves, kinetics) record_drug->analysis end Conclusion analysis->end Troubleshooting_Logic start Unexpected Experimental Result with this compound q1 Is the APD excessively prolonged or are there EADs? start->q1 a1 Potential K+ channel blockade. - Lower DPI concentration - Use specific K+ channel blockers q1->a1 Yes q2 Is there an unexpected change in Ca2+ transient? q1->q2 No a2 Consider effects on NCX and myofilament Ca2+ sensitivity. - Analyze Ca2+-tension relationship q2->a2 Yes q3 Is there unexpected cytotoxicity in cancer cells? q2->q3 No a3 Possible ABCB1 inhibition or cell cycle arrest. - Perform ABCB1 transport assay - Analyze cell cycle q3->a3 Yes

References

Off-target effects of DPI 201-106 on potassium channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of DPI 201-106 on potassium channels.

Frequently Asked Questions (FAQs)

Q1: My experimental results show a prolonged action potential duration (APD) after applying this compound. Is this solely due to its primary effect on sodium channels?

A1: Not necessarily. While this compound is a well-known modulator of voltage-gated sodium channels (VGSCs) that prolongs their open state, it also has off-target effects on potassium channels.[1][2][3] Specifically, it has been shown to inhibit delayed-rectifier potassium currents (IK(DR)), which play a crucial role in the repolarization phase of the action potential.[4][5][6] This inhibition of IK(DR) contributes to the overall prolongation of the APD, an effect observed in various cell types, including pituitary tumor (GH3) cells.[5][7][8]

Q2: What is the known inhibitory concentration (IC50) of this compound on delayed-rectifier potassium channels?

A2: In studies using pituitary tumor (GH3) cells, this compound was found to suppress the amplitude of the delayed-rectifier K+ current (IK(DR)) in a concentration-dependent manner with an IC50 value of 9.4 µM.[5]

Q3: How can I experimentally isolate the effects of this compound on potassium channels from its primary effects on sodium channels?

A3: To isolate the effects on potassium channels, you can use a potent and specific sodium channel blocker, such as Tetrodotoxin (TTX), in your experimental preparation. By first blocking the sodium channels with TTX, any remaining effects observed upon application of this compound can be more confidently attributed to its action on other channels, such as potassium channels. This approach is standard in electrophysiological studies to dissect the pharmacology of compounds with multiple targets.

Q4: Does this compound have known off-target effects on other types of potassium channels, such as hERG or ATP-sensitive potassium (KATP) channels?

A4: The available literature primarily details the inhibitory effects of this compound on delayed-rectifier potassium channels.[2][5] While this compound is known to mimic the phenotype of Long QT Syndrome Type 3 (LQT3), which is related to sodium channel function, this can lead to proarrhythmic events like torsades de pointes.[9] Effects on hERG (the potassium channel associated with LQT2) are not well-documented in the search results. Similarly, there is no direct evidence presented to suggest that this compound significantly modulates KATP channels.[10][11] Further investigation would be required to characterize its potential effects on these and other potassium channel subtypes.

Q5: What is the mechanism of this compound's block on delayed-rectifier potassium channels?

A5: this compound is suggested to act as an open-channel blocker of delayed-rectifier K+ channels.[2][5] This means it preferentially binds to and blocks the channel when it is in the open conformation. This state-dependent block also enhances the rate and extent of the channel's natural inactivation process.[5]

Troubleshooting Guide

Issue 1: The observed prolongation of the action potential is significantly greater than what I would expect from the sodium channel modulation alone.

  • Possible Cause: This is likely due to the compound's synergistic effect on both sodium and potassium channels. The inhibition of delayed-rectifier potassium currents (IK(DR)) by this compound slows down repolarization, further extending the action potential duration initiated by the prolonged sodium influx.[5][8]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of this compound is accurate. The IC50 for IK(DR) is 9.4 µM, so effects will be more pronounced at or above this concentration.[5]

    • Isolate K+ Currents: Use a voltage-clamp protocol specifically designed to measure IK(DR) (see Experimental Protocols section). This will allow you to quantify the direct inhibitory effect of this compound on these channels.

    • Use a Specific IK(DR) Blocker: As a positive control, compare the effect of this compound to a known, specific IK(DR) blocker to see if the electrophysiological signature is similar.

Issue 2: I am having difficulty separating the sodium and potassium current effects of this compound in my voltage-clamp experiments.

  • Possible Cause: Overlapping activation voltages and kinetics of different currents can make pharmacological separation challenging.

  • Troubleshooting Steps:

    • Pharmacological Blockade: Add a high concentration of a specific sodium channel blocker like TTX to your external solution. This will eliminate the sodium current, allowing you to record the isolated effect of this compound on potassium currents.

    • Optimize Voltage Protocol: Design a voltage-clamp protocol that minimizes the contribution of the current you wish to exclude. For example, to study potassium channels, you can use a holding potential that inactivates a significant portion of the sodium channels before applying the depolarizing test pulse.

start Unexpected Experimental Result (e.g., Excessive APD Prolongation) check_conc Verify this compound Concentration and Purity start->check_conc is_conc_ok Is Concentration Correct? check_conc->is_conc_ok isolate_k_current Perform Voltage-Clamp Experiment to Isolate K+ Currents is_conc_ok->isolate_k_current Yes prepare_new Prepare Fresh Stock Solution is_conc_ok->prepare_new No add_ttx Add TTX to External Solution to Block Na+ Channels isolate_k_current->add_ttx measure_ik Measure I_K(DR) with and without this compound add_ttx->measure_ik quantify_block Quantify % Block and Compare to IC50 (9.4 µM) measure_ik->quantify_block re_evaluate Re-evaluate Primary Hypothesis quantify_block->re_evaluate Result Confirms Off-Target Effect prepare_new->check_conc cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture Cells on Coverslips get_seal Obtain Giga-ohm Seal & Establish Whole-Cell prep_cells->get_seal prep_solutions Prepare Internal & External Solutions prep_solutions->get_seal prep_pipette Pull & Fill Micropipette (3-5 MΩ) prep_pipette->get_seal baseline Record Baseline I_K(DR) (External Solution + TTX) get_seal->baseline apply_drug Apply this compound (via Perfusion) baseline->apply_drug record_drug Record I_K(DR) in Presence of this compound apply_drug->record_drug measure Measure Current Amplitude (Peak or Steady-State) record_drug->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve & Calculate IC50 calculate->plot cluster_primary Primary Target cluster_offtarget Off-Target dpi This compound na_channel Voltage-Gated Na+ Channel dpi->na_channel Modulates k_channel Delayed-Rectifier K+ Channel (IK(DR)) dpi->k_channel Blocks (IC50 = 9.4 µM) na_in ↑ Na+ Influx (Phase 0) na_channel->na_in na_inact ↓ Slower Inactivation na_in->na_inact apd Prolonged Action Potential Duration na_inact->apd k_out ↓ K+ Efflux (Phase 3) k_channel->k_out k_out->apd

References

Cell-line specific responses to DPI 201-106 and prexasertib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving DPI 201-106 and prexasertib (B560075).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and prexasertib?

A1: this compound is a voltage-gated sodium channel modulator.[1][2][3][4] It has been shown to reduce glioblastoma cell viability by inducing cell cycle arrest and apoptosis.[1][2] Phosphoproteomics data suggest that this compound may also impact DNA damage response (DDR) pathways.[1] Prexasertib (LY2606368) is a potent ATP-competitive inhibitor of the checkpoint kinases CHK1 and, to a lesser extent, CHK2.[5][6][7] Inhibition of CHK1 abrogates DNA damage-induced cell cycle checkpoints, leading to an accumulation of DNA damage and subsequent apoptosis.[7]

Q2: Why is the combination of this compound and prexasertib being investigated?

A2: The combination is being explored for its synergistic antitumor activity, particularly in glioblastoma.[1][8] this compound can induce cell cycle arrest, and when combined with prexasertib which forces cells to proceed through the cell cycle without proper DNA damage repair, it leads to a significant increase in apoptosis.[9][10][11] This combination has shown superior effects in extending survival in preclinical xenograft models compared to either drug alone.[1]

Q3: I'm observing an antagonistic effect on cell viability with the combination treatment in my cell line. Is this expected?

A3: An antagonistic effect on cell viability has been observed in specific cell lines, such as the WK1 glioblastoma cell line.[1][12] Interestingly, while cell viability was not synergistically reduced, the combination of this compound and prexasertib still led to a significant increase in apoptosis in WK1 cells after 7 days of treatment.[1][12] This highlights that the outcome of the drug combination can be cell-line specific and that viability assays alone may not fully capture the therapeutic potential. It is recommended to also perform apoptosis and cell cycle assays to get a comprehensive understanding of the cellular response.

Q4: What are the known off-target effects of prexasertib that I should be aware of?

A4: At higher concentrations (30- to 100-fold higher than those that inhibit CHK1), prexasertib can inhibit other kinases, most notably CDK1 and CDK2.[6] This off-target inhibition of CDKs can lead to unexpected effects on the cell cycle and may even offer transient protection from the DNA damage caused by CHK1 inhibition in some contexts.[6]

Q5: What are typical in vitro concentration ranges for this compound and prexasertib?

A5: For this compound, concentrations in the range of 0.1 to 10 µM have been used in various in vitro studies.[1][13] For prexasertib, IC50 values are typically in the low nanomolar range (1-50 nM) in sensitive cell lines.[14][15] It is crucial to perform a dose-response curve for each drug individually in your specific cell line to determine the optimal concentrations for combination studies.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Results
Observation Potential Cause Troubleshooting Steps
Antagonistic or less-than-additive effect on cell viability with combination treatment. Cell-line specific signaling context.- Confirm the on-target activity of each drug individually in your cell line (see Issue 3).- Perform apoptosis assays (e.g., Annexin V staining) to determine if the combination still induces cell death despite the lack of synergistic effect on viability.[12]- Analyze cell cycle progression to understand how the combination affects cell cycle checkpoints.
High variability in cell viability data between experiments. Inconsistent cell seeding density, reagent stability, or cell passage number.- Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Use cells with a low passage number to minimize genetic drift.[16]
No significant effect of either drug alone. Drug concentration is too low, or the cell line is resistant.- Perform a wide-range dose-response experiment for each drug to determine the IC50 value in your cell line.- Verify the expression of the drug targets (Nav1.5 for this compound and CHK1 for prexasertib) in your cell line via Western blot or qPCR.
Issue 2: Inconsistent Apoptosis or Cell Cycle Data
Observation Potential Cause Troubleshooting Steps
High background in Annexin V staining. Rough cell handling during harvesting, leading to membrane damage in healthy cells.- Handle cells gently during harvesting. For adherent cells, use a non-enzymatic cell dissociation solution or gentle scraping.- Ensure all buffers are at the recommended temperature (e.g., ice-cold PBS for washing).
No clear cell cycle arrest with prexasertib. Off-target effects at high concentrations, or the cell line is not dependent on the G2/M checkpoint.- Titrate prexasertib to use the lowest effective concentration that inhibits CHK1 phosphorylation without causing significant off-target effects.- High concentrations of prexasertib can inhibit CDK1/2, which may mask the expected G2/M arrest.[6][17]
Unexpected increase in S-phase population with this compound. This is a known effect in some cell lines, such as GBM6.[18]- This may be an on-target effect of the drug in your cell line. Correlate this with other endpoints like apoptosis to understand the full cellular response.
Issue 3: Difficulty Confirming On-Target Drug Activity
Observation Potential Cause Troubleshooting Steps
Unsure if this compound is modulating sodium channels in my cells. Low or absent expression of the target sodium channel subtype.- Confirm the expression of voltage-gated sodium channels (e.g., Nav1.5) in your cell line using Western blot or qPCR.- If available, use electrophysiology (e.g., patch-clamp) to directly measure the effect of this compound on sodium currents.[2]
No change in CHK1 phosphorylation after prexasertib treatment. Ineffective drug concentration, or the DNA damage response is not activated.- Pre-treat cells with a DNA damaging agent (e.g., a low dose of a topoisomerase inhibitor or hydroxyurea) to induce CHK1 phosphorylation (at Ser345). Then, treat with prexasertib to confirm its inhibitory effect on this induced phosphorylation.- Perform a Western blot for phospho-CHK1 (Ser345) and total CHK1.

Data Presentation

Table 1: Cell-line Specific IC50 Values for this compound and Prexasertib

Cell LineDrugIC50Citation
High-Grade Serous Ovarian Cancer (HGSOC) cell linesPrexasertib1–10 nM[14]
JHOS2 (HGSOC)Prexasertib8.4 µM[14]
BV-173 (B-/T-ALL)Prexasertib6.33 nM[6]
REH (B-/T-ALL)Prexasertib96.7 nM[6]
Pediatric Cancer Cell Lines (various histologies)Prexasertib0.9–22 nM[19]

Table 2: Summary of In Vitro Combination Effects of this compound and Prexasertib

Cell LineAssayCombination EffectCitation
GBM6 (Glioblastoma)Cell ViabilitySynergistic[1]
WK1 (Glioblastoma)Cell ViabilityAntagonistic[1][12]
WK1 (Glioblastoma)Apoptosis (Annexin V)Synergistic Increase[1][12]
High-Grade Glioma (HGG) cell linesApoptosis (Annexin V)Greater than additive[9][10]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, prexasertib, or the combination. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound and/or prexasertib for the specified time.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium (B1200493) Iodide or DAPI).[8][14][20][21][22]

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the drugs for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.[1][3][4][5]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide and RNase A.[1][2][3][4][5]

  • Incubation: Incubate at room temperature in the dark for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot for DNA Damage Response Proteins
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[9][12][23][24][25]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[24][25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CHK1, total CHK1, γH2AX, cleaved PARP-1) overnight at 4°C.[12][24][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][24][25]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][25]

Visualizations

Experimental_Workflow_Troubleshooting cluster_troubleshooting Troubleshooting Logic start Start: Unexpected Result (e.g., Antagonism) check_viability 1. Re-evaluate Cell Viability (Confirm result, check controls) start->check_viability check_apoptosis 2. Assess Apoptosis (Annexin V Staining) check_viability->check_apoptosis If viability result is confirmed check_cell_cycle 3. Analyze Cell Cycle (Propidium Iodide Staining) check_apoptosis->check_cell_cycle If apoptosis is induced check_on_target 4. Confirm On-Target Activity (Western Blot for p-CHK1, etc.) check_cell_cycle->check_on_target If cell cycle is altered interpret Interpret Data Holistically check_on_target->interpret If on-target activity is confirmed Cell_Line_Response_Logic start Cell Line gbm6 GBM6 start->gbm6 wk1 WK1 start->wk1 synergy Synergistic Viability Reduction & Increased Apoptosis gbm6->synergy antagonism Antagonistic Viability Reduction wk1->antagonism apoptosis_wk1 Increased Apoptosis antagonism->apoptosis_wk1 despite viability result

References

Addressing DPI 201-106 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPI 201-106, focusing on addressing its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiotonic agent that acts as a cardioselective modulator of voltage-gated sodium channels (VGSCs).[1][2] Its primary mechanism involves prolonging the open state of these channels, which leads to an increase in intracellular sodium, subsequently enhancing calcium influx through the sodium-calcium exchanger. This results in a positive inotropic effect, strengthening myocardial contraction.[3][4] It has also been reported to inhibit L-type calcium currents and delayed rectifier potassium currents.[5][6][7][8]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: The chemical structure of this compound (4-[3-(4-diphenylmethyl-1-piperazinyl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile) lends it a hydrophobic nature, making it poorly soluble in water and aqueous buffers.[9][10] This is a common challenge for many small molecule compounds in drug discovery and development.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][6][7][11][12] Dimethylformamide (DMF) and ethanol (B145695) can also be used, although the solubility in ethanol is lower.[3][13] It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.[1]

Q4: My this compound is precipitating out of my aqueous experimental buffer. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. To troubleshoot this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental design allows, a small final percentage of DMSO (e.g., 0.1-0.5%) in the final aqueous solution can help maintain solubility. Always check for solvent effects in your experimental model.

  • Use a pre-formulated solvent system: For in vivo or certain in vitro studies, using a co-solvent system is often necessary. Refer to the detailed protocols for preparing working solutions.[1]

  • Sonication and heating: Gentle warming and/or sonication can help to redissolve precipitated compound, but be cautious about the compound's stability under these conditions.[1]

Troubleshooting Guide: Preparing this compound Solutions

This guide provides detailed protocols for preparing this compound solutions for both in vitro and in vivo experiments.

Data Presentation: Solubility of this compound
SolventSolubilityConcentration (mM)Notes
DMSO 250 mg/mL[1][6][7][12]535.83 mMUse of ultrasonic assistance is recommended.[1]
DMF 30 mg/mL[3][13]64.30 mM
Ethanol 1.6 mg/mL[3][13]3.43 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL[1]≥ 4.46 mMFor in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL[1]≥ 4.46 mMFor in vivo use.[1]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL[1]≥ 4.46 mMFor in vivo use.[1]
Experimental Protocols: Preparing this compound Solutions

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO (In Vitro Use)

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 214.33 µL of DMSO to 1 mg of this compound).

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If dissolution is slow, sonicate the solution in an ultrasonic bath for short intervals until a clear solution is obtained.[1]

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparing a Working Solution for In Vivo Administration (Co-solvent System)

This protocol is based on a formulation that yields a clear solution of ≥ 2.08 mg/mL.[1]

  • Materials:

    • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% sodium chloride)

    • Sterile tubes

    • Pipettes

  • Procedure (for 1 mL of working solution):

    • Start with a clear stock solution of this compound in DMSO.

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

    • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

    • Mix the final solution until it is clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]

    • It is recommended to prepare this working solution fresh on the day of use.[1]

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

DPI201_106_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC Prolongs Open State Na_ion Increased Intracellular Na+ VGSC->Na_ion Increased Na+ Influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Increased Ca2+ Influx Na_ion->NCX Drives Contraction Enhanced Myocardial Contraction Ca_ion->Contraction Leads to

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Solubilizing this compound for In Vivo Studies

Solubilization_Workflow Start Start: this compound Powder Step1 Dissolve in 100% DMSO to create stock solution Start->Step1 Step2 Add stock solution to PEG300 (1:4 ratio v/v) Step1->Step2 Step3 Add Tween-80 and mix Step2->Step3 Step4 Add Saline to final volume and mix Step3->Step4 End Clear Working Solution (≥ 2.08 mg/mL) Step4->End Troubleshoot Precipitation Occurs Step4->Troubleshoot Action Gentle Warming or Sonication Troubleshoot->Action Action->Step4 Re-attempt to dissolve

Caption: Workflow for preparing an in vivo formulation of this compound.

Troubleshooting Logic for Aqueous Solution Precipitation

Troubleshooting_Logic Start Problem: Precipitation in Aqueous Buffer Q1 Is the final concentration too high? Start->Q1 A1_Yes Lower the final concentration Q1->A1_Yes Yes Q2 Can co-solvents be used? Q1->Q2 No End Solution Achieved A1_Yes->End A2_Yes Use a formulated solvent system (e.g., with PEG300, Tween-80) Q2->A2_Yes Yes Q3 Is a small amount of DMSO permissible? Q2->Q3 No A2_Yes->End A3_Yes Maintain a low final % of DMSO (e.g., <0.5%) Q3->A3_Yes Yes No_Solution Consider alternative formulation strategies Q3->No_Solution No A3_Yes->End

Caption: Logical steps for troubleshooting this compound precipitation.

References

Technical Support Center: Troubleshooting Inconsistent Results in DPI 201-106 Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPI 201-106 apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results when using this compound to induce and measure apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a voltage-gated sodium channel modulator.[1][2] In the context of cancer research, it has been shown to reduce cell viability by inducing cell cycle arrest and apoptosis.[1][2] Its mechanism of inducing apoptosis is linked to the intrinsic pathway, which involves the mitochondria. Key events include the production of mitochondrial superoxide, a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, such as caspase-3.[3] Phosphoproteomics data also suggest that this compound may impact DNA damage response (DDR) pathways.[1][2]

Q2: What are the most common assays to measure apoptosis induced by this compound?

The most common method cited in the literature for measuring apoptosis induced by this compound is Annexin V staining followed by flow cytometry.[1][2] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Q3: At what concentration and for how long should I treat my cells with this compound to observe apoptosis?

The optimal concentration and incubation time for this compound are highly cell-type dependent. For example, in studies with glioblastoma cell lines like GBM6, GBM39, and WK1, a concentration of 10 µM has been used, with apoptosis being significantly increased after 7 days of treatment.[1][4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

Q4: Can this compound affect the cell cycle?

Yes, this compound has been shown to cause variable cell cycle alterations depending on the cell line. For instance, in GBM6 cells, treatment with 10 µM this compound resulted in a significant increase in cells arrested in the S phase.[1] This impact on the cell cycle often precedes the observation of apoptosis.[1]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound apoptosis assays can be frustrating. This guide provides a structured approach to troubleshooting common issues you may encounter.

ProblemPotential CauseRecommended Solution
Low or No Apoptosis Induction Compound Inactivity: Incorrect storage or handling of this compound.Store this compound as recommended on the datasheet, protected from light and moisture. Prepare fresh dilutions in an appropriate solvent (e.g., DMSO) for each experiment.
Suboptimal Concentration or Incubation Time: Insufficient drug concentration or duration of treatment.Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 24, 48, 72, 96 hours) experiment to determine the optimal conditions for your specific cell line.
Cell Line Resistance: The cell line may be inherently resistant to this compound-induced apoptosis.Research the sensitivity of your cell line to sodium channel modulators. Consider using a positive control cell line known to be sensitive to this compound.
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately.Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of treatment. Regularly check for mycoplasma contamination.
High Background Apoptosis in Control Group Cell Culture Conditions: Over-confluent or starved cells can undergo spontaneous apoptosis.Maintain a regular cell passaging schedule and use fresh culture medium.
Harsh Cell Handling: Excessive trypsinization or centrifugation can induce apoptosis.Handle cells gently. Use a cell scraper for sensitive adherent cells. Centrifuge at low speeds (e.g., 300-400 x g) for 5-10 minutes.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.
High Variability Between Replicates Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Inconsistent Drug Treatment: Variations in the amount of this compound added to each well.Prepare a master mix of the treatment medium to ensure each well receives the same concentration of the compound.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to different effective concentrations.Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media to minimize evaporation.
Poor Distinction Between Apoptotic and Necrotic Populations Incorrect Staining Protocol: Suboptimal concentrations of Annexin V or Propidium Iodide (PI).Titrate Annexin V and PI to determine the optimal concentrations for your cell type and instrument settings.
Delayed Analysis After Staining: Prolonged incubation or delay in analysis can lead to secondary necrosis.Analyze the samples on the flow cytometer as soon as possible after staining.
Inappropriate Compensation Settings: Spectral overlap between fluorochromes can obscure results.Use single-stained controls to set up proper compensation on the flow cytometer.
Cell Clumping: Aggregated cells can lead to inaccurate flow cytometry readings.Gently resuspend cells before analysis and consider filtering the cell suspension if clumping is a significant issue.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an Annexin V/PI apoptosis assay with this compound, based on findings from the literature.[1][4]

Cell LineTreatmentIncubation Time (Days)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
GBM6 Vehicle (DMSO)73.2 ± 0.52.1 ± 0.3
10 µM this compound35.8 ± 0.94.5 ± 0.6
10 µM this compound715.4 ± 2.110.2 ± 1.5
GBM39 Vehicle (DMSO)74.1 ± 0.62.5 ± 0.4
10 µM this compound36.2 ± 1.15.1 ± 0.8
10 µM this compound718.9 ± 2.512.3 ± 1.8
WK1 Vehicle (DMSO)72.9 ± 0.41.8 ± 0.2
10 µM this compound34.5 ± 0.73.2 ± 0.5
10 µM this compound712.1 ± 1.98.7 ± 1.3

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. From the stock solution, prepare working solutions at the desired final concentrations in a complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72, 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is a general guideline and should be optimized for your specific cell type and flow cytometer.

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells, including any floating cells from the original culture medium, into a tube.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

DPI201_106_Apoptosis_Pathway DPI This compound NaChannel Voltage-Gated Sodium Channel DPI->NaChannel DDR DNA Damage Response Pathways DPI->DDR Mito Mitochondrion NaChannel->Mito ? DDR->Mito Superoxide Mitochondrial Superoxide Production Mito->Superoxide MMP Decreased Mitochondrial Membrane Potential Superoxide->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound induced apoptosis.

Experimental Workflow for this compound Apoptosis Assay

DPI_Apoptosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cells CompoundPrep Prepare this compound and Controls Treatment Treat Cells with This compound CompoundPrep->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Stain Annexin V/PI Staining Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow

Caption: General experimental workflow for assessing apoptosis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent Results CheckCompound Check this compound Integrity & Concentration Start->CheckCompound CheckCells Verify Cell Health, Passage #, & Confluency Start->CheckCells CheckProtocol Review Assay Protocol (Staining, Incubation) Start->CheckProtocol Optimize Optimize Dose & Time CheckCompound->Optimize If compound is OK CheckCells->Optimize If cells are healthy InstrumentCheck Check Flow Cytometer Settings & Compensation CheckProtocol->InstrumentCheck If protocol is correct ValidateControls Validate Positive & Negative Controls Optimize->ValidateControls Resolved Problem Resolved ValidateControls->Resolved If controls work InstrumentCheck->ValidateControls

References

Technical Support Center: Proarrhythmic Potential of DPI 201-106 in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic potential of DPI 201-106 in cardiac models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that contributes to its proarrhythmic potential?

A1: this compound is a cardiotonic agent that primarily acts by modulating voltage-gated sodium channels (VGSCs).[1][2] It prolongs the open state of these channels, leading to an increase in the late sodium current (INaL).[3][4][5] This sustained inward current during the plateau phase of the cardiac action potential is the principal mechanism behind its electrophysiological effects, including the potential for proarrhythmia.[6]

Q2: What are the expected electrophysiological effects of this compound on the cardiac action potential?

A2: this compound is expected to cause a concentration-dependent prolongation of the action potential duration (APD).[3][7] This is a direct consequence of the increased late sodium current. Researchers should also expect to observe an increase in the effective refractory period (ERP)[3][8][9] and a prolongation of the QT interval on the electrocardiogram (ECG).[10][11][12][13]

Q3: Can this compound induce different types of arrhythmias?

A3: Yes, studies have shown that this compound can induce various types of arrhythmias. In clinical settings, atrial fibrillation has been observed in some patients following its administration.[10][11] In animal models, it has been shown to increase the inducibility of ventricular tachycardia.[8] The prolongation of the APD can create a substrate for early afterdepolarizations (EADs), which are known triggers for torsades de pointes (TdP).[6][7]

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of spontaneous arrhythmias in my in vitro preparation after applying this compound.

  • Possible Cause 1: High Concentration. The proarrhythmic effects of this compound are concentration-dependent. You may be using a concentration that is too high for your specific tissue preparation.

    • Troubleshooting Step: Review the literature for concentrations used in similar models. Consider performing a concentration-response curve to identify a more appropriate concentration for your experimental goals.

  • Possible Cause 2: Baseline Electrophysiological Properties. The baseline electrophysiological characteristics of your cardiac preparation can influence its susceptibility to proarrhythmic events. Preparations with inherently longer action potentials may be more sensitive to the effects of this compound.

    • Troubleshooting Step: Carefully characterize the baseline electrophysiological parameters of your preparations before drug application. This will help in identifying outliers and understanding the variability in your results.

  • Possible Cause 3: Interaction with other compounds. If your experimental buffer contains other active compounds, they might be interacting with this compound to potentiate its proarrhythmic effects.

    • Troubleshooting Step: Ensure your experimental buffer contains only the necessary components and is free of any confounding substances.

Issue 2: I am not observing the expected prolongation of the action potential duration (APD) with this compound.

  • Possible Cause 1: Inadequate Drug Concentration. The concentration of this compound may be too low to elicit a significant effect.

    • Troubleshooting Step: Verify your stock solution concentration and the final dilution. Consider increasing the concentration in a stepwise manner.

  • Possible Cause 2: Tissue Viability. The cardiac preparation may have deteriorated over the course of the experiment, leading to a blunted response.

    • Troubleshooting Step: Monitor the health of your preparation throughout the experiment. Ensure stable baseline recordings before drug application.

  • Possible Cause 3: Species-specific differences. The sensitivity of cardiac sodium channels to this compound can vary between species.

    • Troubleshooting Step: Consult literature specific to the animal model you are using to ensure the expected effects are well-documented for that species.

Issue 3: Difficulty in distinguishing between the therapeutic (inotropic) and proarrhythmic effects of this compound.

  • Possible Cause: Overlapping dose-response. The positive inotropic effects and the proarrhythmic potential of this compound can occur within a similar concentration range.

    • Troubleshooting Step: Design experiments to carefully dissect these two effects. This may involve using a range of concentrations and measuring both contractile function and electrophysiological parameters simultaneously. Comparing the effects of this compound with a pure inotropic agent or a pure proarrhythmic agent in the same model can also be insightful.[3][8]

Data Presentation

Table 1: Electrophysiological Effects of this compound in Human Studies

ParameterBaseline (mean ± SD)After this compound (mean ± SD)P-value
Corrected QT (QTc) interval (ms)417 ± 22502 ± 35< 0.05
QT interval (atrial pacing at 600 ms) (ms)374 ± 17419 ± 23< 0.05
QT interval (ventricular pacing at 600 ms) (ms)409 ± 37449 ± 30< 0.05
Ventricular effective refractory period (ms)242 ± 21287 ± 56< 0.05
Atrial effective refractory period (ms)261 ± 67240 ± 53NS

Data from a study involving 16 patients receiving an intravenous loading dose of 1.8 mg/kg/h over 10 minutes, followed by a maintenance dose of 0.2 mg/kg/h.[10][11][12]

Table 2: Proarrhythmic Effects of this compound in an Animal Model

Experimental GroupDose (mg/kg)Incidence of Inducible Arrhythmias
Placebo-Unchanged from baseline
Sotalol (B1662669)0.1, 0.3, 1Dose-dependent decrease
This compound0.3, 1, 3Increased in all animals at the highest dose

Data from a study in open-chest rabbits using programmed electrical stimulation.[8]

Experimental Protocols

Protocol 1: Assessing the Proarrhythmic Potential of this compound in Isolated Langendorff-Perfused Rabbit Hearts

  • Heart Preparation:

    • Euthanize a New Zealand White rabbit in accordance with institutional guidelines.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Retrogradely perfuse the heart with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at 37°C.

  • Electrophysiological Recordings:

    • Place a monophasic action potential (MAP) electrode on the epicardial surface of the left ventricle to record APDs.

    • Record a pseudo-ECG using two electrodes placed on the heart.

    • Pace the heart at a constant cycle length (e.g., 500 ms) using a bipolar pacing electrode.

  • Drug Application:

    • After a stabilization period of at least 30 minutes with stable baseline recordings, perfuse the heart with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM).

    • Allow for at least 20 minutes of equilibration at each concentration.

  • Data Analysis:

    • Measure the APD at 90% repolarization (APD90) and the QT interval from the pseudo-ECG.

    • Assess for the occurrence of spontaneous arrhythmias, such as EADs, ventricular tachycardia, or fibrillation.

    • Perform programmed electrical stimulation (PES) protocols (e.g., S1-S2 stimulation) to assess the inducibility of arrhythmias.

Protocol 2: Investigating the Effects of this compound on Single Sodium Channel Kinetics using Patch-Clamp Electrophysiology

  • Cell Isolation:

    • Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.

  • Patch-Clamp Recordings:

    • Perform whole-cell or single-channel patch-clamp recordings using an appropriate amplifier and data acquisition system.

    • For single-channel recordings, use cell-attached or inside-out patch configurations.

  • Solutions:

    • Use a pipette solution containing (in mM): CsCl 130, MgCl2 1, Mg-ATP 5, EGTA 10, HEPES 10, adjusted to pH 7.2 with CsOH.

    • Use an external solution containing (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10, adjusted to pH 7.4 with NaOH.

  • Experimental Protocol:

    • Obtain a high-resistance seal (>1 GΩ).

    • Apply voltage-clamp protocols to elicit sodium currents. For example, hold the membrane potential at -120 mV and apply depolarizing steps to various test potentials (e.g., from -80 mV to +40 mV).

    • After obtaining stable baseline recordings, apply this compound (e.g., 1-10 µM) to the bath solution.

  • Data Analysis:

    • Analyze the effects of this compound on sodium channel gating properties, including the peak current, inactivation kinetics, and the presence of a sustained late current.

    • In single-channel recordings, analyze the open probability and mean open time of the sodium channels.[4][5]

Mandatory Visualizations

DPI201_106_Signaling_Pathway DPI This compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) DPI->Na_Channel Modulates Late_INa Increased Late Sodium Current (INaL) Na_Channel->Late_INa Causes APD_Prolongation Action Potential Duration Prolongation Late_INa->APD_Prolongation Leads to Proarrhythmia Proarrhythmic Potential (EADs, TdP) APD_Prolongation->Proarrhythmia Increases

Caption: Mechanism of this compound induced proarrhythmia.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Heart_Isolation Isolate Heart (e.g., Rabbit) Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Stabilization Stabilization Period (30 min) Langendorff->Stabilization Baseline Baseline Recordings (MAP, ECG) Stabilization->Baseline Drug_Admin Administer this compound (Concentration-Response) Baseline->Drug_Admin Post_Drug Post-Drug Recordings Drug_Admin->Post_Drug APD_Analysis Analyze APD & QT Interval Post_Drug->APD_Analysis Arrhythmia_Assessment Assess Arrhythmia Incidence (Spontaneous & Induced) Post_Drug->Arrhythmia_Assessment Data_Comparison Compare Pre- and Post-Drug Data APD_Analysis->Data_Comparison Arrhythmia_Assessment->Data_Comparison

Caption: Workflow for assessing proarrhythmia in an isolated heart.

Logical_Relationship High_DPI High this compound Concentration Excessive_INaL Excessive Late Sodium Current High_DPI->Excessive_INaL Induces Marked_APD_Prolongation Marked APD Prolongation Excessive_INaL->Marked_APD_Prolongation Results in Increased_Arrhythmia_Risk Increased Arrhythmia Risk Marked_APD_Prolongation->Increased_Arrhythmia_Risk Leads to

Caption: Relationship between this compound dose and arrhythmia risk.

References

Technical Support Center: Managing Toxicity in DPI 201-106 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DPI 201-106 in animal studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiotonic agent that modulates voltage-gated sodium channels (VGSCs).[1] Its primary mechanism of action involves slowing the inactivation of these channels, which leads to an increased influx of sodium ions into cardiomyocytes. This, in turn, increases intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in a positive inotropic (increased contractility) effect on the heart.[2]

Q2: What are the primary toxicities associated with this compound in animal studies?

A2: The primary toxicities observed in animal studies are cardiotoxicity and potential neurotoxicity.

  • Cardiotoxicity: This is the most significant and dose-limiting toxicity. It manifests as electrocardiogram (ECG) abnormalities, including prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsades de Pointes.[3] Bradycardia (slow heart rate) has also been observed.[4]

  • Neurotoxicity: As a sodium channel modulator, this compound can affect neuronal excitability. Signs of neurotoxicity in animal models may include ataxia (impaired coordination), tremors, gait abnormalities, and in severe cases, seizures.

Q3: In which animal species have the effects of this compound been studied?

A3: The effects of this compound have been investigated in a variety of animal models, including dogs, cats, guinea pigs, rats, rabbits, and mice.[1][4][5][6] It's important to note that species differences in the inotropic response and toxicity profile exist. For instance, rats have been shown to be more sensitive to the inotropic effects of this compound compared to guinea pigs.[6]

Troubleshooting Guides

Cardiotoxicity Management

Q4: I am observing significant QT prolongation and arrhythmias in my canine study. What are the immediate steps I should take?

A4: The immediate goal is to stabilize the animal's cardiovascular function.

  • Stop this compound Administration: Immediately cease the infusion or administration of the compound.

  • Provide Supportive Care:

    • Administer supplemental oxygen.

    • Ensure intravenous access for fluid and drug administration.

    • Continuously monitor ECG, blood pressure, and heart rate.

  • Pharmacological Intervention (for severe, life-threatening arrhythmias):

    • Sodium Channel Blockers: Consider the administration of a fast-acting sodium channel blocker like lidocaine. While seemingly counterintuitive, for arrhythmias caused by delayed sodium channel inactivation, agents that preferentially block the open state of the channel can be effective.

    • Intravenous Lipid Emulsion (ILE) Therapy: ILE therapy has been used to treat toxicity from various lipophilic drugs, including some that affect ion channels. It is thought to act as a "lipid sink," sequestering the drug from its target tissues.[7][8][9]

Q5: Are there any specific agents that can reverse the effects of this compound?

A5: Yes, specific reversal agents have been identified in preclinical studies.

  • BDF 8784: This derivative of this compound acts as a non-competitive antagonist at the sodium channel, effectively reversing both the inotropic and action-potential-prolonging effects of this compound.[10][11]

  • Tetrodotoxin (TTX): As a potent sodium channel blocker, TTX can counteract the effects of this compound.[12] However, due to its own high toxicity, its use as a rescue agent is experimental and requires extreme caution and precise dosing.

Q6: What is a recommended protocol for ECG monitoring during this compound administration in dogs?

A6: Continuous ECG monitoring is crucial.

Experimental Protocol: ECG Monitoring in Conscious Dogs

  • Animal Model: Conscious, chronically instrumented dogs.

  • Instrumentation: Implanted telemetry devices for continuous ECG and blood pressure recording.

  • Baseline Recording: Record baseline ECG for at least 30 minutes prior to this compound administration to establish normal sinus rhythm and measure baseline QT and QTc intervals.

  • This compound Administration: Administer this compound intravenously or orally at the desired dose.

  • Continuous Monitoring: Continuously record the ECG throughout the administration period and for a significant duration afterward (e.g., 24 hours) to monitor for delayed effects.

  • Data Analysis:

    • Measure heart rate, PR interval, QRS duration, and QT interval at regular time points.

    • Correct the QT interval for heart rate (QTc) using a species-appropriate formula (e.g., Bazett's or Van de Water's formula for dogs).

    • Identify and quantify any arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).

Neurotoxicity Management

Q7: My rodents are exhibiting tremors and ataxia after this compound administration. How should I manage this?

A7: Management focuses on supportive care and preventing injury.

  • Reduce Stimulation: Place the animal in a quiet, dimly lit environment to minimize sensory stimuli that could exacerbate neurological signs.

  • Ensure Safety: Provide soft bedding and remove any objects in the cage that could cause injury during ataxic movements.

  • Supportive Care:

    • Ensure easy access to food and water. If the animal is unable to eat or drink, provide nutritional and fluid support (e.g., subcutaneous fluids, palatable wet food).

    • Monitor body weight and hydration status daily.

  • Pharmacological Intervention (for seizures):

    • In the event of seizures, a benzodiazepine (B76468) such as diazepam can be administered to control the acute seizure activity.[13][14]

Q8: How can I systematically assess for neurotoxicity in my rodent studies?

A8: A Functional Observational Battery (FOB) is a standardized method for this purpose.[15][16][17][18][19]

Experimental Protocol: Functional Observational Battery (FOB) in Rodents

  • Animal Model: Rats or mice.

  • Acclimation: Acclimate the animals to the testing room and handling procedures before the study begins.

  • Observations: The FOB consists of three main components:

    • Home Cage Observations: Observe the animal's posture, activity level, and any abnormal behaviors in its home cage.

    • Open Field Observations: Place the animal in a standardized open field arena and observe its gait, arousal level, and the presence of any tremors, convulsions, or stereotyped behaviors.

    • Sensorimotor and Reflex Tests: Conduct a series of tests to assess sensory function (e.g., approach response, touch response, tail pinch response), motor function (e.g., grip strength), and reflexes (e.g., righting reflex, pinna reflex).

  • Scoring: Use a standardized scoring system to quantify the observations.

  • Timing: Conduct the FOB at baseline (before dosing) and at the time of expected peak effect of this compound, as well as at later time points to assess recovery.

Data Presentation

Table 1: Dose-Dependent Effects of Intravenous this compound on Hemodynamics in Anesthetized Dogs

Dose (mg/kg, i.v.)Change in LV dP/dtmax (%)Change in Heart RateChange in Blood Pressure
0.2+34 ± 6LoweredLowered
2.0+104 ± 18LoweredLowered

Source: Data adapted from Salzmann et al., 1986.[4]

Table 2: Electrophysiological Effects of Oral this compound in Conscious Dogs

Dose (mg/kg, oral)Sinus Cycle Length Prolongation (%)QTc Interval Change (%)
8+11+3
16+9+3

Source: Data adapted from a study on the cardiac electrophysiologic effects of orally administered this compound.[20]

Mandatory Visualizations

DPI_201_106_Mechanism_of_Action DPI This compound Na_Channel Voltage-Gated Sodium Channel (VGSC) DPI->Na_Channel Slows Inactivation Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Intracellular_Na Increased Intracellular [Na+] Na_Influx->Intracellular_Na AP_Duration Prolonged Action Potential Duration Na_Influx->AP_Duration NCX Na+/Ca2+ Exchanger Intracellular_Na->NCX Drives Ca_Influx Increased Ca2+ Influx NCX->Ca_Influx Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Contractility Increased Myocardial Contractility (Positive Inotropy) Intracellular_Ca->Contractility QT_Prolongation QT Interval Prolongation (Cardiotoxicity) AP_Duration->QT_Prolongation

Caption: Mechanism of action of this compound leading to positive inotropy and cardiotoxicity.

Cardiotoxicity_Management_Workflow Start This compound Induced Cardiotoxicity Observed (e.g., Arrhythmia, QT Prolongation) Stop_DPI Cease this compound Administration Start->Stop_DPI Supportive_Care Initiate Supportive Care: - Oxygen - IV Access - Continuous Monitoring Stop_DPI->Supportive_Care Assess_Severity Assess Severity of Arrhythmia Supportive_Care->Assess_Severity Mild Mild/Asymptomatic Assess_Severity->Mild Mild Severe Severe/Life-Threatening Assess_Severity->Severe Severe Monitor_Resolution Monitor for Resolution of Toxicity Mild->Monitor_Resolution Pharmacological_Intervention Pharmacological Intervention: - Sodium Channel Blockers (Lidocaine) - Intravenous Lipid Emulsion (ILE) Severe->Pharmacological_Intervention Reversal_Agents Consider Reversal Agents (Experimental): - BDF 8784 - Tetrodotoxin (with caution) Pharmacological_Intervention->Reversal_Agents If refractory Pharmacological_Intervention->Monitor_Resolution Reversal_Agents->Monitor_Resolution End Toxicity Resolved Monitor_Resolution->End

Caption: Workflow for managing this compound-induced cardiotoxicity in animal studies.

Neurotoxicity_Assessment_Workflow Start Initiate this compound Study in Rodents Baseline_FOB Baseline Functional Observational Battery (FOB) Start->Baseline_FOB Dose Administer this compound Baseline_FOB->Dose Peak_Effect_FOB FOB at Peak Effect Time Dose->Peak_Effect_FOB Later_FOB FOB at Later Time Points Peak_Effect_FOB->Later_FOB Data_Analysis Analyze FOB Scores for: - Ataxia - Tremors - Gait Abnormalities - Seizures Later_FOB->Data_Analysis Histopathology Optional: Histopathology of Brain and Nerve Tissue Data_Analysis->Histopathology For mechanistic insight

Caption: Workflow for assessing neurotoxicity of this compound in rodent studies using a Functional Observational Battery.

References

Impact of serum concentration on DPI 201-106 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DPI 201-106. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiotonic agent with a dual mechanism of action.[1][2] It primarily acts as a modulator of voltage-gated sodium channels (VGSCs), leading to a positive inotropic effect.[1][2] Additionally, it increases the sensitivity of myofilaments to calcium.[3] This synergistic action enhances cardiac contractility.[4] Recent studies have also identified its potential as an anticancer agent, particularly in glioblastoma, where it can induce cell cycle arrest and apoptosis.[5]

Q2: What are the typical working concentrations for this compound in in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and experimental endpoint. For its cardiotonic effects, concentration-dependent positive inotropic effects have been observed in various isolated heart tissues between 0.1 µM and 3 µM.[1][4][6] In cancer research, a concentration of 10 µM has been used to assess its effects on glioblastoma cell viability.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is typically soluble in DMSO.[7] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1] For long-term storage, it is recommended to store the compound at -20°C in a dry, dark environment.[7] For in vivo working solutions, it is advisable to prepare them fresh on the day of use.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected efficacy of this compound in cell-based assays.

This issue may be related to the presence of serum in the cell culture medium.

  • Potential Cause: Serum protein binding. Many small molecule compounds can bind to proteins in fetal bovine serum (FBS) or other sera, reducing the free concentration of the compound available to interact with the target cells. This can lead to a decrease in the apparent potency and efficacy of the drug.

  • Troubleshooting Steps:

    • Optimize Serum Concentration: If possible, perform initial experiments in serum-free or low-serum (e.g., 0.5-2%) medium to establish a baseline efficacy for this compound.

    • Serum Concentration Curve: If the presence of serum is necessary for cell health, perform a serum concentration curve (e.g., 2%, 5%, 10% FBS) while keeping the this compound concentration constant to observe the impact of serum on its activity.

    • Increase this compound Concentration: Based on the results from the serum concentration curve, you may need to increase the concentration of this compound in experiments conducted with higher serum percentages to achieve the desired biological effect.

    • Control for Serum Variability: Use the same batch of serum for a set of comparative experiments to minimize variability in results.

Issue 2: High variability in experimental replicates.

High variability can be caused by several factors, including the stability of the compound and the experimental setup.

  • Potential Cause: Compound precipitation or degradation.

    • Troubleshooting Steps:

      • Solubility Check: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to prevent compound precipitation. Visually inspect the medium for any signs of precipitation after adding this compound.

      • Fresh Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.

  • Potential Cause: Inconsistent cell health or density.

    • Troubleshooting Steps:

      • Consistent Seeding: Ensure uniform cell seeding density across all wells of your experimental plates.

      • Cell Viability: Monitor cell viability to ensure that the observed effects are not due to general cytotoxicity at the tested concentrations.

Data Presentation

Table 1: Reported In Vitro and In Vivo Concentrations of this compound

Application AreaModel SystemConcentration/DoseObserved EffectReference
CardiotonicGuinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles0.1 - 3 µMConcentration-dependent positive inotropic effects[1][4][6]
CardiotonicSkinned fibres from porcine trabecula septomarginalisEC50 of 0.2 nMIncreased Ca2+-sensitivity[1][4]
AnticancerPatient-derived glioblastoma cells10 µMReduced cell viability, induced cell cycle arrest and apoptosis[5]
In Vivo CardiotonicAnesthetized dogs0.2 mg/kg i.v.Increased left ventricular dP/dtmax[1][7]

Experimental Protocols

Protocol 1: General Cell-Based Viability Assay

This protocol provides a general workflow for assessing the effect of this compound on cell viability, which can be adapted for various cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (containing your desired serum concentration). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free or complete medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial luminescence-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Visualizations

DPI201_106_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ VGSC->Na_ion Increased Influx NCX Na+/Ca2+ Exchanger (NCX) Ca_ion_in Ca2+ NCX->Ca_ion_in Increased Influx DPI This compound DPI->VGSC Modulates Myofilaments Myofilaments DPI->Myofilaments Increases Ca2+ Sensitivity Na_ion->NCX Alters Gradient Ca_ion_in->Myofilaments Binds Contraction Increased Contraction Myofilaments->Contraction Experimental_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Varying Serum Concentrations) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Data Analysis (IC50 Determination) assay->analyze end End: Evaluate Efficacy analyze->end Troubleshooting_Logic issue Inconsistent/Low Efficacy cause1 Serum Protein Binding? issue->cause1 Check cause2 Compound Instability? issue->cause2 Check solution1a Optimize Serum % cause1->solution1a Action solution1b Increase DPI Conc. cause1->solution1b Action solution2 Use Fresh Dilutions cause2->solution2 Action

References

DPI 201-106 Technical Support Center: Fresh vs. Frozen Working Solution Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of DPI 201-106, with a focus on the performance differences between freshly prepared and frozen working solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended practice for preparing this compound working solutions?

A1: It is strongly recommended to prepare aqueous working solutions of this compound fresh on the day of the experiment. Stock solutions, typically in anhydrous DMSO, should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: Why is it advised to avoid using frozen and thawed aqueous working solutions of this compound?

A2: While direct comparative performance data is limited, the recommendation is based on the physicochemical properties of this compound and related small molecules:

  • Precipitation Risk: this compound has low aqueous solubility. Working solutions are often prepared by diluting a DMSO stock solution into an aqueous buffer. Freezing and thawing can disrupt the solution's homogeneity, leading to the precipitation of the compound. This is often not easily visible, resulting in an unknowingly lower effective concentration.

  • Chemical Instability: this compound is an indole (B1671886) derivative. The indole ring is susceptible to oxidation, and its stability can be compromised by changes in pH, light exposure, and temperature fluctuations inherent in freeze-thaw cycles.[1]

  • Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere during handling. This increased water content in a stock solution can lower the solubility of the compound upon thawing and dilution, leading to precipitation.

Q3: I observed a yellowish tint in my this compound solution. What does this indicate?

A3: A color change in a solution containing an indole derivative, such as this compound, often suggests chemical degradation.[1] This is typically due to oxidation of the indole ring. If you observe a color change, it is recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiment.

Q4: Can I store my aqueous working solution at 4°C for a few days?

A4: It is not recommended. The stability of indole compounds in aqueous solutions can be poor, even at refrigerated temperatures.[1] To ensure consistent results, always prepare the working solution immediately before your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. 1. Use of a previously frozen and thawed working solution leading to precipitation or degradation. 2. Degradation of the stock solution due to multiple freeze-thaw cycles. 3. Light-induced degradation of the indole moiety.1. Always prepare the aqueous working solution fresh from a properly stored stock aliquot. 2. Aliquot stock solutions to avoid more than 1-2 freeze-thaw cycles. 3. Protect all solutions containing this compound from light by using amber vials or covering them with foil.
Visible precipitate in the working solution after thawing or upon dilution. 1. The compound has crashed out of solution due to low aqueous solubility. 2. The concentration of DMSO in the final working solution is too low to maintain solubility.1. Discard the solution. Prepare a fresh working solution. 2. Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still compatible with your experimental system. If solubility issues persist, consider the use of solubilizing agents like PEG300 or Tween-80, as indicated in some in vivo protocols.
Gradual loss of compound effect over the course of a long experiment. The compound is degrading in the aqueous experimental buffer at room or physiological temperature.For long-duration experiments, consider replacing the compound-containing medium at regular intervals. If possible, conduct a stability study of this compound in your specific experimental buffer to understand its degradation kinetics.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Stock Solution (e.g., 10 mM in DMSO):

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired concentration (e.g., for 10 mM, add the appropriate volume to your mass of this compound, MW: 466.58 g/mol ).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).

Working Solution (e.g., 10 µM in Aqueous Buffer):

  • Thaw a single aliquot of the DMSO stock solution at room temperature, protected from light.

  • Just before the experiment, dilute the stock solution into your final aqueous experimental buffer to the desired concentration. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Mix thoroughly by gentle inversion or vortexing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately. Do not store or freeze the aqueous working solution for later use.

Data on Solution Stability

Parameter Recommendation/Finding Implication for Working Solutions
Storage of Solid Store at -20°C, protected from light.Ensures the integrity of the starting material.
Stock Solution (DMSO) Aliquot and store at -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles.Multiple freeze-thaw cycles can lead to water absorption and precipitation upon thawing.
Aqueous Working Solution Prepare fresh for each experiment. Do not store.High risk of precipitation and chemical degradation upon freezing and thawing.
Chemical Class Indole derivativeSusceptible to oxidation and degradation by light, pH, and temperature.[1]

Visualizations

This compound Mechanism of Action

DPI201_106_Mechanism cluster_cell Cardiomyocyte DPI_201_106 This compound Na_Channel Voltage-Gated Na+ Channel DPI_201_106->Na_Channel Prolongs Open State NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Channel->NCX Increased Intracellular Na+ Ca_Influx Increased Intracellular Ca2+ NCX->Ca_Influx Myofilaments Myofilaments Ca_Influx->Myofilaments Increased Ca2+ binding Contraction Increased Contractility (Positive Inotropy) Myofilaments->Contraction

Caption: Mechanism of this compound leading to increased cardiac contractility.

Recommended Workflow for this compound Solution Preparation

solution_workflow cluster_storage Long-Term Storage cluster_experiment Day of Experiment cluster_avoid Avoid This Path Powder This compound Powder (Store at -20°C, protected from light) Stock 10 mM Stock in Anhydrous DMSO (Store at -80°C in single-use aliquots) Powder->Stock Dissolve Thaw Thaw ONE Aliquot Stock->Thaw Dilute Dilute to Final Concentration in Aqueous Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use Freeze_Work Freeze Aqueous Working Solution Dilute->Freeze_Work Thaw_Work Thaw for Later Use Freeze_Work->Thaw_Work Use_Old Potential for Inaccurate Results Thaw_Work->Use_Old

Caption: Recommended vs. discouraged workflow for this compound solution handling.

References

Validation & Comparative

A Comparative Analysis of the Cardiotonic Agents DPI 201-106 and BDF 9148

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable cardioactive compounds, DPI 201-106 and BDF 9148. This document synthesizes experimental data to illuminate their respective mechanisms of action, potency, and electrophysiological effects.

Both this compound and BDF 9148 are recognized as cardiotonic agents that exert a positive inotropic effect on the myocardium.[1][2] Their primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), which distinguishes them from other classes of inotropic drugs that typically act via beta-stimulation or phosphodiesterase inhibition.[3][4][5] Notably, the positive inotropic effects of both compounds are not associated with an increase in myocardial cyclic adenosine (B11128) monophosphate (cAMP).[2][5]

Mechanism of Action: A Synergistic Approach

This compound and its congener, BDF 9148, share a common mechanistic pathway. They modulate the activity of VGSCs, leading to a prolonged influx of sodium ions during the action potential.[6][7] This sustained increase in intracellular sodium concentration indirectly affects the sodium-calcium exchanger (NCX), promoting a greater influx of calcium ions into the cardiomyocyte. The elevated intracellular calcium concentration enhances the sensitivity of the contractile proteins, resulting in an increased force of contraction.[1][8] this compound is described as having a synergistic sarcolemmal and intracellular mechanism of action.[1][3][5] The inotropic effect of both agents can be abolished by treatment with tetrodotoxin (B1210768) (TTX), a potent sodium channel blocker, further confirming their mechanism of action.[2]

cluster_Sarcolemma Sarcolemma cluster_Sarcoplasmic_Reticulum Sarcoplasmic Reticulum cluster_Myofilaments Myofilaments VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Increased Na+ Influx VGSC->Na_influx NCX Sodium-Calcium Exchanger (NCX) Ca_influx Increased Ca2+ Influx (via NCX) NCX->Ca_influx SR Sarcoplasmic Reticulum Ca_release Ca2+ Release from SR SR->Ca_release ContractileProteins Contractile Proteins Contraction Enhanced Myocardial Contraction ContractileProteins->Contraction DPI_BDF This compound / BDF 9148 DPI_BDF->VGSC Modulates Intracellular_Na Increased [Na+]i Na_influx->Intracellular_Na Intracellular_Na->NCX Alters Gradient Intracellular_Ca Increased [Ca2+]i Ca_influx->Intracellular_Ca Intracellular_Ca->ContractileProteins Increases Sensitivity Intracellular_Ca->Ca_release Induces Start Start TissuePrep Isolate Cardiac Tissue (e.g., Guinea Pig Papillary Muscle) Start->TissuePrep Mounting Mount Tissue in Organ Bath (Krebs-Henseleit Solution, 37°C) TissuePrep->Mounting Stimulation Electrical Field Stimulation (e.g., 1 Hz) Mounting->Stimulation Stabilization Allow for Stabilization Period Stimulation->Stabilization Baseline Record Baseline Contractile Force Stabilization->Baseline DrugAddition Cumulative Addition of This compound or BDF 9148 Baseline->DrugAddition RecordResponse Record Changes in Contractile Force DrugAddition->RecordResponse DataAnalysis Construct Concentration-Response Curve and Calculate EC50 RecordResponse->DataAnalysis End End DataAnalysis->End

References

A Comparative Guide to Sodium Channel Activators: DPI 201-106 vs. Veratridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent sodium channel activators, DPI 201-106 and veratridine (B1662332). By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs.

At a Glance: Key Differences

FeatureThis compoundVeratridine
Primary Action Slows inactivation of the sodium channelPrevents inactivation of the sodium channel
Binding Site Unique site, allosterically coupled to other sites[1]Neurotoxin receptor site 2[2]
Primary Application Cardiotonic agent, research tool for studying cardiac functionNeuropharmacological tool for studying nerve and muscle excitability
Selectivity Shows cardioselectivityActs on various excitable tissues (heart, nerve, skeletal muscle)
Interaction Potency and efficacy are allosterically modulated by veratridine[1]Allosterically modulates the binding and effect of this compound[1]

Mechanism of Action

Both this compound and veratridine are activators of voltage-gated sodium channels, meaning they enhance the influx of sodium ions into excitable cells. However, they achieve this through distinct mechanisms and by binding to different sites on the channel protein.

Veratridine , a steroidal alkaloid neurotoxin, binds to the neurotoxin receptor site 2 on the alpha subunit of the sodium channel. This binding prevents the channel from inactivating, leading to a persistent sodium current and prolonged depolarization of the cell membrane. This action is responsible for its neurotoxic effects and its utility in studying cellular excitability.

This compound is a synthetic cardiotonic agent that slows the inactivation of the sodium channel, thereby prolonging the open state of the channel. Evidence suggests that this compound binds to a unique site on the cardiac sodium channel, distinct from neurotoxin receptor site 2 where veratridine binds. The interaction between these two compounds is allosteric, meaning the binding of one molecule influences the binding and/or effect of the other at a different site. Specifically, veratridine has been shown to increase the efficacy of the active enantiomer of this compound (S-DPI) while decreasing its potency by approximately four-fold[1].

Quantitative Performance Data

The following tables summarize key quantitative data for this compound and veratridine from various experimental studies. It is important to note that a direct comparison of potencies is challenging due to the different experimental systems and endpoints measured.

Table 1: Potency and Efficacy of this compound

ParameterValueExperimental SystemReference
Positive Inotropic Effect 0.1 - 3 µMGuinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles, Langendorff perfused rabbit heartsMedChemExpress
Increase in Ca2+-sensitivity EC50: 0.2 nMSkinned fibres from porcine trabecula septomarginalisMedChemExpress
Prolongation of Action Potential Duration EC50: 1.7 µMNot specifiedResearchGate

Table 2: Potency and Efficacy of Veratridine

ParameterValueExperimental SystemReference
Activation of Nav1.5 EC50: 28 µMHEK293 cells expressing Nav1.5MDPI
Activation of Nav1.7 (sustained current) EC50: 8 µM, 9.53 µMHEK293 cells expressing Nav1.7MDPI, PubMed
Inhibition of Nav1.7 (peak current) IC50: 18.39 µMHEK293 cells expressing Nav1.7PubMed
Half-maximum effect on noninactivating Na+ current ~60 µM (normally inactivating channels), ~3.5 µM (inactivation removed)Single dissociated ventricular myocytes from late-fetal ratsPMC

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for studying these sodium channel activators.

cluster_membrane Cell Membrane cluster_sites Binding Sites Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Activates Site2 Site 2 Site2->Na_channel Prevents Inactivation DPISite DPI Site DPISite->Na_channel Slows Inactivation DPISite->Site2 Allosteric Modulation Depolarization Prolonged Depolarization Na_in->Depolarization Veratridine Veratridine Veratridine->Site2 Binds to DPI This compound DPI->DPISite Binds to

Caption: Mechanism of action of this compound and veratridine on sodium channels.

start Start: Isolated Papillary Muscle or Whole-Cell Patch Clamp prep Preparation and Equilibration start->prep baseline Record Baseline Activity (Action Potential Duration or Ionic Current) prep->baseline application Apply this compound or Veratridine baseline->application recording Record Post-Application Activity application->recording washout Washout recording->washout analysis Data Analysis (e.g., EC50, change in APD) recording->analysis washout->baseline Re-establish baseline end End analysis->end

Caption: General experimental workflow for assessing sodium channel activators.

Experimental Protocols

Whole-Cell Voltage Clamp for Sodium Current Analysis

This protocol is used to measure the effects of this compound or veratridine on the ionic currents flowing through sodium channels in isolated cells (e.g., HEK293 cells expressing a specific sodium channel subtype or cardiomyocytes).

1. Cell Preparation:

  • Culture cells on glass coverslips suitable for microscopy and electrophysiology.

  • On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH adjusted to 7.4 with NaOH).

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • The internal solution should be designed to isolate sodium currents (e.g., containing in mM: 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3. Establishing Whole-Cell Configuration:

  • Lower the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

4. Voltage Clamp Protocol and Data Acquisition:

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in the closed, available state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) to elicit sodium currents.

  • Record the resulting currents using a patch-clamp amplifier and digitize the data for offline analysis.

5. Drug Application and Analysis:

  • After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound or veratridine.

  • Repeat the voltage clamp protocol to record currents in the presence of the compound.

  • To study the interaction, apply one compound first, followed by the co-application of the second.

  • Analyze the data to determine changes in peak current amplitude, inactivation kinetics, and the appearance of a sustained or late sodium current. Dose-response curves can be generated to calculate EC50 or IC50 values.

Inotropic Effect Measurement in Isolated Papillary Muscle

This protocol is used to assess the effect of this compound and veratridine on the contractility (inotropic effect) of cardiac muscle.

1. Muscle Preparation:

  • Euthanize a small mammal (e.g., guinea pig, rat) in accordance with approved animal care protocols.

  • Rapidly excise the heart and place it in a dissecting dish filled with cold, oxygenated Krebs-Henseleit solution (e.g., containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose).

  • Carefully dissect a papillary muscle from the left or right ventricle.

2. Mounting and Equilibration:

  • Mount the papillary muscle vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution.

  • Attach one end of the muscle to a force transducer and the other to a fixed point.

  • Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

  • Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.

3. Experimental Protocol:

  • Record baseline isometric contractions.

  • Add this compound or veratridine to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.

  • Allow sufficient time between additions for the drug effect to stabilize.

  • To study the interaction, pre-incubate the muscle with one compound before adding the second.

4. Data Analysis:

  • Measure the change in the force of contraction (inotropy) and the duration of the contraction.

  • Plot the percentage change in contractile force against the drug concentration to determine the EC50.

  • Analyze changes in the action potential duration if intracellular recordings are also performed.

Conclusion

This compound and veratridine are both valuable tools for studying sodium channel function, but their distinct mechanisms of action and resulting physiological effects make them suitable for different research applications. Veratridine, as a potent neurotoxin that eliminates sodium channel inactivation, is a powerful tool for investigating fundamental aspects of neuronal and muscle excitability. This compound, with its more subtle effect of slowing inactivation and its relative cardioselectivity, is a key compound for studying cardiac electrophysiology and the development of new inotropic agents. The allosteric interaction between their binding sites further highlights the complex pharmacology of the voltage-gated sodium channel and offers opportunities for more nuanced investigations into its modulation. Researchers should carefully consider the specific sodium channel subtype, tissue type, and the desired physiological endpoint when choosing between these two activators.

References

Unveiling a Potent Alliance: The Synergistic Mechanism of DPI 201-106 and CHK1 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A novel therapeutic strategy is emerging in the fight against aggressive cancers like glioblastoma, centered on the synergistic interplay between the voltage-gated sodium channel modulator DPI 201-106 and inhibitors of Checkpoint Kinase 1 (CHK1). This combination leverages a multi-pronged attack on cancer cells, first inducing cell cycle arrest and then dismantling the crucial DNA damage response, leading to enhanced tumor cell death.

Researchers have demonstrated that this compound, a compound initially investigated for cardiac conditions, can independently reduce cancer cell viability by inducing cell cycle arrest and apoptosis.[1][2][3] Phosphoproteomic studies have further revealed that this compound's impact extends to the DNA Damage Response (DDR) pathways, a critical network for cancer cell survival.[1][2]

CHK1 inhibitors, on the other hand, are designed to dismantle a key defense mechanism of cancer cells.[4] By blocking CHK1, these inhibitors prevent damaged cancer cells from pausing to repair their DNA, forcing them into a catastrophic mitotic process that results in cell death.[4][5] The combination of these two agents has shown a powerful synergistic effect in preclinical models of glioblastoma, significantly improving survival in animal studies.[1][3] This guide will delve into the experimental data supporting this synergy, detail the methodologies used, and visualize the underlying molecular mechanisms.

Quantitative Analysis of Synergistic Effects

The combination of this compound and the CHK1 inhibitor prexasertib (B560075) has demonstrated significant synergistic anti-tumor activity in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Cell-Based Assays This compound Monotherapy CHK1 Inhibitor (Prexasertib) Monotherapy This compound + CHK1 Inhibitor Combination Reference
Glioblastoma Cell Viability Reduction in cell viabilityReduction in cell viabilityGreater than additive reduction in cell viability (synergistic effect)[1][6]
Apoptosis in Glioblastoma Cells Induction of apoptosisInduction of apoptosisSignificant increase in apoptosis[1][6]
Cell Cycle Arrest Induces S-phase arrestAbrogates S-phase arrestForces cells from S-phase into mitosis with DNA damage[6]
In Vivo Xenograft Models (Glioblastoma) Control This compound Monotherapy CHK1 Inhibitor (Prexasertib) Monotherapy This compound + CHK1 Inhibitor Combination Reference
Median Survival Extension (vs. Control) -Modest increaseModest increaseExtended median survival by 20 days[1][3]

Deciphering the Molecular Mechanism: A Two-Step Assault

The synergistic lethality of combining this compound and a CHK1 inhibitor stems from a sequential crippling of the cancer cell's survival machinery.

Step 1: this compound Induces Cell Cycle Arrest and DNA Damage Stress

This compound, through its modulation of voltage-gated sodium channels, triggers a cascade of events within the cancer cell that leads to cell cycle arrest, primarily in the S-phase.[6] This halt in proliferation is also associated with an impact on the DNA Damage Response (DDR) pathways, creating a state of vulnerability.[1][2]

This compound This compound Voltage-gated Sodium Channels Voltage-gated Sodium Channels This compound->Voltage-gated Sodium Channels Modulates Intracellular Signaling Intracellular Signaling Voltage-gated Sodium Channels->Intracellular Signaling Alters Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) Intracellular Signaling->Cell Cycle Arrest (S-phase) DNA Damage Response Pathways DNA Damage Response Pathways Intracellular Signaling->DNA Damage Response Pathways Impacts

This compound Mechanism of Action

Step 2: CHK1 Inhibition Exploits the Vulnerability

With the cancer cells arrested in S-phase and their DDR pathways already under stress from this compound, the introduction of a CHK1 inhibitor is catastrophic. CHK1 is a critical kinase that would normally halt the cell cycle to allow for DNA repair.[7][8] By inhibiting CHK1, the cancer cells are forced to bypass this crucial checkpoint and proceed into mitosis with unrepaired DNA damage.[5][9] This leads to mitotic catastrophe and a significant increase in apoptosis.

cluster_0 Cancer Cell State after this compound Arrested Cell Cycle (S-phase) Arrested Cell Cycle (S-phase) CHK1 CHK1 Arrested Cell Cycle (S-phase)->CHK1 Activates Cell Cycle Progression Cell Cycle Progression Arrested Cell Cycle (S-phase)->Cell Cycle Progression Forced Progression DNA Damage DNA Damage DNA Damage->CHK1 Activates CHK1 Inhibitor CHK1 Inhibitor CHK1 Inhibitor->CHK1 Inhibits CHK1->Cell Cycle Progression Blocks Mitotic Catastrophe & Apoptosis Mitotic Catastrophe & Apoptosis Cell Cycle Progression->Mitotic Catastrophe & Apoptosis

Synergistic Action of CHK1 Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the studies of this compound and CHK1 inhibitor synergy.

Cell Viability Assay
  • Principle: To quantify the effect of the drug combination on cell proliferation and survival.

  • Method: Patient-derived glioblastoma cells are seeded in 96-well plates.[2] The cells are then treated with a dose-response matrix of this compound and a CHK1 inhibitor (e.g., prexasertib), both alone and in combination. After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the ViaLight Assay, which measures ATP as an indicator of metabolically active cells.[2]

  • Data Analysis: The results are analyzed to determine the IC50 (half-maximal inhibitory concentration) for each drug and to assess for synergy using models such as the Bliss independence or Loewe additivity model.

Cell Cycle Analysis
  • Principle: To determine the effect of the drugs on the distribution of cells in different phases of the cell cycle.

  • Method: Glioblastoma cells are treated with this compound, a CHK1 inhibitor, or the combination for a specified time. The cells are then harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.[2] The DNA content of the cells is then analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to identify drug-induced cell cycle arrest.

Apoptosis Assay
  • Principle: To quantify the induction of programmed cell death (apoptosis).

  • Method: Following drug treatment, cells are harvested and stained with Annexin V and a viability dye (e.g., PI or 7-AAD).[2] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. The viability dye distinguishes between early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells (Annexin V positive, viability dye positive). The stained cells are then analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells is calculated for each treatment condition to assess the pro-apoptotic effects of the drug combination.

cluster_0 Analysis Cancer Cells Cancer Cells Drug Treatment Drug Treatment Cancer Cells->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Cell Viability Assay Cell Viability Assay Cell Harvesting->Cell Viability Assay Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cell Harvesting->Cell Cycle Analysis (PI Staining) Apoptosis Assay (Annexin V Staining) Apoptosis Assay (Annexin V Staining) Cell Harvesting->Apoptosis Assay (Annexin V Staining) Flow Cytometry Flow Cytometry Cell Cycle Analysis (PI Staining)->Flow Cytometry Apoptosis Assay (Annexin V Staining)->Flow Cytometry

In Vitro Experimental Workflow
In Vivo Xenograft Studies

  • Principle: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

  • Method: Patient-derived glioblastoma cells are intracranially implanted into immunodeficient mice.[1] Once tumors are established, the mice are randomized into treatment groups: vehicle control, this compound alone, CHK1 inhibitor alone, and the combination of this compound and the CHK1 inhibitor. The drugs are administered according to a predetermined schedule.

  • Data Analysis: The primary endpoint is overall survival, which is analyzed using Kaplan-Meier survival curves and the log-rank test to determine statistical significance between the treatment groups.[1][2]

Conclusion and Future Directions

The synergistic combination of this compound and CHK1 inhibitors represents a promising and rational therapeutic strategy for glioblastoma and potentially other cancers with a high reliance on the DNA damage response. The mechanism, which involves inducing cell cycle arrest and then preventing DNA repair, effectively turns the cancer cell's own survival mechanisms against it. The repurposing of this compound, a drug with a known clinical safety profile, could accelerate the translation of this combination therapy into clinical trials.[1][2]

Future research should focus on identifying predictive biomarkers to determine which patients are most likely to respond to this combination therapy. Further investigation into the broader effects of this compound on the DNA damage response network will also be crucial for optimizing this and other combination strategies. The compelling preclinical data provides a strong rationale for the continued development of this innovative approach to cancer treatment.

References

A Head-to-Head Comparison of DPI 201-106 Enantiomers' Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

The cardioactive agent DPI 201-106, a piperazinyl-indole derivative, has garnered significant interest for its unique pharmacological profile. It exhibits a combination of positive inotropic, negative chronotropic, and action potential prolonging properties.[1] Crucially, the racemic mixture of this compound is composed of two enantiomers, (S)-DPI 201-106 and (R)-DPI 201-106, which possess distinct and opposing activities, primarily through their modulation of voltage-gated sodium channels. This guide provides a detailed, data-driven comparison of these enantiomers to inform further research and drug development efforts.

Unraveling the Dichotomy: Agonist vs. Antagonist Activity

The central finding in the study of this compound enantiomers is their stereoselective interaction with Na+ channels. The (S)-enantiomer acts as an agonist, enhancing Na+ channel activity, while the (R)-enantiomer functions as an antagonist, inhibiting it.[2] This opposing pharmacology is the primary determinant of their differing physiological effects.

The (S)-enantiomer is responsible for the compound's cardiotonic (positive inotropic) effects.[1][2] It achieves this by increasing the peak Na+ current and slowing the inactivation kinetics of the Na+ channel.[2][3] This leads to a prolongation of the action potential duration, which ultimately enhances cardiac contractility.[1][3] In contrast, the (R)-enantiomer reduces the peak Na+ current, leading to a blockade of Na+ channel activity and a subsequent decrease in cardiac contractions.[2][3]

Interestingly, this stereoselectivity does not extend to their effects on cardiac Ca2+ currents. Both the (S)- and (R)-enantiomers, as well as the racemic mixture, depress the L-type Ca2+ current (ICa) in a concentration-dependent manner with similar potencies.[4][5] This non-stereoselective inhibition of Ca2+ channels contributes to the overall pharmacological profile of the compound.

Quantitative Comparison of Enantiomeric Activity

The following table summarizes the key quantitative data from various studies, highlighting the differences in potency and effect of the this compound enantiomers and their derivatives on different ion channels and receptors.

Compound Target Preparation Parameter Value Reference
(+)-DPI 201-106 (S-enantiomer) Phenylalkylamine Receptor (Ca2+ channel associated)Drosophila melanogaster head membranesIC500.29 nM[6][7]
(-)-DPI 201-106 (R-enantiomer) Phenylalkylamine Receptor (Ca2+ channel associated)Drosophila melanogaster head membranesIC50~0.87 nM (3 times less potent than (+)-enantiomer)[6]
Racemic this compound Myocardial Ca2+ current (ICa)Guinea-pig ventricular myocytesIC501.1 µmol/L[4][5]
(S)-DPI 201-106 Myocardial Ca2+ current (ICa)Guinea-pig ventricular myocytesIC501.1 µmol/L[4][5]
(R)-DPI 201-106 Myocardial Ca2+ current (ICa)Guinea-pig ventricular myocytesIC501.2 µmol/L[4][5]
Racemic this compound Na+ Channel ([3H]batrachotoxin binding)Brain membranesKd~100 nM[2]
(S)-DPI 201-106 Na+ Channel ([3H]batrachotoxin binding)Brain membranesKd~100 nM[2]
(R)-DPI 201-106 Na+ Channel ([3H]batrachotoxin binding)Brain membranesKd~100 nM[2]
This compound Ca2+ sensitivitySkinned fibres from porcine trabecula septomarginalisEC500.2 nmol/L[1]
This compound Functional refractory periodGuinea-pig left atriaEC501.7 µmol/L[1]
This compound Functional refractory periodRat left atriaEC500.24 µmol/L[1]

Signaling Pathways and Mechanisms of Action

The distinct actions of the this compound enantiomers on the cardiac sodium channel initiate different downstream signaling events, as illustrated in the following diagram.

DPI_Enantiomer_Signaling cluster_S (S)-DPI 201-106 Pathway cluster_R (R)-DPI 201-106 Pathway S_DPI (S)-DPI 201-106 Na_Channel_S Voltage-Gated Na+ Channel S_DPI->Na_Channel_S Agonist Increased_Na Increased Peak Na+ Current & Slowed Inactivation Na_Channel_S->Increased_Na Prolonged_AP Prolonged Action Potential Duration Increased_Na->Prolonged_AP Positive_Inotropy Positive Inotropy (Increased Contractility) Prolonged_AP->Positive_Inotropy R_DPI (R)-DPI 201-106 Na_Channel_R Voltage-Gated Na+ Channel R_DPI->Na_Channel_R Antagonist Reduced_Na Reduced Peak Na+ Current Na_Channel_R->Reduced_Na Blocked_Activity Blocked Na+ Channel Activity Reduced_Na->Blocked_Activity Negative_Inotropy Negative Inotropy (Blocked Contractions) Blocked_Activity->Negative_Inotropy

Caption: Signaling pathways of (S)- and (R)-DPI 201-106 enantiomers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound enantiomers.

Voltage-Clamp Experiments on Cardiac Myocytes

Objective: To measure the effect of this compound enantiomers on cardiac sodium and calcium currents.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from guinea-pig hearts.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using patch-clamp amplifiers. The signal is typically low-pass filtered and digitized for analysis.

  • Solutions: The composition of the pipette and bath solutions is critical for isolating the specific ion currents of interest. For example, when measuring Na+ currents, Ca2+ channel blockers (e.g., nifedipine) and K+ channel blockers (e.g., Cs+) are included in the solutions to minimize contamination from other currents.

  • Drug Application: The this compound enantiomers are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the final concentration in the bath solution. The drug is applied to the cell via a perfusion system.

  • Data Analysis: The peak current amplitude and inactivation kinetics are measured before and after drug application. For Ca2+ currents, IC50 values are determined by fitting concentration-response data to a logistic equation.

Voltage_Clamp_Workflow Start Isolate Ventricular Myocytes Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Record_Baseline Record Baseline Ion Currents (Na+ or Ca2+) Patch->Record_Baseline Apply_Drug Apply this compound Enantiomer Record_Baseline->Apply_Drug Record_Post_Drug Record Ion Currents in Presence of Drug Apply_Drug->Record_Post_Drug Analyze Analyze Changes in Current Amplitude and Kinetics Record_Post_Drug->Analyze End Determine IC50/ Mechanism of Action Analyze->End

Caption: Experimental workflow for voltage-clamp studies.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound enantiomers to specific receptors or ion channels.

Methodology:

  • Membrane Preparation: Membranes are prepared from the tissue of interest (e.g., brain or cardiac tissue). This typically involves homogenization followed by centrifugation to isolate the membrane fraction.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the target of interest (e.g., [3H]batrachotoxinin A 20-α-benzoate for the Na+ channel). The incubation is performed in the presence of varying concentrations of the unlabeled this compound enantiomers.

  • Separation of Bound and Free Ligand: After incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate competition binding curves, from which the dissociation constant (Kd) or the inhibitory concentration (IC50) of the this compound enantiomers can be calculated.

Conclusion

The enantiomers of this compound exhibit a remarkable stereoselectivity in their interaction with cardiac sodium channels, with the (S)-enantiomer acting as an agonist and the (R)-enantiomer as an antagonist. This dichotomy is central to their opposing effects on cardiac function. In contrast, their inhibitory effect on L-type calcium channels is non-stereoselective. This detailed comparison provides valuable insights for researchers aiming to develop more selective and effective cardioactive agents by targeting specific ion channel conformations and leveraging stereochemistry for therapeutic benefit.

References

Validating DPI 201-106-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key caspase assays for validating apoptosis induced by the voltage-gated sodium channel modulator, DPI 201-106. This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in experimental design and interpretation.

This compound has been identified as a compound that can induce cell cycle arrest and apoptosis in cancer cells, such as glioblastoma.[1][2][3] Robust and quantitative validation of its apoptotic-inducing capabilities is crucial for preclinical and clinical development. Caspase activity assays offer a direct and quantifiable measure of the apoptotic cascade. This guide compares the most common caspase assays—colorimetric, fluorometric, and luminescent—to help researchers select the most appropriate method for their experimental needs when investigating this compound.

The Apoptotic Signaling Pathway of this compound

This compound is thought to induce apoptosis through the intrinsic pathway, which involves the activation of initiator caspase-9 and subsequent activation of executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

This compound This compound Voltage-gated Sodium Channel Voltage-gated Sodium Channel This compound->Voltage-gated Sodium Channel Modulates Mitochondrial Stress Mitochondrial Stress Voltage-gated Sodium Channel->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Caspase-9 (active) Caspase-3/7 (active) Caspase-3/7 (active) Caspase-9 (active)->Caspase-3/7 (active) activates Pro-Caspase-3/7 Pro-Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 (active) Substrate Cleavage Substrate Cleavage Caspase-3/7 (active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Comparative Analysis of Caspase Assays

The selection of a caspase assay depends on several factors, including the specific caspase of interest, required sensitivity, sample throughput, and cost. The three main types of caspase assays are based on colorimetric, fluorometric, or luminescent detection. Each assay type utilizes a specific peptide substrate for the target caspase, which, when cleaved, releases a signal that can be quantified.

Assay TypePrincipleSubstrate Example (Caspase-3)DetectionSensitivityThroughputKey AdvantagesKey Disadvantages
Colorimetric Cleavage of a p-nitroaniline (pNA)-labeled peptide substrate, releasing the chromophore pNA.[4][5][6][7]Ac-DEVD-pNASpectrophotometer (405 nm)LowMediumCost-effective, simple workflow.Lower sensitivity, potential for interference from colored compounds.
Fluorometric Cleavage of a fluorophore-conjugated peptide substrate (e.g., AMC), releasing the fluorescent group.[5][8][9]Ac-DEVD-AMCFluorometer (e.g., Ex/Em = 360/440 nm)MediumHighHigher sensitivity than colorimetric, suitable for high-throughput screening.Potential for autofluorescence from samples, requires a fluorometer.
Luminescent Cleavage of a proluminescent substrate, releasing a substrate for luciferase, which generates light.[10][11][12][13]Z-DEVD-aminoluciferinLuminometerHighHighHighest sensitivity, wide dynamic range, low background.[14][15][16]Higher cost of reagents.

Experimental Workflow Comparison

The general workflow for each assay type is similar, involving cell lysis, incubation with the caspase substrate, and signal detection. However, luminescent assays often offer a simplified "add-mix-measure" format.[10][11][12]

cluster_0 Colorimetric/Fluorometric Workflow cluster_1 Luminescent Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Incubation with Substrate Incubation with Substrate Protein Quantification->Incubation with Substrate Signal Detection (Spectrophotometer/Fluorometer) Signal Detection (Spectrophotometer/Fluorometer) Incubation with Substrate->Signal Detection (Spectrophotometer/Fluorometer) Add Reagent (Lysis & Substrate) Add Reagent (Lysis & Substrate) Incubation Incubation Add Reagent (Lysis & Substrate)->Incubation Signal Detection (Luminometer) Signal Detection (Luminometer) Incubation->Signal Detection (Luminometer)

Caption: Workflow comparison of caspase assays.

Experimental Protocols

Below are representative protocols for colorimetric and luminescent caspase assays that can be adapted for validating this compound-induced apoptosis.

Protocol 1: Colorimetric Caspase-9 Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells treated with this compound

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-9 Substrate (e.g., Ac-LEHD-pNA)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Pellet approximately 2-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.[7][17]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[7][17]

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay Reaction:

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

    • Add 5 µL of the Caspase-9 substrate (Ac-LEHD-pNA, 200 µM final concentration).[18]

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[17][18]

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.[17][18]

  • Data Analysis:

    • Subtract the absorbance of a blank control (buffer and substrate only) from all readings.

    • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 2: Luminescent Caspase-3/7 Assay

This protocol is based on a simplified "add-mix-measure" format.[12][13]

Materials:

  • Cells cultured in a white-walled 96-well plate

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO). Include untreated wells as a negative control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker for 30 seconds to 2 minutes.

  • Incubation:

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.[18]

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.

    • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Conclusion

Validating the apoptotic effects of this compound is a critical step in its preclinical development. Caspase activity assays provide a direct and quantifiable measure of apoptosis induction. For high-throughput screening and studies requiring maximum sensitivity, luminescent caspase-3/7 assays are the recommended choice. Colorimetric assays for key caspases like caspase-9 offer a cost-effective alternative for initial validation. By selecting the appropriate assay and following robust protocols, researchers can confidently and accurately characterize the pro-apoptotic efficacy of this compound. It is also recommended to use more than one method to confirm apoptosis, such as combining a caspase activity assay with Annexin V staining or western blot analysis of caspase cleavage.[16][19]

References

Cross-Validation of DPI 201-106 Effects in Diverse Glioblastoma Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on the effects of DPI 201-106, a voltage-gated sodium channel modulator, across various patient-derived glioblastoma (GBM) cell lines. The data is presented alongside information on the standard-of-care chemotherapy agent, temozolomide (B1682018), to offer a contextual understanding of its potential efficacy. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed mechanism of action.

Executive Summary

Glioblastoma is a notoriously aggressive and difficult-to-treat brain tumor.[1] Recent research has identified the ion channel modulator this compound as a promising agent that reduces glioblastoma cell viability by inducing cell cycle arrest and apoptosis.[1][2] Furthermore, this compound demonstrates synergistic effects when combined with DNA damage response (DDR) inhibitors, suggesting a novel therapeutic strategy for this challenging disease.[2] This guide cross-validates these effects in different GBM cell lines and provides a comparative perspective.

Data Presentation: this compound vs. Temozolomide

The following tables summarize the quantitative data on the effects of this compound and temozolomide on glioblastoma cell lines. It is important to note that the data for this compound and temozolomide are derived from different studies with potentially varying experimental conditions. Therefore, a direct comparison should be made with caution.

Table 1: In Vitro Efficacy of this compound in Patient-Derived Glioblastoma Cell Lines

Cell LineDrugEndpointResult
GBM6 (Primary)This compoundIC50~5-10 µM
GBM39 (Primary)This compoundIC50~5-10 µM
SB2 (Recurrent)This compoundIC50~5-10 µM
GBM6This compoundApoptosis (at 10 µM, 7 days)Significant increase
GBM39This compoundApoptosis (at 10 µM, 7 days)Significant increase
SB2This compoundApoptosis (at 10 µM, 7 days)No significant increase
WK1 (Primary)This compoundApoptosis (at 10 µM, 7 days)Significant increase with Prexasertib

Table 2: In Vitro Efficacy of Temozolomide in Common Glioblastoma Cell Lines (from various studies)

Cell LineDrugEndpointResult Range (from multiple studies)
U87TemozolomideIC50 (72h)100 - 500 µM
U251TemozolomideIC50 (72h)50 - 400 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Lines and Culture
  • Patient-Derived Glioblastoma Cell Lines (GBM6, GBM39, SB2, WK1): These cells were derived from patient tumors and cultured in specialized stem cell media to maintain their original characteristics.

  • Standard Glioblastoma Cell Lines (U87, U251): These are commercially available and widely used cell lines in glioblastoma research.

Cell Viability Assay (ViaLight™ Assay)
  • Cell Seeding: Glioblastoma cells were seeded in 96-well plates at a specific density.

  • Drug Treatment: Cells were treated with varying concentrations of this compound or the respective control/alternative drug.

  • Incubation: The plates were incubated for a defined period (e.g., 7 days).

  • Lysis and ATP Measurement: A cell lysis reagent was added to release ATP, and then a luciferin/luciferase substrate was added. The resulting luminescence, proportional to the amount of ATP and thus viable cells, was measured using a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Apoptosis Analysis (Annexin V Staining and Flow Cytometry)
  • Cell Treatment: Cells were treated with the specified concentrations of the drugs for the indicated durations (e.g., 3 and 7 days).

  • Cell Harvesting: Both floating and adherent cells were collected.

  • Staining: Cells were washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V positive/PI negative cells were considered early apoptotic, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.

  • Data Quantification: The percentage of apoptotic cells was determined from the flow cytometry data.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key concepts and workflows related to the action of this compound in glioblastoma.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Outcomes cell_lines GBM Cell Lines (GBM6, GBM39, SB2, WK1) drug_treatment This compound Treatment (Dose-Response) cell_lines->drug_treatment are subjected to viability Cell Viability Assay (ViaLight™) drug_treatment->viability undergo apoptosis Apoptosis Assay (Annexin V/PI Staining) drug_treatment->apoptosis undergo cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle undergo ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_arrest Cell Cycle Arrest Profile cell_cycle->cell_cycle_arrest

Caption: Experimental workflow for assessing this compound effects.

signaling_pathway DPI This compound VGSC Voltage-Gated Sodium Channels DPI->VGSC modulates Ion_Imbalance Intracellular Ion Homeostasis Disruption (Na⁺, Ca²⁺) VGSC->Ion_Imbalance leads to DDR_Stress Enhanced DNA Damage Response Stress Ion_Imbalance->DDR_Stress induces DDR_Proteins Upregulation of DDR Proteins (TP53BP1, MCM7, RAD9A) DDR_Stress->DDR_Proteins results in Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DDR_Stress->Cell_Cycle_Arrest triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Proposed signaling pathway of this compound in glioblastoma.

Discussion and Future Directions

The available data indicates that this compound is a potent inhibitor of glioblastoma cell growth in vitro, with IC50 values in the low micromolar range across multiple patient-derived cell lines.[2] Its ability to induce apoptosis and cell cycle arrest further supports its potential as a therapeutic agent.[2] A key finding is the synergistic effect of this compound with DDR inhibitors, which could represent a powerful combination therapy to overcome resistance mechanisms in glioblastoma.[2]

In comparison, the standard-of-care agent temozolomide exhibits a wide range of IC50 values, often in the higher micromolar range, and its effectiveness is frequently limited by drug resistance.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head in vitro and in vivo studies comparing this compound with temozolomide and other emerging glioblastoma therapies.

  • Elucidating the signaling pathway: Further investigation into the precise molecular mechanisms linking voltage-gated sodium channel modulation by this compound to the activation of the DNA damage response is crucial.

  • In vivo validation: Expanding the in vivo studies to a broader range of patient-derived xenograft models to confirm the efficacy and safety of this compound, both as a monotherapy and in combination with DDR inhibitors.

This guide provides a snapshot of the current understanding of this compound's effects on glioblastoma. The promising preclinical data warrants further investigation to translate these findings into effective clinical treatments for patients with this devastating disease.

References

A Comparative Analysis of DPI 201-106 and Other Na+ Channel Modulators in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the voltage-gated sodium channel (Na+) modulator DPI 201-106 and other notable Na+ channel modulators—riluzole (B1680632), phenytoin (B1677684), and tetrodotoxin (B1210768)—in the context of cancer therapy. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their individual mechanisms of action, efficacy in preclinical models, and potential as anti-cancer agents.

Executive Summary

Voltage-gated sodium channels (VGSCs) are increasingly recognized for their role in cancer progression, influencing processes such as cell proliferation, migration, and invasion. Modulating the activity of these channels presents a promising therapeutic strategy. This guide focuses on this compound, a compound that has shown significant anti-tumor activity, particularly in glioblastoma. Its performance is contextually compared with the broader-acting anti-cancer agent riluzole, the established anti-epileptic drug phenytoin, and the potent neurotoxin tetrodotoxin.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for each modulator. It is crucial to note that the lack of standardized experimental conditions and direct head-to-head studies makes direct comparison of IC50 values challenging.

Table 1: In Vitro Efficacy of this compound in Glioblastoma

Cell LineAssayEndpointResultCitation
GBM6Cell Viability>50% reduction in viability10 µM this compound[1]
GBM39Cell Viability>40% reduction in viability10 µM this compound[1]
SB2Cell Viability>40% reduction in viability10 µM this compound[1]
GBM6Apoptosis (Annexin V)Significant increase10 µM this compound after 7 days[1]
GBM39Apoptosis (Annexin V)Significant increase10 µM this compound after 7 days[1]
GBM6Cell CycleS-phase arrest10 µM this compound after 3 days[1]

Table 2: In Vitro Efficacy of Riluzole in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
LNCaPProstate Cancer~10 µM (viability)[2]
C4-2Prostate Cancer~10 µM (viability)[2]

Table 3: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

Xenograft ModelTreatmentMedian SurvivalCitation
GBM6Vehicle30 days[1]
GBM6This compound32 days[1]
GBM6Prexasertib (B560075)36 days[1]
GBM6This compound + Prexasertib47 days[1]
WK1Vehicle62 days[3]
WK1This compound + Prexasertib83 days[3]

Table 4: In Vivo Efficacy of Phenytoin in a Breast Cancer Xenograft Model

Treatment GroupPrimary Tumor GrowthMetastasis (Liver, Lungs, Spleen)Citation
Vehicle--[4]
Phenytoin (60 mg/kg daily)Significantly reducedSignificantly reduced[4]

Comparative Mechanism of Action and Signaling Pathways

This compound

This compound demonstrates a unique mechanism of action in glioblastoma by inducing S-phase cell cycle arrest and apoptosis.[1] Phosphoproteomics studies have indicated that this compound may impact DNA damage response (DDR) pathways.[1][5] This is further supported by its synergistic effects when combined with the CHK1 inhibitor prexasertib and the PARP inhibitor niraparib, leading to enhanced tumor cell killing.[1][6]

DPI201_106_Pathway cluster_inhibitors Synergistic Inhibition DPI This compound NaChannel Voltage-Gated Na+ Channel DPI->NaChannel modulates DDR DNA Damage Response Pathway NaChannel->DDR impacts CHK1 CHK1 DDR->CHK1 PARP PARP DDR->PARP CellCycle Cell Cycle Progression DDR->CellCycle regulates Apoptosis Apoptosis DDR->Apoptosis induces S_Phase_Arrest S-Phase Arrest CellCycle->S_Phase_Arrest CellDeath Cell Death Apoptosis->CellDeath Prexasertib Prexasertib Prexasertib->CHK1 inhibits Niraparib Niraparib Niraparib->PARP inhibits

This compound Signaling Pathway in Glioblastoma.
Riluzole

Riluzole, a glutamate (B1630785) release inhibitor that also modulates Na+ channels, induces apoptosis in prostate cancer cells through a distinct pathway involving endoplasmic reticulum (ER) stress.[2] This process is characterized by the activation of caspase-4, -9, -8, and -3, and an increase in cytosolic calcium, but notably occurs independently of the mitochondrial pathway (cytochrome c release and Bid cleavage are not observed).[2][7]

Riluzole_Pathway Riluzole Riluzole ER Endoplasmic Reticulum Riluzole->ER ER_Stress ER Stress ER->ER_Stress Ca_Release Cytosolic Ca2+ Increase ER_Stress->Ca_Release Caspase4 Caspase-4 ER_Stress->Caspase4 Caspase9 Caspase-9 Caspase4->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Riluzole-Induced Apoptosis via ER Stress.
Phenytoin

Phenytoin, a well-established anti-epileptic drug, has demonstrated anti-cancer effects in breast cancer models by inhibiting tumor growth and metastasis.[4] Its mechanism appears to be primarily cytostatic, leading to a reduction in cell proliferation, as evidenced by a decrease in the proliferation marker Ki67.[8] Interestingly, this effect was not accompanied by an increase in apoptosis, as levels of activated caspase-3 remained unchanged.[8]

Phenytoin_Pathway Phenytoin Phenytoin NaChannel Voltage-Gated Na+ Channel Phenytoin->NaChannel inhibits Proliferation Cell Proliferation (Ki67 Expression) Phenytoin->Proliferation inhibits NaChannel->Proliferation promotes TumorGrowth Tumor Growth & Metastasis Proliferation->TumorGrowth

Phenytoin's Anti-Proliferative Effect.
Tetrodotoxin

Tetrodotoxin (TTX) is a potent and specific blocker of most VGSCs. Its primary application in oncology has been for the management of cancer-related pain.[9] Its anti-tumor activity is less explored in clinical settings, but preclinical studies suggest that by blocking Na+ influx, it can inhibit cancer cell motility.[10]

Tetrodotoxin_Mechanism TTX Tetrodotoxin NaChannel Voltage-Gated Na+ Channel TTX->NaChannel blocks Na_Influx Na+ Influx NaChannel->Na_Influx ActionPotential Action Potential (in neurons) Na_Influx->ActionPotential CellMotility Cancer Cell Motility Na_Influx->CellMotility

Mechanism of Action of Tetrodotoxin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Cell Viability Assay (for this compound)
  • Cell Lines: Patient-derived glioblastoma cells (GBM6, GBM39, SB2).[1]

  • Assay: ViaLight™ Plus Cell Proliferation and Cytotoxicity BioAssay Kit.[1][5]

  • Procedure: Cells were seeded in 96-well plates and treated with this compound (10 µM) or vehicle control (DMSO) for 7 days. Cell viability was determined by measuring ATP bioluminescence according to the manufacturer's instructions.[11]

Apoptosis Analysis (for this compound and Riluzole)
  • This compound (Flow Cytometry):

    • Cell Lines: GBM6, GBM39, SB2 glioblastoma cells.[1]

    • Staining: FITC Annexin V Apoptosis Detection Kit.[1]

    • Procedure: Cells were treated with 10 µM this compound for 3 and 7 days. Cells were then harvested, stained with FITC Annexin V and propidium (B1200493) iodide (PI), and analyzed by flow cytometry.[1][3]

  • Riluzole (Western Blot for Caspases):

    • Cell Lines: LNCaP and C4-2 prostate cancer cells.[2]

    • Procedure: Cells were treated with 10 µM riluzole. Whole-cell lysates were prepared and subjected to SDS-PAGE. Proteins were transferred to a membrane and probed with primary antibodies against cleaved caspases-3, -8, and -9, followed by a horseradish peroxidase-conjugated secondary antibody. Bands were visualized using an enhanced chemiluminescence detection system.[2][12]

Cell Cycle Analysis (for this compound)
  • Cell Lines: GBM6, GBM39, SB2 glioblastoma cells.[1]

  • Staining: Propidium Iodide (PI).[1]

  • Procedure: Cells were treated with 10 µM this compound for 3 days. Cells were then fixed in 70% ethanol, treated with RNase A, and stained with PI. DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[11]

In Vivo Xenograft Studies (for this compound and Phenytoin)
  • This compound (Orthotopic Glioblastoma Model):

    • Animal Model: Immunocompromised mice.[1]

    • Procedure: Patient-derived glioblastoma cells (GBM6 or WK1) were intracranially implanted. Tumor growth was monitored, and mice were randomized into treatment groups: vehicle, this compound, prexasertib, or a combination of this compound and prexasertib. Survival was monitored and analyzed using Kaplan-Meier curves.[1][3]

  • Phenytoin (Orthotopic Breast Cancer Model):

    • Animal Model: Immunocompromised mice.[4]

    • Procedure: MDA-MB-231 breast cancer cells were implanted into the mammary fat pad. Mice were treated daily with phenytoin (60 mg/kg) or vehicle. Primary tumor growth was monitored. At the end of the study, primary tumors and organs (liver, lungs, spleen) were harvested for histological analysis of proliferation (Ki67) and apoptosis (activated caspase-3), and to quantify metastasis.[4][13]

Conclusion

This compound emerges as a promising Na+ channel modulator with a distinct anti-cancer profile, particularly in glioblastoma. Its ability to induce S-phase arrest and synergize with DDR inhibitors sets it apart from other modulators like riluzole and phenytoin, which act through different mechanisms such as ER stress-induced apoptosis and inhibition of proliferation, respectively. Tetrodotoxin's primary clinical application in cancer remains in pain management, though its potent Na+ channel blocking activity warrants further investigation for direct anti-tumor effects.

The findings summarized in this guide underscore the therapeutic potential of targeting Na+ channels in cancer. However, the lack of direct comparative studies necessitates further research to establish the relative efficacy and optimal clinical application of these different modulators across a broader range of cancer types. Future studies should aim for standardized methodologies to allow for more direct and quantitative comparisons.

References

Revolutionizing Glioblastoma Therapy: A Synergistic Breakthrough with DPI 201-106 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A groundbreaking study reveals that the novel cardioactive agent, DPI 201-106, exhibits a powerful synergistic effect when combined with PARP inhibitors, offering a promising new therapeutic strategy for glioblastoma, one of the most aggressive forms of brain cancer. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data supporting this synergy, detailed methodologies, and an exploration of the underlying signaling pathways.

Recent research published in Neuro-Oncology Advances has demonstrated that the voltage-gated sodium channel modulator, this compound, significantly enhances the anti-tumor activity of the PARP inhibitor niraparib (B1663559) in patient-derived glioblastoma cells.[1][2][3] This synergistic interaction was observed both in vitro and in intracranial xenograft mouse models, leading to extended survival in glioblastoma-bearing mice.[1][2][3]

Unveiling the Synergy: Quantitative Analysis

The synergy between this compound and the PARP inhibitor niraparib was quantitatively assessed in GBM6 glioblastoma cells. The combination demonstrated a significant synergistic effect, as detailed in the table below.

Drug CombinationCell LineSynergy Score (Mean ZIP)p-valueReference
This compound + NiraparibGBM68.38< 0.001[1]

Deciphering the Mechanisms of Action

This compound is a cardioactive agent that modulates voltage-gated sodium channels.[1][2][3][4] Its mechanism of action involves prolonging the open state of these channels.

PARP (Poly ADP-ribose polymerase) inhibitors, on the other hand, are a class of targeted cancer drugs that block an enzyme involved in DNA repair. By inhibiting PARP, these drugs prevent cancer cells from repairing single-strand DNA breaks, which then lead to double-strand breaks and ultimately cell death, particularly in tumors with existing DNA repair deficiencies.

The synergistic effect of combining this compound with a PARP inhibitor is believed to stem from the impact of this compound on DNA damage response (DDR) pathways.[1][2][3] Phosphoproteomic analysis indicates that this compound may interfere with these critical cellular repair processes, rendering cancer cells more susceptible to the DNA-damaging effects of PARP inhibitors. This dual assault on the cancer cell's ability to manage DNA damage leads to a more potent anti-tumor effect than either agent alone.

Experimental Protocols at a Glance

The following section outlines the key experimental methodologies employed in the pivotal study demonstrating the synergy between this compound and niraparib.

Cell Viability Assay
  • Assay: ViaLight™ Assay

  • Procedure: Patient-derived glioblastoma cells were screened with a library of 72 ion channel inhibitors to determine cell viability.[1][3]

  • Purpose: To identify agents that reduce glioblastoma cell viability.

Cell Cycle and Apoptosis Analysis
  • Method: Flow cytometry

  • Staining: Propidium Iodide (PI) for cell cycle analysis and Annexin V for apoptosis detection.[1][3]

  • Purpose: To determine the effect of this compound on cell cycle progression and programmed cell death. The study found that this compound induces cell cycle arrest and apoptosis in glioblastoma cells.[1][2][3]

In Vivo Xenograft Models
  • Model: Intracranial xenograft mouse models using GBM6 cells.[1]

  • Purpose: To evaluate the in vivo efficacy of the combination therapy. The study reported that the combination of this compound and niraparib significantly extended the survival of glioblastoma-bearing mice.[1]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Simplified Signaling Pathway of PARP Inhibition and DNA Damage Response DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication Repair Single-Strand Break Repair PARP->Repair PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP inhibits & traps DSB Double-Strand Break Replication->DSB leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency lethal in cells with Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death

Caption: Mechanism of Action of PARP Inhibitors.

Proposed Synergistic Mechanism of this compound and PARP Inhibitors cluster_dpi This compound cluster_parpi PARP Inhibitor DPI This compound Na_Channel Voltage-Gated Sodium Channel DPI->Na_Channel modulates DDR_Impact Impacts DNA Damage Response Pathways Na_Channel->DDR_Impact downstream effect? Synergy Synergistic Cell Death DDR_Impact->Synergy PARPi PARP Inhibitor (e.g., Niraparib) DNA_Repair_Inhibition Inhibition of DNA Repair PARPi->DNA_Repair_Inhibition DNA_Repair_Inhibition->Synergy

Caption: Hypothesized Synergy of this compound and PARP Inhibitors.

Experimental Workflow for Evaluating Synergy start Start screen Screen Ion Channel Inhibitor Library start->screen select Select this compound screen->select invitro In Vitro Studies (GBM6 Cells) select->invitro viability Cell Viability Assay (ViaLight™) invitro->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI) invitro->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V) invitro->apoptosis synergy_calc Calculate Synergy (ZIP Score) viability->synergy_calc invivo In Vivo Studies (Xenograft Model) synergy_calc->invivo survival Survival Analysis invivo->survival end End survival->end

References

In Vitro Efficacy of DPI 201-106 Versus Standard Chemotherapy in Glioblastoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with standard-of-care chemotherapy often providing limited efficacy.[1] This has spurred the investigation of novel therapeutic agents that can overcome the inherent resistance of GBM to conventional treatments. One such candidate is DPI 201-106, a voltage-gated sodium channel modulator, which has shown promise in preclinical studies.[1][2] This guide provides an objective comparison of the in vitro effectiveness of this compound against the standard chemotherapy for glioblastoma, primarily temozolomide (B1682018) (TMZ), based on available experimental data.

Executive Summary

Current in vitro research indicates that this compound reduces the viability of glioblastoma cells by inducing cell cycle arrest and apoptosis.[1][2][3] While direct head-to-head comparative studies with temozolomide are limited, the available data suggests that this compound exhibits significant anti-tumor activity in various patient-derived GBM cell lines. Notably, this compound has demonstrated synergistic effects when combined with DNA damage response (DDR) inhibitors, a different class of anti-cancer agents.[1][2][3] Temozolomide, the current standard of care, shows variable efficacy in vitro, with sensitivity being highly dependent on the specific glioblastoma cell line and its MGMT promoter methylation status.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of this compound and Temozolomide (TMZ) on various glioblastoma cell lines. It is important to note that these results are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound on Patient-Derived Glioblastoma Cell Lines

Cell LineIC50 (µM)Efficacy MetricReference
GBM6Not explicitly stated, but >50% viability reduction at 10 µMCell Viability[2]
GBM39Not explicitly stated, but >40% viability reduction at 10 µMCell Viability[2]
SB2 (recurrent)Not explicitly stated, but >40% viability reduction at 10 µMCell Viability[2]

Table 2: Apoptosis Induction by this compound in Glioblastoma Cell Lines (10 µM treatment for 7 days)

Cell Line% Apoptotic CellsReference
GBM6>40%[2]
GBM39Significantly increased[2]
SB2No significant increase[2]
WK1Significantly increased[4]

Table 3: In Vitro Efficacy of Temozolomide (TMZ) on Glioblastoma Cell Lines (72-hour exposure)

Cell LineMedian IC50 (µM)Interquartile Range (IQR)Reference
U87230.034.1–650.0[5]
U251176.530.0–470.0[5]
T98G438.3232.4–649.5[5]
Patient-Derived220.081.1–800.0[5]

Experimental Methodologies

The following are detailed protocols for key experiments cited in the assessment of this compound and temozolomide efficacy.

Cell Viability Assay (ViaLight™ Assay)
  • Cell Seeding: Patient-derived glioblastoma cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Lysis and ATP Measurement: A cell lysis reagent is added to each well to release ATP. Subsequently, a luciferin/luciferase substrate is added, and the resulting luminescence, which is proportional to the ATP concentration and thus cell viability, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to the vehicle-treated controls to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.[3]

Apoptosis Analysis (Flow Cytometry with Annexin V and Propidium Iodide Staining)
  • Cell Treatment: Glioblastoma cells are treated with the test compound or vehicle control for the desired duration (e.g., 3 or 7 days).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.[3][6]

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Glioblastoma Cells in Multi-well Plates culture Culture cells overnight start->culture treat_dpi Treat with this compound (Dose Range) treat_tmz Treat with Temozolomide (Dose Range) treat_ctrl Treat with Vehicle Control incubate Incubate for 24-72 hours treat_dpi->incubate treat_tmz->incubate treat_ctrl->incubate viability Cell Viability Assay (e.g., MTT, ViaLight) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle analyze Quantify Results & Calculate IC50 viability->analyze apoptosis->analyze cell_cycle->analyze compare Compare Efficacy analyze->compare DPI This compound VGSC Voltage-Gated Sodium Channel (VGSC) DPI->VGSC modulates DDR Impact on DNA Damage Response (DDR) Pathways DPI->DDR may impact Na_influx Reduced Na+ Influx VGSC->Na_influx CellCycleArrest Cell Cycle Arrest (S-phase in some lines) Na_influx->CellCycleArrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability

References

Replicating Published Findings on DPI 201-106's Effect on Cell Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published effects of the voltage-gated sodium channel modulator, DPI 201-106, on the cell cycle of cancer cells. It offers a direct comparison with other cell cycle-modulating agents, detailed experimental protocols for replication, and visualizations of the underlying biological pathways and workflows.

Recent studies have highlighted the potential of this compound as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in glioblastoma cells.[1] This guide synthesizes the key findings from this research, presenting the data in a structured format to facilitate easy comparison and aid in the design of future experiments.

Comparative Analysis of Cell Cycle Arrest

This compound has been shown to induce a variable cell cycle arrest depending on the cancer cell line.[1] Notably, in the patient-derived glioblastoma cell line GBM6, treatment with 10 µM this compound for three days resulted in a significant accumulation of cells in the S phase of the cell cycle.[1] This effect is distinct from other ion channel modulators such as SKF96365, which primarily induces a G2/M phase arrest.[1] Furthermore, the pyrethroid insecticide cypermethrin, another compound known to modulate sodium channels, has been reported to cause G1 phase arrest in macrophage-like cells.[2][3]

The following tables summarize the quantitative data from published studies, showcasing the differential effects of these compounds on cell cycle distribution.

Table 1: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines

Cell LineTreatment (72h)% G1 Phase% S Phase% G2/M Phase
GBM6 Vehicle (DMSO)55.434.89.8
This compound (10 µM)35.155.2 9.7
GBM39 Vehicle (DMSO)68.223.18.7
This compound (10 µM)62.527.310.2
SB2 Vehicle (DMSO)75.116.28.7
This compound (10 µM)70.319.510.2
Data extracted from figures in Dewdney et al., Neuro-Oncology Advances, 2024.

Table 2: Comparative Effects of Different Cell Cycle-Modulating Agents

CompoundTarget/MechanismCell LineEffect on Cell Cycle
This compound Voltage-Gated Sodium Channel ModulatorGlioblastoma (GBM6)S Phase Arrest
SKF96365 TRPC Channel InhibitorGlioblastoma (GBM6, GBM39, SB2)G2/M Phase Arrest [1]
Cypermethrin Voltage-Gated Sodium Channel ModulatorRAW 264.7 MacrophagesG1 Phase Arrest [2][3]

Signaling Pathways and Experimental Workflow

The proposed mechanism for this compound-induced cell cycle arrest involves the activation of the DNA Damage Response (DDR) pathway.[1] Modulation of voltage-gated sodium channels is thought to lead to downstream signaling events that activate checkpoint kinases, such as CHK1, ultimately leading to a halt in S-phase progression. The following diagrams illustrate this proposed pathway and the general workflow for analyzing cell cycle effects.

DPI201_106_Pathway Proposed Signaling Pathway of this compound DPI This compound VGSC Voltage-Gated Sodium Channel DPI->VGSC Ion_Flux Altered Na+ Influx VGSC->Ion_Flux Cellular_Stress Intracellular Stress Signals Ion_Flux->Cellular_Stress DDR DNA Damage Response (DDR) Activation Cellular_Stress->DDR CHK1 CHK1 Activation DDR->CHK1 S_Phase S Phase Arrest CHK1->S_Phase

Proposed signaling cascade for this compound-induced S-phase arrest.

Cell_Cycle_Workflow Experimental Workflow for Cell Cycle Analysis cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture Glioblastoma Cell Lines Treatment Treat with this compound (e.g., 10 µM for 72h) Cell_Culture->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix Cells in Cold 70% Ethanol (B145695) Harvest->Fixation Staining Stain with Propidium (B1200493) Iodide (PI) and RNase Fixation->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA Content to Determine Cell Cycle Phases Flow_Cytometry->Data_Analysis

A generalized workflow for analyzing the effects of a compound on the cell cycle.

Comparison_Diagram Comparison of Cell Cycle Arrest Points cluster_cypermethrin cluster_dpi cluster_skf G1 G1 Phase S S Phase G2 G2 Phase M M Phase Cypermethrin_Arrest Cypermethrin_Arrest->G1 DPI_Arrest DPI_Arrest->S SKF_Arrest SKF_Arrest->G2

Points of cell cycle arrest induced by different chemical compounds.

Experimental Protocols

To facilitate the replication of the findings cited in this guide, a detailed protocol for cell cycle analysis using propidium iodide (PI) staining and flow cytometry is provided below. This method is based on standard, widely used procedures.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (e.g., 100 µg/mL)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and culture glioblastoma cells to the desired confluency.

    • Treat the cells with this compound (e.g., 10 µM) or the vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

    • Harvest the cells by trypsinization, and collect them in a centrifuge tube.

    • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of PBS.

    • While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. This step can be performed for longer periods if necessary.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again. Discard the supernatant.

    • Resuspend the cell pellet in PI staining solution containing RNase A. The volume will depend on the cell number, but a typical starting point is 500 µL per 1 million cells.

    • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or PE).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Assessing the Specificity of DPI 201-106 for Voltage-Gated Sodium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of DPI 201-106 for voltage-gated sodium channels (VGSCs), comparing its performance with other well-characterized sodium channel modulators. The information presented herein is compiled from publicly available experimental data to aid researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a cardiotonic agent that primarily acts by modulating voltage-gated sodium channels. Its mechanism involves slowing the inactivation of the channel, leading to a prolonged inward sodium current, which in turn enhances cardiac contractility. While it shows a degree of cardioselectivity, evidence suggests that this compound is not entirely specific for sodium channels and may interact with other ion channels, including potassium and calcium channels. This guide provides a detailed comparison of its activity on various VGSC subtypes and its off-target effects, alongside data for established sodium channel modulators such as Lidocaine, Tetrodotoxin, and Ranolazine.

Data Presentation: Quantitative Comparison of Ion Channel Modulators

The following tables summarize the available quantitative data (IC₅₀/EC₅₀ values) for this compound and comparator compounds on various voltage-gated sodium channel subtypes and other key ion channels. This data is essential for assessing the subtype selectivity and potential off-target liabilities of this compound.

Table 1: Potency of this compound and Comparator Compounds on Voltage-Gated Sodium Channel Subtypes (Naᵥ1.x)

CompoundNaᵥ1.1 (µM)Naᵥ1.2 (µM)Naᵥ1.3 (µM)Naᵥ1.4 (µM)Naᵥ1.5 (µM)Naᵥ1.6 (µM)Naᵥ1.7 (µM)Naᵥ1.8 (µM)Naᵥ1.9 (µM)
This compound 9.522.8Not ReportedNot Reported14.411.6Not ReportedNot ReportedNot Reported
Lidocaine >30>30>30Less sensitive than Naᵥ1.517 - 20[1][2]Not Reported450[3]104[3]356
Tetrodotoxin (TTX) 0.0220.0330.0120.0447.80.0030.0186[4]>100>100
Ranolazine Not ReportedNot ReportedNot Reported2.46.2Not Reported1.721.53[5]Not Reported

Note: IC₅₀ values can vary depending on experimental conditions (e.g., cell type, holding potential, temperature).

Table 2: Off-Target Effects of this compound and Comparator Compounds on Other Ion Channels

CompoundhERG (Kᵥ11.1) (µM)KCNQ1/minK (Kᵥ7.1) (µM)L-type Ca²⁺ (Caᵥ1.2) (µM)Other Reported Off-Target Interactions
This compound Reported to act as an open-channel blocker of delayed-rectifier K⁺ channelsNot ReportedHigh affinity binding to phenylalkylamine-sensitive Ca²⁺-channels reported in Drosophila (IC₅₀ = 0.29 nM)[1]Interacts with ABCB1 transporters
Lidocaine >100Not ReportedCan inhibit at higher concentrationsActivates TRPV1 and TRPA1; blocks ATP-activated potassium channels
Tetrodotoxin (TTX) Not ReportedNot ReportedNot ReportedHighly selective for VGSCs
Ranolazine 12Not ReportedReported to inhibitPartial fatty acid oxidation (FAO) inhibitor

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Naᵥ Subtype Selectivity

This protocol is a standard method for determining the potency and selectivity of a compound on different voltage-gated sodium channel subtypes expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

a. Cell Preparation:

  • Culture HEK293 cells stably expressing the human Naᵥ channel subtype of interest (e.g., Naᵥ1.1, Naᵥ1.2, etc.).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

b. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

c. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -120 mV to ensure all sodium channels are in the closed (resting) state.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments for 50 ms) to elicit sodium currents.

  • After establishing a stable baseline recording, perfuse the cell with increasing concentrations of the test compound (e.g., this compound) and repeat the voltage-step protocol at each concentration.

d. Data Analysis:

  • Measure the peak inward sodium current at the voltage step that elicits the maximum current.

  • For each concentration of the test compound, calculate the percentage of current inhibition relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Fit the dose-response curve with the Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay for Assessing Target Engagement

This assay can be used to determine the binding affinity of a compound to a specific ion channel.

a. Membrane Preparation:

  • Homogenize cells or tissues expressing the target ion channel in a suitable buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer.

b. Binding Reaction:

  • In a multi-well plate, add the membrane preparation, a radiolabeled ligand known to bind to the target channel (e.g., [³H]batrachotoxinin A 20-α-benzoate for site 2 on VGSCs), and varying concentrations of the unlabeled test compound.

  • Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled reference compound.

c. Detection and Analysis:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ or Kᵢ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiomyocytes

This compound modulates the late inward sodium current (INa-L), leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), resulting in an increased intracellular calcium concentration and enhanced cardiac contractility.

DPI201_106_Signaling_Pathway DPI This compound Nav1_5 Voltage-Gated Sodium Channel (Naᵥ1.5) DPI->Nav1_5 Modulates Late_INa Increased Late Sodium Current (I-Na-L) Nav1_5->Late_INa Leads to Na_Influx Increased Intracellular [Na⁺] Late_INa->Na_Influx NCX Sodium-Calcium Exchanger (NCX) (Reverse Mode) Na_Influx->NCX Activates Ca_Influx Increased Intracellular [Ca²⁺] NCX->Ca_Influx Contractility Enhanced Cardiac Contractility Ca_Influx->Contractility Results in

Signaling cascade of this compound in cardiomyocytes.
Experimental Workflow for Assessing Subtype Selectivity

The following diagram illustrates a typical workflow for determining the selectivity of a compound for different VGSC subtypes.

Subtype_Selectivity_Workflow start Start cell_lines Prepare Cell Lines Expressing Different Naᵥ Subtypes (Naᵥ1.1 - Naᵥ1.9) start->cell_lines patch_clamp Perform Whole-Cell Patch-Clamp Recordings cell_lines->patch_clamp apply_compound Apply Increasing Concentrations of Test Compound patch_clamp->apply_compound record_currents Record Sodium Currents apply_compound->record_currents analyze_data Analyze Data and Generate Dose-Response Curves record_currents->analyze_data determine_ic50 Determine IC₅₀ for Each Subtype analyze_data->determine_ic50 compare Compare IC₅₀ Values to Assess Selectivity determine_ic50->compare end End compare->end

Workflow for assessing Naᵥ subtype selectivity.

Conclusion

This compound is a modulator of voltage-gated sodium channels with a primary effect of slowing channel inactivation. The available data suggests a degree of selectivity, though a complete profile across all Naᵥ subtypes is not publicly available. Furthermore, its interactions with other ion channels, particularly at higher concentrations, indicate a need for careful consideration of off-target effects in experimental design and interpretation. This guide provides a foundational dataset and standardized protocols to aid researchers in their assessment of this compound and its suitability for their research and drug development endeavors. Further investigation is warranted to fully elucidate its specificity profile.

References

Safety Operating Guide

Proper Disposal Procedures for DPI 201-106

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of DPI 201-106, a compound used in laboratory research. While the manufacturer's Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, responsible disposal in a professional research environment requires adherence to institutional and regulatory best practices. This ensures the safety of all personnel and minimizes environmental impact.

Immediate Safety and Operational Plan

Before handling this compound for disposal, it is crucial to have a clear operational plan. Although the substance is not classified as hazardous, standard laboratory safety protocols should be followed.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

Spill Procedures:

  • In case of a spill, mechanically pick up the solid material.

  • Avoid generating dust.

  • Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of cleaning materials as chemical waste.

Environmental Precautions:

  • Prevent this compound from entering sewers, surface water, or ground water.

Quantitative Data Summary

The Safety Data Sheet for this compound provides the following key information regarding its classification and handling:

PropertyValue/ClassificationSource
GHS Classification Not classified as hazardousCayman Chemical SDS
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
Transport Regulations Not regulated (DOT, IMDG, IATA)Cayman Chemical SDS

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines. The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Segregation

  • Identify as Non-Hazardous Chemical Waste: Based on the SDS, this compound is not a listed hazardous waste. However, it should be treated as a chemical waste stream.

  • Segregate from Other Waste: Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals). Keep it separate to avoid cross-contamination and to facilitate proper disposal.

Step 2: Containerization and Labeling

  • Use a Designated Waste Container: Place solid this compound waste into a clearly labeled, sealed container. The container should be compatible with the chemical.

  • Properly Label the Container: The label should include:

    • The words "Non-Hazardous Chemical Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • Your name, lab number, and department

Step 3: Storage of Waste

  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Safe Storage: Ensure the storage area is away from drains and incompatible materials.

Step 4: Disposal Request and Collection

  • Consult Institutional Policy: Refer to your institution's specific procedures for the disposal of non-hazardous chemical waste. Many research facilities have a dedicated chemical waste program.[1][2][3]

  • Contact EHS for Pickup: Do not dispose of this compound in the regular trash or down the drain unless explicitly permitted by your institution's EHS department.[1][3][4] Schedule a waste pickup with your EHS office.

Step 5: Disposal of Empty Containers

  • Decontamination: Once the container of pure this compound is empty, rinse it thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by water.

  • Collect Rinsate: The rinsate should be collected and disposed of as chemical waste.

  • Deface Label: Completely remove or deface the original product label to avoid confusion.

  • Dispose of Container: The clean, defaced container can typically be disposed of in the regular trash or recycled, in accordance with institutional policy.[1]

Logical Workflow for this compound Disposal

DPI_201_106_Disposal_Workflow start Start: Have this compound Waste check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous segregate_non_hazardous Segregate as Non-Hazardous Chemical Waste is_hazardous->segregate_non_hazardous No containerize Place in a labeled, sealed container segregate_non_hazardous->containerize store Store in designated satellite accumulation area containerize->store consult_ehs Consult Institutional EHS Policy store->consult_ehs ehs_pickup Arrange for EHS Waste Pickup consult_ehs->ehs_pickup end_disposal Proper Disposal Complete ehs_pickup->end_disposal

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

References

Navigating the Safe Handling of DPI 201-106: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing DPI 201-106, a compound instrumental in cardiovascular research, must prioritize safety and adhere to precise handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the protection of laboratory personnel and the integrity of experimental workflows.

A critical point of consideration for handlers of this compound is the conflicting safety information provided by different suppliers. A Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and that no special handling precautions are necessary. In direct contrast, the SDS from TargetMol classifies this compound as hazardous, citing risks of skin and eye irritation, respiratory and skin sensitization, and potential for genetic defects and reproductive toxicity.

Given this discrepancy, it is imperative for laboratory personnel to adopt a conservative approach and adhere to the more stringent safety recommendations provided by TargetMol. The following sections outline the recommended personal protective equipment (PPE), handling procedures, and disposal plans based on this cautious approach.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on the TargetMol Safety Data Sheet.

Body PartRecommended ProtectionSpecification
Eyes Safety glasses with side-shieldsConforming to EN166
Hands Compatible chemical-resistant gloves
Skin - Laboratory coat- Protective clothing
Respiratory NIOSH approved respiratorUse under conditions of airborne exposure.

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.

AspectRecommendation
Ventilation Work in a well-ventilated area.
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
Storage Store at -20°C.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed.

ProcedureRecommendation
Spill Cleanup - Absorb spill with inert material.- Place in a suitable container for disposal.
Disposal Dispose of in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from receiving to disposal, incorporating the more stringent safety precautions.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheets (Note conflicting information) b Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) a->b c Weigh/handle this compound in a well-ventilated area b->c Proceed with caution d Perform experimental procedures c->d e Decontaminate work surfaces d->e f Dispose of waste in accordance with regulations e->f g Remove and dispose of PPE properly f->g

Safe handling workflow for this compound.

By adhering to these conservative guidelines, researchers can mitigate potential risks and ensure a safe working environment when handling this compound. It is strongly recommended to consult the specific Safety Data Sheet provided by your supplier and to perform a risk assessment for your particular use case.

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